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  • Product: Methylionene
  • CAS: 31197-54-3

Core Science & Biosynthesis

Foundational

The Synthesis of Methylionone: A Technical Guide to Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the synthesis of methylionone, a key fragrance ingredient with a characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of methylionone, a key fragrance ingredient with a characteristic violet and orris scent. The document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for the two-primary-step synthesis: a base-catalyzed aldol condensation of citral with methyl ethyl ketone to form pseudo-methylionone, followed by an acid-catalyzed cyclization to yield a mixture of methylionone isomers. This guide emphasizes the critical aspects of controlling the isomeric ratio to favor the olfactorily superior "iso" isomers. Detailed mechanistic pathways, process optimization, and product characterization are discussed, supported by technical data and visualizations to provide a thorough understanding for researchers and professionals in the field of organic synthesis and fragrance chemistry.

Introduction

Methylionone, a C14-ketone, is a cornerstone of the fragrance industry, prized for its complex and versatile scent profile that ranges from floral and violet to woody and fruity. The olfactory properties of methylionone are highly dependent on its isomeric composition. The term "methylionone" encompasses a mixture of several isomers, primarily categorized as 'n-' and 'iso-' forms, which are further classified into alpha (α), beta (β), and gamma (γ) isomers based on the position of the double bond in the cyclohexene ring. The 'iso' isomers, particularly α-isomethylionone, are generally considered to possess the most desirable and refined violet-like aroma.[1] Consequently, the selective synthesis of these isomers is a primary objective in the industrial production of methylionone.

This guide will provide a detailed exploration of the synthetic pathways to methylionone, with a focus on the underlying reaction mechanisms and the factors that govern the final isomeric distribution.

Part 1: The Synthetic Pathway: From Citral to Methylionone

The commercial synthesis of methylionone is a two-step process:

  • Base-Catalyzed Aldol Condensation: Citral, an unsaturated aldehyde, reacts with methyl ethyl ketone (MEK) in the presence of a base to form a mixture of pseudo-methylionone isomers.

  • Acid-Catalyzed Cyclization: The resulting pseudo-methylionone is then treated with an acid to induce cyclization, forming the final mixture of methylionone isomers.

Step 1: Base-Catalyzed Aldol Condensation of Citral and Methyl Ethyl Ketone

The initial step involves the aldol condensation of citral with MEK. MEK has two potential sites for deprotonation: the methyl (C1) and methylene (C3) positions. Deprotonation at the C1 position leads to the formation of the 'n-' (normal) pseudo-methylionone, while deprotonation at the C3 position yields the more desirable 'iso-' pseudo-methylionone.[1]

Mechanism of Aldol Condensation:

The reaction proceeds via the formation of an enolate ion from MEK under basic conditions. The choice of base, solvent, temperature, and reaction time significantly influences the regioselectivity of the deprotonation and, consequently, the ratio of 'iso' to 'n' isomers in the product.[2]

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Enolate Formation cluster_products Pseudo-Methylionone Products Citral Citral Pseudo_n n-Pseudo-Methylionone Citral->Pseudo_n Pseudo_iso iso-Pseudo-Methylionone Citral->Pseudo_iso MEK Methyl Ethyl Ketone Enolate_n n-Enolate MEK->Enolate_n Base (e.g., KOH) Deprotonation at C1 Enolate_iso iso-Enolate MEK->Enolate_iso Base (e.g., KOH) Deprotonation at C3 Enolate_n->Pseudo_n Nucleophilic attack on Citral Enolate_iso->Pseudo_iso Nucleophilic attack on Citral

Base-catalyzed aldol condensation of citral and MEK.

Controlling the Isomeric Ratio:

The formation of the 'iso' isomer is favored under conditions of thermodynamic control. This is typically achieved through:

  • Lower Reaction Temperatures: Conducting the reaction at temperatures below 10°C, and often as low as 0°C, favors the formation of the more stable 'iso' enolate.[1]

  • Longer Reaction Times: Extended reaction times allow the system to reach equilibrium, which favors the thermodynamically more stable 'iso' product.[1]

  • Choice of Base and Solvent: The use of potassium hydroxide (KOH) in a solvent like methanol or polyethylene glycol (PEG) has been shown to promote the formation of the 'iso' isomer.[2][3]

Step 2: Acid-Catalyzed Cyclization of Pseudo-Methylionone

The second step is the acid-catalyzed intramolecular cyclization of the pseudo-methylionone isomers to form the corresponding methylionone isomers. This reaction proceeds through a carbocation intermediate.

Mechanism of Cyclization:

The acid protonates the carbonyl oxygen of the pseudo-methylionone, making the terminal double bond of the citral-derived portion of the molecule more susceptible to intramolecular electrophilic attack by the other double bond. This attack forms a six-membered ring and a tertiary carbocation. Subsequent deprotonation from different adjacent carbons leads to the formation of the α, β, and γ isomers.

Cyclization_Mechanism cluster_products Methylionone Isomers Pseudo Pseudo-Methylionone Protonated Protonated Intermediate Pseudo->Protonated H+ Carbocation Cyclic Carbocation Protonated->Carbocation Intramolecular Cyclization Alpha α-Methylionone Carbocation->Alpha -H+ (from C4) Beta β-Methylionone Carbocation->Beta -H+ (from C2) Gamma γ-Methylionone Carbocation->Gamma -H+ (from C7)

Acid-catalyzed cyclization of pseudo-methylionone.

Kinetic vs. Thermodynamic Control in Cyclization:

The ratio of the final methylionone isomers is influenced by the choice of acid and the reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: Milder conditions and shorter reaction times tend to favor the formation of the α-isomer, which is the kinetically controlled product.

  • Thermodynamic Control: Stronger acids, higher temperatures, and longer reaction times allow for the isomerization of the initially formed α-isomer to the more thermodynamically stable β-isomer.[4]

Commonly used acids include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). Concentrated sulfuric acid at low temperatures tends to favor the formation of β-isomers, while phosphoric acid often yields a higher proportion of the desirable α-isomers.[1][4]

Part 2: Experimental Protocols

The following protocols are illustrative examples based on established literature and patents.[1][3] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of Pseudo-Methylionone (High 'iso' content)

Materials:

  • Citral

  • Methyl ethyl ketone (MEK)

  • Potassium hydroxide (KOH)

  • Methanol

  • n-Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (11g) in polyethylene glycol (PEG-600, 200g).[3]

  • Add butanone (100g) to the flask.[3]

  • Prepare a mixture of citral (50g) and butanone (20g) in the dropping funnel.[3]

  • Cool the reaction flask to 10°C using an ice bath.[3]

  • Add the citral-butanone mixture dropwise to the reaction flask over a period of 1 hour, maintaining the temperature at 10°C.[3]

  • After the addition is complete, raise the temperature to 20°C and continue stirring for 1 hour.[3]

  • After the reaction, add n-hexane to extract the product. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude pseudo-methylionone.

Cyclization of Pseudo-Methylionone to Methylionone

Materials:

  • Crude pseudo-methylionone

  • Phosphoric acid (85%)

  • Cyclohexane

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a stirrer and a reflux condenser, dissolve the crude pseudo-methylionone in cyclohexane.[1]

  • Heat the mixture to 85°C.[1]

  • Slowly add 85% phosphoric acid to the reaction mixture.[1]

  • Maintain the reaction at 85°C for several hours, monitoring the progress by TLC or GC.[1]

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic layer and wash it with a 5% sodium bicarbonate solution until the washings are neutral.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methylionone.

Purification and Characterization

The crude methylionone is a mixture of isomers that can be separated by fractional distillation under reduced pressure.[5]

Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the isomeric composition of the methylionone product. The retention times and fragmentation patterns of the different isomers allow for their identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structures of the individual isomers after separation. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the methylionone molecule, such as the carbonyl group (C=O) and the carbon-carbon double bonds (C=C).

Table 1: Representative GC-MS and NMR Data for Key Methylionone Isomers

IsomerKey ¹H NMR Signals (δ, ppm) (Illustrative)Key ¹³C NMR Signals (δ, ppm) (Illustrative)Key Mass Fragments (m/z)
α-Isomethylionone Olefinic protons, vinylic methyl protons, ring protonsCarbonyl carbon, olefinic carbons, ring carbons206 (M+), 191, 136, 121, 93
β-Isomethylionone Olefinic proton, vinylic methyl protons, ring protonsCarbonyl carbon, olefinic carbons, ring carbons206 (M+), 191, 136, 121, 109
α-n-Methylionone Olefinic protons, vinylic methyl protons, ring protonsCarbonyl carbon, olefinic carbons, ring carbons206 (M+), 191, 136, 121, 93
β-n-Methylionone Olefinic proton, vinylic methyl protons, ring protonsCarbonyl carbon, olefinic carbons, ring carbons206 (M+), 191, 136, 121, 109

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. The mass fragments listed are common but not exhaustive.

Conclusion

The synthesis of methylionone is a classic example of applying fundamental organic reactions to produce a high-value fine chemical. A thorough understanding of the reaction mechanisms, particularly the factors governing the regioselectivity of the aldol condensation and the stereoselectivity of the cyclization, is paramount for optimizing the synthesis towards the desired 'iso' isomers. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalysts, researchers and chemical engineers can effectively manipulate the product distribution to achieve a methylionone mixture with the desired olfactory profile. The analytical techniques outlined in this guide are essential for monitoring the reaction progress and ensuring the quality and consistency of the final product.

References

  • Methylionone and preparation method of methylionone intermedi
  • Process for prepar
  • Methylionone. Foreverest Resources Ltd.
  • (PDF)
  • Process for prepar
  • BETA-N-METHYLIONONE(127-43-5) 1H NMR spectrum. ChemicalBook.
  • bmse001269 Beta-Ionone
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Kinetic and mechanistic study of the synthesis of ionone isomers from pseudoionone on Brønsted acid solids. CONICET.
  • I2-Ionone | C13H20O | CID 638014 - PubChem. NIH.
  • Synthesis of Ionones by Cyclization of Pseudoionone on Solid Acid C
  • (PDF)
  • The Synthesis of Ionones.

Sources

Exploratory

Physicochemical properties of Methylionene isomers

An In-depth Technical Guide to the Physicochemical Properties of Methylionone Isomers Prepared by: Gemini, Senior Application Scientist Abstract Methylionones are indispensable aromatic ketones in the fragrance and flavo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methylionone Isomers

Prepared by: Gemini, Senior Application Scientist

Abstract

Methylionones are indispensable aromatic ketones in the fragrance and flavor industries, celebrated for their characteristic woody and violet scents. The industrial synthesis of methylionone yields a complex mixture of isomers, each possessing unique olfactory and physicochemical properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of the primary methylionone isomers, including α-isomethyl ionone, β-isomethyl ionone, α-methylionone, and β-methylionone. We will delve into the structural nuances that define these isomers, present their key physical properties in a comparative format, and detail the analytical methodologies required for their separation and identification. Furthermore, this document outlines the synthetic pathways and the critical parameters that govern isomeric distribution, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Methylionone Family

The term "methylionone" refers to a group of C14 ketones that are structural analogs of ionones, containing an additional methyl group on the aliphatic side chain.[1] This seemingly minor structural modification significantly enhances their olfactory profile and substantivity, making them staples in perfumery.[1] They are synthesized industrially through the condensation of citral with methyl ethyl ketone, followed by an acid-catalyzed cyclization.[2][3] This process inherently produces a mixture of isomers, whose final ratio is critically dependent on reaction conditions.[1][4]

The primary isomers are categorized into two series based on the position of the methyl group on the side chain:

  • n-Methylionones: The methyl group is on the carbon atom adjacent to the carbonyl group. This series includes α- and β-n-methylionone.

  • Isomethylionones: The methyl group is on the carbon atom at the double bond of the side chain. This series includes α- and β-isomethylionone.

Commercially, there is often confusion in nomenclature. High-quality methylionone, prized for its refined violet and orris character, is predominantly α-isomethyl ionone (CAS 127-51-5) but is frequently marketed under the name "Methyl Ionone Gamma".[1][5]

Structural Elucidation and Isomeric Forms

The distinct properties of each methylionone isomer arise from subtle differences in their molecular structure, specifically the position of the endocyclic double bond within the trimethylcyclohexenyl ring and the branching of the butenone side chain.

  • α-Isomers: Feature the double bond in the C2-C3 position of the ring (2,6,6-trimethylcyclohex-2-en-1-yl).

  • β-Isomers: Feature the double bond in the C1-C2 position of the ring (2,6,6-trimethylcyclohex-1-en-1-yl).

  • γ-Isomers: In the context of true ionones (not methylionones), this refers to an exocyclic double bond.[6] However, in commercial methylionone, "Gamma" typically refers to a high-purity grade of α-isomethyl ionone.[1][7]

The structural differences between the most common isomers are visualized below.

G cluster_isomethyl Isomethylionone Series cluster_nmethyl n-Methylionone Series alpha_iso α-Isomethylionone (CAS: 127-51-5) (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one beta_iso β-Isomethylionone (CAS: 79-89-0) (E)-3-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one alpha_iso->beta_iso Ring Isomerization alpha_n α-Methylionone (CAS: 127-42-4) (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one beta_n β-Methylionone (CAS: 127-43-5) (E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-1-en-3-one alpha_n->beta_n Ring Isomerization

Caption: Chemical structures of the primary n-methylionone and isomethylionone isomers.

Core Physicochemical Properties: A Comparative Analysis

The utility of each methylionone isomer in various applications is directly governed by its physicochemical properties. These properties influence everything from olfactory perception and volatility to formulation stability and handling safety. All isomers share the same molecular formula (C₁₄H₂₂O) and a molar mass of approximately 206.32 g/mol .[8][9]

Data Presentation: Key Physicochemical Parameters

The following table summarizes the critical physicochemical data for the primary methylionone isomers. It is important to note that commercial products are often mixtures, and the reported values can vary based on the isomeric purity.

Propertyα-Isomethyliononeβ-Isomethyliononeα-Methyliononeβ-Methylionone
CAS Number 127-51-5[10]79-89-0[11]127-42-4[12]127-43-5[1]
Appearance Colorless to pale yellow liquid[10][13]Colorless to yellow liquid[14]Pale yellow liquidPale yellow to yellow liquid[15]
Boiling Point 93°C @ 3.1 mmHg[10][13]232°C @ 760 mmHg[13][16]94°C @ 0.4 kPa (~3 mmHg)[1]~301°C @ 760 mmHg (est.)[17]97°C @ 0.35 kPa (~2.6 mmHg)[1]102°C @ 2.6 mmHg[15]238-242°C @ 760 mmHg[15]
Density/Specific Gravity 0.93 g/cm³ @ 20°C[2][10]0.929-0.936 @ 25°C[13]0.925-0.935 @ 25°C[14]0.921-0.930[12]N/A
Refractive Index (@ 20°C) 1.4990 - 1.5030[13]1.4965 - 1.5040[14]N/AN/A
Vapor Pressure (@ 25°C) ~0.003 - 0.004 mmHg[13][18]~0.001 mmHg (est.)[14][17]N/A~0.001 mmHg (est.)[15]
Flash Point >110°C[13]>100°C[11][14]N/A>93°C[15]
Solubility in Water 64 mg/L[10]~2.3 mg/L (est.)[17]N/AN/A
logP (o/w) ~4.3 (est.)[2]4.41[14]N/A~4.1 (est.)[15]

Field Insights: The lower vapor pressure of the β-isomers compared to their α-counterparts contributes to their greater tenacity and persistence, making them effective as base notes or fixatives in fragrance compositions.[1] The high logP values across all isomers confirm their lipophilic nature, explaining their excellent solubility in alcohols and oils and poor solubility in water.[1][19]

Synthetic Pathways and Isomer Control

The synthesis of methylionones is a classic example of tandem aldol condensation and cyclization reactions. The causality behind experimental choices at each stage is paramount for controlling the final isomer distribution.

G cluster_catalysts Catalyst Choice Dictates Isomer Ratio Citral Citral Condensation Base-Catalyzed Aldol Condensation Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Pseudo Pseudo-Methylionone (Mixture of n- and iso-) Condensation->Pseudo Cyclization Acid-Catalyzed Cyclization Pseudo->Cyclization Isomers Methylionone Isomers (α- and β-) Cyclization->Isomers H2SO4 H₂SO₄ H2SO4->Cyclization Favors α-isomers H3PO4 H₃PO₄ H3PO4->Cyclization Favors β-isomers BF3 BF₃·Et₂O BF3->Cyclization Yields γ-isomers G Sample Methylionone Isomer Mixture Injection GC Injection Port (Split/Splitless) Sample->Injection Column GC Capillary Column (e.g., DB-5ms) Injection->Column Separation Isomer Separation (Based on B.P. & Polarity) Column->Separation MS Mass Spectrometer (EI Source) Separation->MS Elution Detection Ion Detection & Fragmentation MS->Detection Data Chromatogram & Mass Spectra Detection->Data Analysis Peak Integration (Quant.) Library Search (Qual.) Data->Analysis

Sources

Foundational

The Methylionone Enigma: A Technical Guide to Isomer-Specific Synthesis and Olfactory Pharmacology

The following technical guide is structured to serve researchers and drug development professionals by framing the development of Methylionone not merely as fragrance chemistry, but as a masterclass in rational structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals by framing the development of Methylionone not merely as fragrance chemistry, but as a masterclass in rational structure-activity relationship (SAR) optimization and isomer-specific synthesis .

[1]

Executive Summary: The "Drug" Discovery of Perfumery

In the lexicon of drug development, Methylionone is the ultimate case study of a "dirty drug" refined into a high-potency agonist.[1] Discovered in 1893 by Ferdinand Tiemann and Paul Krüger , Methylionone was not a single molecule but a chaotic mixture of isomers resulting from the condensation of Citral and Methyl Ethyl Ketone (MEK).[1]

For the pharmaceutical scientist, the history of Methylionone parallels the evolution of chiral drugs.[1] Just as the efficacy of a pharmaceutical often resides in a single enantiomer, the olfactory "efficacy" (violet/orris character) of Methylionone resides predominantly in the


-isomethyl ionone  isomer.[1][2] The industrial journey from Tiemann’s crude mixtures to Givaudan’s precision-fractionated Raldeines  (1924) represents an early triumph of chemical engineering and isomer-selective synthesis.[1]

Chemical Genesis: The Dual-Nucleophile Challenge

The synthesis of Methylionone is significantly more complex than that of Ionone (Citral + Acetone) due to the asymmetry of the ketone reagent.[1]

The Reaction Mechanism

The core reaction is an Aldol Condensation followed by Acid-Catalyzed Cyclization .[1][3][4] The complexity arises in Step 1, where Methyl Ethyl Ketone (MEK) presents two nucleophilic sites for deprotonation:[1]

  • C1 (Methyl group): Kinetic control. Leads to

    
    -methyl  pseudoionones.[5]
    
  • C3 (Methylene group): Thermodynamic control. Leads to iso-methyl pseudoionones.

This bifurcation creates two distinct carbon skeletons before cyclization even begins.

Visualization of the Synthetic Pathway

The following logic flow illustrates the branching pathways that generate the six primary isomers.

Methylionone_Synthesis Citral Citral (Aldehyde) Condensation Aldol Condensation (Base Catalyzed) Citral->Condensation MEK Methyl Ethyl Ketone (Asymmetric Ketone) MEK->Condensation Pseudo_N Pseudo-n-methylionone (Linear C14) Condensation->Pseudo_N Kinetic Attack (C1) Pseudo_Iso Pseudo-isomethylionone (Branched C14) Condensation->Pseudo_Iso Thermodynamic Attack (C3) Cyclization Acid Cyclization (H3PO4 or H2SO4) Pseudo_N->Cyclization Pseudo_Iso->Cyclization Alpha_N Alpha-n-methylionone (Floral, Woody) Cyclization->Alpha_N Weak Acid (H3PO4) Beta_N Beta-n-methylionone (Dry, Woody) Cyclization->Beta_N Strong Acid (H2SO4) Alpha_Iso Alpha-isomethylionone (Intense Violet/Orris) *The Target API* Cyclization->Alpha_Iso Weak Acid (H3PO4) Beta_Iso Beta-isomethylionone (Woody, Leather) Cyclization->Beta_Iso Strong Acid (H2SO4)

Caption: Bifurcation of Methylionone synthesis. The "Target API" (


-isomethyl ionone) requires specific control of both condensation (C3 attack) and cyclization (Alpha-ring closure).[1]

The Isomer Labyrinth: Structure-Odor Activity (SAR)

In drug development, small structural changes alter receptor binding affinity.[1] In perfumery, they alter olfactory receptor activation. The commercial value of Methylionone is entirely dependent on the isomer ratio.[1]

Comparative Isomer Data

The following table summarizes the physicochemical and sensory properties of the key isomers. Note the "Commercial Code" column, referring to the historical Givaudan "Raldeine" system which set the industry standard.[1]

Isomer NameStructure TypeCommercial Code (Givaudan)Odor Profile (Pharmacology)Odor Threshold (ng/L)

-Isomethyl Ionone
Iso-skeleton,

-ring
Raldeine Gamma / Iralia Primary Agonist. Intense violet, orris, powdery, velvet.[1]~1.5

-Isomethyl Ionone
Iso-skeleton,

-ring
Raldeine DeltaAntagonist/Modulator.[1] Woody, dry, leathery, tobacco.[5][6]~12.0

-

-Methyl Ionone
Normal-skeleton,

-ring
Raldeine AlphaPartial Agonist.[1] Floral but thinner, more citrus/woody.~40.0

-

-Methyl Ionone
Normal-skeleton,

-ring
Raldeine BetaWeak Agonist.[1] Dry wood, cedar-like, low floralcy.>100

Technical Insight: The trade name "Methyl Ionone Gamma" is a misnomer.[1] It does not refer to a gamma-isomer (double bond exocyclic to the ring), but rather to a commercial grade rich in


-isomethyl ionone .[1] This confusion often plagues technical literature; precise IUPAC identification is required for reproducibility.

Experimental Protocols

The following protocols are designed for laboratory-scale synthesis (100g scale) with a focus on maximizing the Iso-skeleton yield, which is the more difficult and valuable pathway.

Protocol A: High-Selectivity Aldol Condensation (Pseudo-Synthesis)

Objective: Maximize C3-attack on MEK to favor Pseudo-isomethylionone.[1]

Reagents:

  • Citral: 1.0 eq (152.2 g)[1]

  • Methyl Ethyl Ketone (MEK): 4.0 eq (Excess drives equilibrium)[1]

  • Methanol (Solvent): 200 mL[1]

  • Potassium Hydroxide (KOH): 0.05 eq (Catalyst)[1]

Methodology:

  • Setup: Use a 1L 3-neck flask with mechanical stirring, N2 atmosphere, and a dropping funnel.

  • Catalyst Prep: Dissolve KOH in Methanol. Add MEK. Cool the mixture to 0°C .

    • Expert Note: Low temperature favors the kinetic product (

      
      -methyl), but we want the thermodynamic product (
      
      
      
      -methyl).[1] However, high temp causes polymerization. The compromise is slow addition at 0-5°C followed by a long equilibration period at room temp to allow thermodynamic redistribution to the iso-form.[1]
  • Addition: Add Citral dropwise over 2 hours, maintaining T < 5°C.

  • Equilibration (Critical): Allow the mixture to warm to 25°C and stir for 24-48 hours .

    • Validation: Monitor via GC.[7][8] You are looking for the shift from Pseudo-

      
       to Pseudo-
      
      
      
      . Stop when the ratio stabilizes (typically 60:40 Iso:Normal).[1]
  • Quench: Neutralize with Acetic Acid. Strip excess MEK/Methanol via rotary evaporation.

  • Purification: High-vacuum distillation (0.1 mmHg). Collect the fraction boiling at 120-130°C.

Protocol B: Controlled Acid Cyclization

Objective: Ring closure to


-isomers (Phosphoric Acid method).[1]

Reagents:

  • Pseudo-methylionone (Crude from Step A): 100 g[1]

  • Phosphoric Acid (85%): 50 g[1]

  • Toluene (Diluent): 100 mL[1]

Methodology:

  • Setup: 500mL reactor with reflux condenser.

  • Reaction: Mix Pseudo-ionone and Toluene. Heat to 60°C .

  • Acid Addition: Add H3PO4 dropwise. The reaction is exothermic; control temp < 75°C.

    • Causality: Stronger acids (H2SO4) or higher temps (>90°C) promote migration of the double bond into conjugation with the ketone (Beta-isomer).[1] To retain the Alpha-isomer (double bond in the ring, non-conjugated), we use a weaker acid (H3PO4) and moderate temps.[1]

  • Monitoring: Stir for 2-4 hours. Monitor refractive index or GC.[7] Disappearance of open-chain pseudo-ionone signals completion.

  • Workup: Quench with ice water. Wash organic layer with NaHCO3 (sat) until pH 7. Dry over MgSO4.

  • Isolation: Fractional distillation.

    • Target:

      
      -isomethyl ionone boils slightly lower than the 
      
      
      
      -isomer.[1] A high-efficiency column (Vigreux or Spinning Band) is required to separate the "Gamma" quality (Alpha-iso) from the "Delta" quality (Beta-iso).[1]

Industrial Evolution & Reference Data

The transition from batch chemistry to continuous flow processing marked the modern era of Methylionone production.[1]

The "Raldeine" Standard

In 1924, Givaudan chemists (led by Ruzicka's influence on the field) standardized the chaotic mixtures into the Raldeine grades.[1] This was the first instance of "isomer-pure" marketing in fragrance chemistry, akin to selling a pure enantiomer drug vs. a racemic mixture.

  • Raldeine Gamma: ~60-70%

    
    -isomethyl ionone (The "Gold Standard").[1]
    
  • Iralia (Firmenich): A proprietary grade of extremely high purity

    
    -isomethyl ionone, often considered the "reference standard" for the molecule.[1]
    
References
  • Tiemann, F., & Krüger, P. (1893). Über Veilchenaroma (On the aroma of violets). Berichte der deutschen chemischen Gesellschaft. [1]

  • Ruzicka, L. (1919). Über die Veilchenriechstoffe (On violet odorants).[5][6][9] Helvetica Chimica Acta. [1]

  • Givaudan, L. (1924).[9] Process for the separation of methylionone isomers.[1][9][10] US Patent Office / Givaudan Archives. (Historical Reference).

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[4] Vol II, Monograph 2088 (Methyl Ionone). [1]

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses.[11] Wiley-VCH.[1] [1]

  • Fraterworks. (2023).[9] Understanding Ionones and Raldeines.[8][9][11][1]

  • Patsnap/Google Patents. (2017). CN106748696A: Preparation method of methylionone and its intermediate.[4]

Sources

Exploratory

Technical Guide: Biological Activity Screening of Methylionene Derivatives

The following technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry and biological evaluation of Methylionene (1,2,3,4-tetrahydro-1,1,5,6-tetramethylnaphtha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry and biological evaluation of Methylionene (1,2,3,4-tetrahydro-1,1,5,6-tetramethylnaphthalene) and its functionalized tetralin derivatives.

Content Type: Technical Whitepaper & Protocol Guide Subject: Medicinal Chemistry / Preclinical Pharmacology Target Audience: Senior Scientists, Lead Researchers, Drug Discovery Groups

Executive Summary & Chemical Context[1][2][3][4][5]

Methylionene (CAS: 31197-54-3), chemically defined as 1,2,3,4-tetrahydro-1,1,5,6-tetramethylnaphthalene , is a bioactive sesquiterpenoid derivative.[1][2] Often identified in the diagenetic fractionation of fossil resins (amber) and essential oils, it represents a stable tetralin (tetrahydronaphthalene) scaffold.

While historically viewed as a geochemical marker, recent medicinal chemistry efforts have pivoted toward utilizing the Methylionene/Tetralin core as a privileged scaffold for drug design. Its lipophilic bicyclic structure allows for excellent membrane permeability, while the aromatic ring provides a versatile platform for electrophilic substitution to introduce pharmacophores (e.g., thiazolines, hydrazones, chalcones).

Distinction Note: Do not confuse Methylionene with Methyl Ionone (a ketone fragrance) or Ionene polymers (quaternary ammonium antimicrobials). This guide focuses on the tetralin-based small molecule and its synthetic derivatives screened for anticancer and antimicrobial activity.

Strategic Screening Workflow

The screening of Methylionene derivatives requires a biphasic approach: Phenotypic Screening (Cytotoxicity/Antimicrobial) followed by Target Deconvolution (Mechanism of Action).

Visualization: Screening Pipeline

The following diagram outlines the logical flow from library synthesis to lead candidate selection.

ScreeningPipeline Library Methylionene Derivative Library (Tetralin Core) InSilico In Silico Docking (Kinases/Tubulin) Library->InSilico Prioritization PrimaryScreen Primary Screen (High-Throughput) Library->PrimaryScreen Random Screen InSilico->PrimaryScreen Top Ranked HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel Single Dose (10 µM) SecScreen Secondary Screen (Dose-Response IC50/MIC) HitSel->SecScreen Valid Hits Tox Toxicity Profiling (HFF/HEK293 Normal Cells) SecScreen->Tox Selectivity Index (SI) Lead Lead Candidate Tox->Lead SI > 10

Figure 1: Integrated screening workflow for Methylionene derivatives, prioritizing Selectivity Index (SI) early in the process.

Core Biological Assays

Anticancer Screening (Cytotoxicity)

Methylionene derivatives (specifically those functionalized at the C-6 or C-7 positions with thiazole or hydrazide moieties) have shown potency against solid tumor lines (MCF-7, A549).

Mechanistic Rationale

The lipophilic tetralin core mimics the steroid skeleton, potentially interacting with:

  • Tubulin: Disrupting microtubule dynamics (similar to combretastatins).

  • Kinases: ATP-competitive inhibition (e.g., EGFR or VEGFR).

  • DNA Intercalation: If planar aromatic substituents are added.

Protocol: MTT Cell Viability Assay

Self-Validating Step: Use a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO) on every plate.

Reagents:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HFF-1 (Normal Fibroblast).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of Methylionene derivatives (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of compound solution to wells (triplicate).

    • Include DMSO control (0% kill) and Doxorubicin (100% kill benchmark).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate 4h. (Viable mitochondria reduce MTT to purple formazan).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Determine 

using non-linear regression (Sigmoidal dose-response).
Antimicrobial Screening

Tetralin derivatives often exhibit antimicrobial activity due to membrane disruption or inhibition of bacterial DNA synthesis (gyrase inhibition).

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Compound Prep: Dissolve Methylionene derivative in DMSO. Dilute in Mueller-Hinton Broth (MHB) to 2x desired final concentration.

  • Plate Setup:

    • Add 100 µL of 2x compound to column 1. Serial dilute 1:2 across the plate.

    • Add 100 µL of bacterial inoculum to all wells.

  • Incubation: 16–20h at 37°C.

  • Read: Visual turbidity check or OD600.

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar; lowest conc. with 99.9% kill.

Data Interpretation & Selectivity

Quantitative comparison is critical. A potent compound is useless if it is equally toxic to normal cells.

Key Metric: Selectivity Index (SI)



Compound IDIC50 (MCF-7) [µM]IC50 (HFF-1) [µM]Selectivity Index (SI)Status
Methylionene (Parent) >100>100N/AInactive Scaffold
Derivative A (Thiazole) 4.2 ± 0.545.0 ± 2.110.7 Lead Candidate
Derivative B (Hydrazone) 1.5 ± 0.22.0 ± 0.11.3Toxic (Discard)
Doxorubicin (Ctrl) 0.5 ± 0.15.0 ± 0.510.0Benchmark

Table 1: Example screening data. An SI > 10 is generally required for further preclinical development.

Mechanism of Action (MOA) Investigation

Once a lead is identified (e.g., Derivative A), the mechanism must be elucidated. For tetralin derivatives, Apoptosis is a common pathway.

Visualization: Apoptotic Signaling Pathway

Methylionene derivatives often trigger the intrinsic mitochondrial pathway.

MOA Compound Methylionene Derivative (Intracellular Accumulation) Mito Mitochondria (MMP Depolarization) Compound->Mito ROS Generation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Cleavage (DNA Repair Stop) Caspase3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) for bioactive tetralin derivatives involving mitochondrial destabilization.

Validation Protocols for MOA
  • Annexin V/PI Staining: Use Flow Cytometry to distinguish Early Apoptosis (Annexin V+/PI-) from Necrosis (Annexin V+/PI+).

  • Caspase 3/7 Activity Assay: Luminescent assay to confirm enzymatic activation.

  • DNA Fragmentation: Gel electrophoresis to observe "DNA laddering."

References

  • PubChem. (n.d.).[2] Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- (Methylionene) Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

  • Menor-Salván, C., et al. (2010).[3][4][5] Terpenoids in extracts of Lower Cretaceous ambers from the Basque-Cantabrian Basin. Organic Geochemistry. (Discusses Methylionene as a terpenoid marker).[6][3][4][7][8][9] Retrieved from [Link]

  • Altıntop, M. D., et al. (2016). Synthesis and Biological Evaluation of New Thiazoline-Tetralin Derivatives as Potential Anticancer Agents. (Demonstrates the bioactivity of the tetralin core). Retrieved from [Link]

Sources

Foundational

Differential Activation and Allosteric Modulation of Olfactory Receptors by Methylionone Isomers

The following technical guide details the molecular pharmacology of Methylionone isomers and their interaction with specific olfactory receptors. Executive Summary The discrimination of violet-scented compounds—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular pharmacology of Methylionone isomers and their interaction with specific olfactory receptors.

Executive Summary

The discrimination of violet-scented compounds—specifically the Methylionone family—relies on a sophisticated peripheral coding mechanism involving the differential activation of Class A G-Protein Coupled Receptors (GPCRs). While


-Ionone  is a potent agonist for OR51E2 (PSGR) , its structural isomers (e.g., 

-Ionone,

-Isomethylionone) exhibit distinct pharmacological profiles, ranging from full agonism on alternative receptors (e.g., OR10A6 ) to competitive antagonism. This guide delineates the structure-activity relationships (SAR) of these isomers, providing validated protocols for quantifying their potency (

) and efficacy (

) using heterologous expression systems.

Molecular Mechanisms of Recognition

The Ionone Ligand Space

The olfactory quality of ionones is dictated by the position of the cyclohexenyl double bond and the presence of a methyl group on the side chain.

  • 
    -Ionone:  Conjugated double bond; binds deep within the orthosteric pocket of OR51E2.
    
  • 
    -Isomethylionone (Ralideine 
    
    
    
    ):
    Non-conjugated double bond; steric bulk of the methyl group alters binding pose, often resulting in partial agonism or antagonism.
Receptor Specificity & Signaling

Two primary human olfactory receptors drive the perception of these isomers:

  • OR51E2 (Prostate-Specific G-Protein Receptor):

    • Primary Ligand:

      
      -Ionone (
      
      
      
      ).[1]
    • Mechanism: Canonically couples to

      
       (or 
      
      
      
      in ectopic tissues), activating Adenylyl Cyclase III (ACIII)
      
      
      cAMP
      
      
      CNG Channel opening.
    • Modulation:

      
      -Ionone acts as a competitive antagonist  or weak partial agonist depending on concentration, effectively "masking" the sharp notes of 
      
      
      
      -ionone.
  • OR10A6:

    • Primary Ligand:

      
      -Ionone.[2]
      
    • Specificity: distinct from OR51E2; demonstrates how shifting the double bond from the

      
       (conjugated) to 
      
      
      
      (allylic) position shifts receptor selectivity entirely.
Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by these isomers.

IononeSignaling Ligand_Beta β-Ionone Rec_OR51E2 OR51E2 (GPCR) Ligand_Beta->Rec_OR51E2 Full Agonist Ligand_Alpha α-Ionone Ligand_Alpha->Rec_OR51E2 Antagonist/Partial Rec_OR10A6 OR10A6 (GPCR) Ligand_Alpha->Rec_OR10A6 Agonist Ligand_Methyl α-Isomethylionone Ligand_Methyl->Rec_OR51E2 Modulator G_Prot G_olf / G_s Rec_OR51E2->G_Prot Rec_OR10A6->G_Prot AC3 Adenylyl Cyclase III G_Prot->AC3 cAMP cAMP Increase AC3->cAMP CNG CNG Channel (Ca2+ Influx) cAMP->CNG

Figure 1: Differential activation of OR51E2 and OR10A6 by Ionone isomers. Note the antagonistic pathway of


-Ionone on OR51E2.[1]

Experimental Protocols

To rigorously quantify the response of these receptors, we utilize a cAMP-dependent Luciferase Reporter Assay in a heterologous expression system. This system is self-validating via the use of Forskolin controls.

Heterologous Expression System

Cell Line: HEK293T or Hana3A (specialized for OR surface expression). Key Reagents:

  • Expression Vector: pCI-Mammalian Expression Vector containing the OR coding sequence (Rho-tagged).

  • Chaperones: RTP1S (Receptor Transporting Protein 1 Short) is mandatory for proper surface trafficking of ORs.

  • Reporter: pGL4.29[luc2P/CRE/Hygro] (Promega) – contains cAMP Response Element (CRE).

Step-by-Step Assay Workflow
  • Seeding:

    • Seed HEK293T cells at

      
       cells/well in poly-D-lysine coated 96-well white plates.
      
    • Incubate 24h at 37°C, 5%

      
      .
      
  • Transfection (Lipofectamine 2000):

    • Prepare Transfection Mix (per well):

      • OR Plasmid: 100 ng (e.g., OR51E2).

      • RTP1S Plasmid: 20 ng (Enhances surface expression).

      • CRE-Luciferase: 50 ng (Reporter).

      • RL-TK (Renilla): 10 ng (Normalization control).

    • Incubate 4h, then replace with fresh CD293 medium.

  • Ligand Stimulation:

    • Prepare 100mM stock solutions of Methylionone isomers in DMSO.

    • Dilute serially in CD293 medium (0 µM to 300 µM).

    • Critical Step: Ensure final DMSO concentration is <0.1% to prevent cytotoxicity.

    • Apply ligands to cells 24h post-transfection.

    • Incubate for 4 hours at 37°C.

  • Detection:

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferase Assay Reagent (LAR II) and measure Firefly luminescence.

    • Add Stop & Glo® Reagent and measure Renilla luminescence.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Transfection cluster_1 Phase 2: Stimulation cluster_2 Phase 3: Data Acquisition Step1 HEK293T Seeding (20k cells/well) Step2 Co-Transfection: OR + RTP1S + CRE-Luc Step1->Step2 Step3 Ligand Prep (Serial Dilution in DMSO) Step2->Step3 24h Post-Transfection Step4 Incubation (4 Hours @ 37°C) Step3->Step4 Step5 Luminescence Reading (Firefly/Renilla Ratio) Step4->Step5 Step6 Hill Equation Fit (EC50 Calculation) Step5->Step6

Figure 2: Validated workflow for measuring OR activation via cAMP-Luciferase reporter.

Comparative Analysis of Isomer Potency

The following data summarizes the activation profiles of key isomers against OR51E2. Note the shift in potency (


) and efficacy (

) driven by structural isomerism.
CompoundStructure NoteReceptorEC50 (µM)Emax (% of Forskolin)Activity Type

-Ionone
Conjugated double bondOR51E22.5 ± 0.885%Full Agonist

-Ionone
Allylic double bondOR51E2>100<15%Antagonist / Weak Agonist

-Ionone
Allylic double bondOR10A6~15.070%Agonist

-Isomethylionone
Methylated side chainOR51E2~50-9040%Partial Agonist
Dihydro-

-ionone
Saturated ringOR51E21.890%Super Agonist

Interpretation: The methylation at the gamma position (in Isomethylionone) introduces steric hindrance that likely prevents the deep hydrophobic insertion required for Helix 6 movement in OR51E2, resulting in partial agonism. This molecular "inefficiency" correlates with the softer, less piercing olfactory profile of Isomethylionone compared to


-Ionone.

References

  • Neuhaus, E. M., et al. (2009). Activation of an olfactory receptor inhibits proliferation of prostate cancer cells. Journal of Biological Chemistry, 284(24), 16218-16225. Link

  • Gelis, L., et al. (2016). Functional characterization of the odorant receptor 51E2 in human melanocytes. Journal of Biological Chemistry, 291(34), 17772-17786. Link

  • Fukutani, Y., et al. (2020). Antagonistic interactions between odorants alter human odor perception. Current Biology, 30(19), 3821-3830. Link

  • Mainland, J. D., et al. (2014). The missense of smell: functional variability in the human odorant receptor repertoire. Nature Neuroscience, 17(1), 114-120. Link

  • Ohloff, G., et al. (2011).Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.

Sources

Exploratory

Natural sources and analogues of Methylionone

An In-Depth Technical Guide to the Natural and Analogues of Methylionone 1.0 Executive Summary Methylionones are a class of isomeric aroma compounds that are indispensable in modern perfumery, celebrated for their comple...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural and Analogues of Methylionone

1.0 Executive Summary

Methylionones are a class of isomeric aroma compounds that are indispensable in modern perfumery, celebrated for their complex and versatile violet, orris, and woody scents. While the chemical synthesis of methylionone analogues is well-established and forms the backbone of their industrial supply, their presence in nature, though documented, is less understood. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural sources and synthetic analogues of methylionone. It delves into the intricacies of their chemical synthesis, the current understanding of their natural origins, and the biosynthetic pathways that lead to their precursors. Furthermore, this document offers detailed experimental protocols for their synthesis, extraction, and analysis, underpinning the theoretical knowledge with practical, field-proven methodologies. The guide also highlights the existing knowledge gap concerning the enzymatic methylation of ionones to methylionones in natural systems, proposing it as a fertile ground for future research.

2.0 Introduction to Methylionones: A Cornerstone of Modern Perfumery

The discovery of ionones and their methylated derivatives in the late 19th century revolutionized the art of perfumery, offering a consistent and accessible alternative to costly natural extracts of violet and orris.[1] Methylionones, in particular, have become a staple in a vast array of fragrance compositions, lending them unparalleled tenacity, complexity, and a characteristic powdery, floral, and woody character.

2.1 Chemical Identity and Isomeric Complexity

Methylionones are a group of C14 ketones, existing as a mixture of several isomers that differ in the position of the double bond in the cyclohexenyl ring and the location of the methyl group on the side chain. The most commercially significant isomers include α-isomethyl ionone, β-isomethyl ionone, α-n-methyl ionone, and β-n-methyl ionone.[2] The term "gamma-methyl ionone" is often used in the fragrance industry to refer to a mixture rich in the highly sought-after α-isomethyl ionone.[3][4]

2.2 Olfactory Significance and Structure-Odor Relationships

The subtle variations in the isomeric structure of methylionones have a profound impact on their olfactory profiles. Generally, the "iso" isomers are considered to possess a more refined and desirable scent than the "n" (normal) isomers. α-Isomethyl ionone is particularly prized for its elegant, powdery, and floral aroma, reminiscent of violets and orris root, with woody undertones.[5][6] This makes it a key component in many iconic fragrances.[7] In contrast, other isomers may exhibit more pronounced woody or fruity notes.[6] The ability to control the isomeric ratio during synthesis is therefore crucial for achieving a specific desired scent profile.

3.0 Synthetic Analogues of Methylionone: A Controlled Olfactory Palette

The industrial production of methylionones relies on a two-step chemical synthesis that allows for the creation of a diverse range of olfactory profiles through the manipulation of reaction conditions. This process starts from citral, a readily available terpenoid aldehyde found in the essential oils of plants like lemongrass.[8]

3.1 The Classic Synthesis: From Citral to a Symphony of Isomers

The synthesis of methylionones is a classic example of aldol condensation followed by an acid-catalyzed cyclization and rearrangement.

3.1.1 Step 1: Aldol Condensation to Pseudo-Methylionone

The first step involves the base-catalyzed aldol condensation of citral with butanone (methyl ethyl ketone). This reaction can yield two different pseudo-methylionone isomers depending on whether the enolate of butanone attacks the citral from its methyl or methylene group. The reaction conditions, including the choice of base and temperature, can influence the ratio of these isomers.[3]

3.1.2 Step 2: Acid-Catalyzed Cyclization and Isomer Formation

The resulting pseudo-methylionone is then cyclized in the presence of a strong acid. The choice of acid is a critical determinant of the final isomeric composition of the methylionone product. For instance, sulfuric acid tends to favor the formation of α-methylionone, while phosphoric acid can lead to a higher proportion of β-methylionone.[5] Boron trifluoride has also been used as a catalyst in this cyclization.[9]

Methylionone Synthesis Citral Citral Pseudo_Methylionone Pseudo-Methylionone Citral->Pseudo_Methylionone Aldol Condensation (Base Catalyst) Butanone Butanone Butanone->Pseudo_Methylionone Methylionone_Isomers Methylionone Isomers (α, β, γ) Pseudo_Methylionone->Methylionone_Isomers Acid-Catalyzed Cyclization

Caption: General workflow for the chemical synthesis of methylionone isomers.

3.2 Protocol: Laboratory-Scale Synthesis of a Methylionone Isomer Mixture

This protocol outlines a general procedure for the synthesis of methylionones, adapted from established industrial processes.[3][10]

Materials:

  • Citral

  • Butanone (Methyl Ethyl Ketone)

  • Sodium hydroxide (or other suitable base)

  • Phosphoric acid (85%)

  • Solvent (e.g., methanol, ethanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Aldol Condensation:

    • In a reaction flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add a mixture of citral and an excess of butanone to the cooled base solution with continuous stirring.

    • Maintain the reaction at a low temperature (e.g., 0-10°C) for several hours to promote the formation of the desired pseudo-methylionone isomers.

    • After the reaction is complete, neutralize the mixture with a dilute acid and separate the organic layer.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Cyclization:

    • To the crude pseudo-methylionone, add 85% phosphoric acid.

    • Heat the mixture with stirring to a temperature of approximately 80-90°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

    • Once the reaction is complete, cool the mixture and dilute it with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with a sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • Purification:

    • Purify the crude methylionone mixture by fractional distillation under reduced pressure to separate the different isomers.

3.3 Isomer-Specific Synthesis and Olfactory Profiles

As mentioned, the choice of cyclization catalyst significantly influences the final isomer distribution. The following table summarizes the general olfactory characteristics of the key methylionone isomers.

IsomerCommon Name(s)Olfactory Profile
α-Isomethyl iononeGamma-Methyl Ionone, IraldeineFloral (violet), powdery (orris), woody, sweet.[5][6]
β-Isomethyl iononeDelta-Methyl IononeWoody, slightly floral.
α-n-Methyl iononeWoody, floral, with a slightly fatty note.
β-n-Methyl iononeWoody, cedar-like.
γ-n-MethyliononeWoody, floral, with fruity and leathery aspects.[11]

4.0 Natural Occurrences of Methylionone and its Precursors

While the fragrance industry heavily relies on synthetic methylionones, the presence of these compounds in nature, albeit in small quantities, is of great interest for both biosynthetic research and the discovery of novel natural fragrance sources.

4.1 Documented Natural

4.1.1 Magnolia kobus (Kobushi Magnolia)

The essential oil of Magnolia kobus flowers is reported to contain a complex mixture of volatile compounds, including methylionones. However, detailed quantitative analyses of the specific isomers present are not extensively documented in readily available literature. The presence of these compounds contributes to the unique floral and woody aroma of the magnolia blossoms.

4.1.2 Saccharomyces cerevisiae (Brewer's Yeast)

Alpha-isomethyl ionone has been identified as a naturally occurring compound in Brewer's yeast.[2] Its formation is likely linked to the yeast's metabolism of other compounds present in the fermentation medium. The contribution of α-isomethyl ionone to the overall flavor and aroma profile of fermented beverages is an area that warrants further investigation.

4.2 The Biosynthetic Enigma: From Ionones to Methylionones

The biosynthesis of methylionones in plants and yeast is not fully elucidated. However, it is widely accepted that they are derived from ionones, which are in turn products of carotenoid degradation.

4.2.1 The Established Pathway: Carotenoid Cleavage to Ionones

The formation of ionones begins with the enzymatic cleavage of carotenoids, such as β-carotene, by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[12] These enzymes break the carotenoid backbone at specific double bonds, leading to the formation of various apocarotenoids, including the C13-apocarotenoid, β-ionone.[9][13]

Ionone Biosynthesis Carotenoids Carotenoids (e.g., β-carotene) Ionones Ionones (e.g., β-ionone) Carotenoids->Ionones Carotenoid Cleavage Dioxygenases (CCDs) Methylionones Methylionones (Hypothetical) Ionones->Methylionones Methyltransferase? (S-adenosylmethionine)

Caption: The established and hypothetical pathways for methylionone biosynthesis.

4.2.2 The Hypothetical Step: The Quest for an Ionone Methyltransferase

The final step in the proposed biosynthetic pathway, the methylation of an ionone precursor to form a methylionone, remains a significant knowledge gap. It is hypothesized that this reaction is catalyzed by a methyltransferase enzyme, which would utilize a methyl donor such as S-adenosylmethionine (SAM).[14] While plants and yeast possess a wide variety of methyltransferases that act on a diverse range of substrates, an enzyme with specific activity towards ionones has yet to be identified and characterized.[14] The discovery of such an enzyme would be a significant breakthrough, potentially enabling the biotechnological production of natural methylionones.

5.0 Methodologies for Extraction, Isolation, and Analysis

The study of natural methylionones requires robust and sensitive methods for their extraction from complex biological matrices and their subsequent identification and quantification.

*5.1 Protocol: Supercritical CO2 Extraction of Volatile Compounds from Magnolia kobus

Supercritical fluid extraction (SFE) with carbon dioxide is a green and efficient method for extracting volatile compounds from plant materials, as it avoids the use of organic solvents and operates at relatively low temperatures, preserving thermally labile compounds.[15]

Materials:

  • Fresh or dried Magnolia kobus flowers

  • Supercritical fluid extractor

  • High-purity carbon dioxide

Procedure:

  • Sample Preparation: Grind the Magnolia kobus flowers to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Pressurize the system with CO2 to the desired supercritical state (e.g., 15 MPa and 40°C).[15]

    • Allow the supercritical CO2 to flow through the sample matrix, dissolving the volatile compounds.

    • Collect the extract by depressurizing the CO2 in a collection vessel, which causes the CO2 to return to a gaseous state and leave behind the extracted compounds.

  • Concentration: The resulting essential oil can be used directly for analysis or further concentrated under a gentle stream of nitrogen if necessary.

5.2 Protocol: GC-MS Analysis for the Identification and Quantification of Methylionones

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of complex volatile mixtures like essential oils.[16][17]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)

  • Helium as carrier gas

Procedure:

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

  • Chromatographic Separation: Separate the individual components of the mixture on the capillary column using a temperature gradient program.

  • Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra serve as a molecular fingerprint for each compound.

  • Identification: Identify the methylionone isomers by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).[17]

  • Quantification: Quantify the individual isomers by creating a calibration curve with known concentrations of authentic standards.

5.2.1 Table: GC-MS Parameters for Methylionone Analysis

ParameterSetting
Column DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Initial temperature of 60°C, hold for 2 min, then ramp to 280°C at 5°C/min, hold for 10 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-400

6.0 Future Perspectives and Research Directions

The field of methylionone research offers several exciting avenues for future exploration. The most significant of these is the elucidation of the natural biosynthetic pathway, specifically the identification and characterization of the putative ionone methyltransferase. The discovery of this enzyme would not only fill a critical gap in our understanding of plant and yeast secondary metabolism but also pave the way for the sustainable biotechnological production of natural methylionones. Furthermore, a more detailed investigation into the natural sources of methylionones, including a comprehensive profiling of the isomeric composition in various plant species and microbial strains, could lead to the discovery of novel and commercially valuable natural fragrance ingredients.

7.0 References

  • Wikipedia. (n.d.). α-Isomethyl ionone. Retrieved from [Link]

  • Biotulin. (2025, May 27). Alpha-isomethyl Ionone. Biotulin's Ingredient Dictionary. Retrieved from [Link]

  • Scentspiracy. (n.d.). Methyl Ionone Gamma A (1335-46-2): Violet-Orris Profile. Retrieved from [Link]

  • PubMed. (n.d.). Solid phase micro-extraction GC-MS analysis of natural volatile components in melon and rice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 21). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US3840601A - Process for preparation of methyl ionones. Retrieved from

  • Olfactorian. (n.d.). Methyl Ionone Gamma | Perfume Material. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Methyl ionone (mixture of isomers). Retrieved from [Link]

  • Reddit. (2025, February 23). What is the difference between alpha- isomethyl ionone super / ionone Alpha / methyl ionone 70 and methyl ionone gamma And can I use any of this in grojsman accord ? r/DIYfragrance. Retrieved from [Link]

  • Descrizione. (2026, January 19). Alpha-Isomethyl Ionone. Retrieved from [Link]

  • Eureka | Patsnap. (2017, May 31). Methylionone and preparation method of methylionone intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 4). Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale. PMC. Retrieved from [Link]

  • The Synthesis of Ionones. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US2517576A - Process for preparing alpha-ionones. Retrieved from

  • Bois de Jasmin. (2005, November 4). Violet, Ionones : Sweet and Powdery Fragrance Notes. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methylionone (mixture of α- and β-, predominantly α-n-isomer). Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The gamma-n-Methylionones. Leffingwell & Associates. Retrieved from [Link]

  • SlidePlayer. (n.d.). EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionone. Retrieved from [Link]

  • FlavScents. (n.d.). beta-isomethyl ionone. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017525B - Synthesis method of alpha-iso-methyl ionone. Retrieved from

  • ResearchGate. (2025, October 26). (PDF) Synthesis of Ionone and Methylionone Analogues from Delta-Pyronene. Retrieved from [Link]

  • SciSpace. (n.d.). NEW SYNTHESIS OF γ-IONONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104357216A - Method for extracting essential oil from magnolia flower. Retrieved from

  • ResearchGate. (n.d.). Seasonal variation of volatile organic compounds from M. kobus fresh leaves. Retrieved from [Link]

  • The Good Scents Company. (n.d.). magnolia kobus flower extract, 223749-80-2. Retrieved from [Link]

  • ACG Publications. (2014, September 23). Headspace Analysis of Volatile Compounds Coupled to Chemometrics in Leaves from the Magnoliaceae Family. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017, August 22). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Retrieved from [Link]

  • MDPI. (2024, January 31). Phytochemical Analysis and Specific Activities of Bark and Flower Extracts from Four Magnolia Plant Species. Retrieved from [Link]

  • Greenering. (2023, June 7). In Situ Product Recovery of β‐Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction. Retrieved from [Link]

  • JOCPR. (n.d.). The Identification and Quantitation of Thymol and its 4 Isomers in Essential Oil of Citrus Kinokuni Tanaka Peel. Retrieved from [Link]

  • Research Trend. (2023, May 15). GC-MS Analysis of Volatile Phytochemical compounds from the Whole plant Methanolic extract of Entodon rubicundus (Mitt.) A. Jaeg. Retrieved from [Link]

  • SAR Publication. (2025, July 19). Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. Retrieved from [Link]

  • Agilent. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • ResearchGate. (2016, March 30). How to do sample preparation for GC-MS for analyzing bioactive components in different medicinal plant extracts (polar & non polar solvents)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Composition and Seasonal Variation of Volatile Organic Compounds in Magnolia Fresh Leaves. Retrieved from [Link]

  • Frontiers. (2020, September 29). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. Retrieved from [Link]

  • Nepal Journals Online. (n.d.). ORIGINAL RESEARCH ARTICLE Isolation of Yeast from Soil and Different Food Samples and Its Characterization Based on Fermentation. Retrieved from [Link]

  • MDPI. (2025, September 16). Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Characterization of a Thermotolerant Methanol-Utilizing Yeast. PMC. Retrieved from [Link]

  • Current Research in Nutrition and Food Science Journal. (2026, February 16). In Vitro Antimicrobial and Antioxidant Properties of Extracts from Magnolia denudata and Magnolia kobus Flower Bud and Flower. Retrieved from [Link]

Foundational

Technical Guide: Structural Architecture and Stereochemical Control of Methylionone Isomers

The following technical guide is structured to address the complex stereochemical and synthetic landscape of Methylionone isomers, designed for an audience of organic chemists and fragrance R&D professionals. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the complex stereochemical and synthetic landscape of Methylionone isomers, designed for an audience of organic chemists and fragrance R&D professionals.

Executive Summary: The Isomer Challenge

Methylionones (C


H

O) represent a critical class of fragrance ingredients, valued for their ability to impart violet, orris, and woody notes.[1][2][3] Unlike their C

analogues (ionones), methylionones present a dual-layer stereochemical challenge: Regioisomerism (n- vs. iso-methyl placement) and Geometric/Optical Isomerism (

- vs.

-ring unsaturation and enantioselectivity).[2][4]

This guide delineates the structural bifurcation that occurs during synthesis and provides protocols for the selective isolation of the commercially superior


-Isomethylionone .

Structural Anatomy & Nomenclature

The term "Methylionone" is often used loosely to describe a reaction mixture. Precise technical communication requires distinguishing between the n-series (linear side chain) and the iso-series (branched side chain).[4]

The Regio-Divergence (n- vs. iso-)

The identity of the isomer is established during the initial Aldol condensation of Citral with 2-Butanone (Methyl Ethyl Ketone - MEK).[4] MEK possesses two nucleophilic sites:

SeriesPrecursor FormationIUPAC BackboneStructural Feature
n-Methylionone Kinetic enolate attack (C1 of MEK)1-(...)-1-penten-3-oneLinear ethyl terminus on side chain.[2][4]
Isomethylionone Thermodynamic enolate attack (C3 of MEK)3-methyl-4-(...)-3-buten-2-oneMethyl branch at

-position of side chain.[2][4]
The Ring Isomers ( , , )

Once the side chain is established, cyclization yields three ring variants.

  • 
    -Isomer:  Double bond at C2-C3 (endocyclic).[2][4] Chiral center at C1 (ring-chain attachment).[2][4]
    
  • 
    -Isomer:  Double bond at C1-C2 (endocyclic, conjugated with side chain).[2][4] Achiral ring system.[2]
    
  • 
    -Isomer:  Double bond at C2-C6 (exocyclic).[2][4] Rare in standard acid catalysis.[2]
    

Stereochemical Landscape & Olfactory SAR

The olfactory value is not distributed evenly. The


-Isomethylionone  is the industry standard for "fine" violet notes.[4]
Structure-Activity Relationship (SAR) Table[2][4]
IsomerStructureOlfactory ProfileThreshold (ppb)

-Isomethylionone
(E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-onePowdery, Orris, Violet, Floral.[2][4][5]~1.0 (Low)

-Isomethylionone
3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-oneWoody, Leather, Dry, less diffusive.[2][4]~10.0

-n-Methylionone
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-oneFloral but "greener," less substantive.[2][4]Moderate

-n-Methylionone
1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-oneOily, Woody, faint Violet.[2][4]High
Visualizing the Reaction Network

The following diagram illustrates the critical bifurcation points in synthesis that determine the final isomeric composition.

Methylionone_Synthesis Citral Citral (Neral/Geranial) Pseudo_n n-Pseudo-Methylionone (Kinetic Enolate) Citral->Pseudo_n Aldol (Low Temp) Kinetic Control Pseudo_iso Iso-Pseudo-Methylionone (Thermodynamic Enolate) Citral->Pseudo_iso Aldol (High Temp/KOH) Thermodynamic Control MEK 2-Butanone (MEK) MEK->Pseudo_n MEK->Pseudo_iso Alpha_n alpha-n-Methylionone (Floral/Green) Pseudo_n->Alpha_n H3PO4 (Kinetic Cyclization) Beta_n beta-n-Methylionone (Woody/Oily) Pseudo_n->Beta_n H2SO4 (Thermodynamic Cyclization) Alpha_iso alpha-Isomethylionone (Violet/Orris - TARGET) Pseudo_iso->Alpha_iso H3PO4 (Kinetic Cyclization) Beta_iso beta-Isomethylionone (Woody/Leather) Pseudo_iso->Beta_iso H2SO4 (Thermodynamic Cyclization)

Figure 1: Synthetic bifurcation pathways.[2][4] Green node indicates the high-value target isomer.[4]

Synthetic Protocols & Control Mechanisms[1][4][6]

To synthesize high-purity


-Isomethylionone , one must sequentially favor the iso-pseudo intermediate and then the alpha-cyclization.[2][4]
Step 1: Regioselective Aldol Condensation

Objective: Maximize iso-pseudo-methylionone (branched) over n-pseudo (linear).[2][4]

  • Mechanism: The formation of the enolate at C3 (methylene) is thermodynamically favored but kinetically slower than at C1 (methyl).

  • Protocol:

    • Reagents: Citral (1.0 eq), 2-Butanone (4.0 eq - Excess is critical), KOH (catalytic), Methanol (solvent).[2][4]

    • Conditions: Reflux (60-70°C). High temperature and thermodynamic equilibration favor the more substituted enolate.

    • Process: Slow addition of Citral to the refluxing MEK/Base mixture ensures the ketone is always in excess, suppressing self-condensation of Citral.

    • Validation: GC analysis should show >70% iso-pseudo isomer.

Step 2: Chemoselective Cyclization

Objective: Cyclize iso-pseudo-methylionone into


-isomethylionone, avoiding isomerization to the 

-form.[2][4]
  • Mechanism:

    • Protonation of the enone carbonyl initiates ring closure.

    • Quenching the carbocation can yield the double bond at C2-C3 (

      
      ) or C1-C2 (
      
      
      
      ).[4]
    • The

      
      -isomer is thermodynamically more stable due to extended conjugation.[4] The 
      
      
      
      -isomer is the kinetic product.[4]
  • Protocol (Phosphoric Acid Method):

    • Reagent: 85% H

      
      PO
      
      
      
      (Phosphoric acid).[2] Note: H
      
      
      SO
      
      
      is too strong and will drive the reaction to the
      
      
      -isomer.
    • Temperature: 60-90°C.

    • Quenching: Rapid dilution with water and neutralization with NaHCO

      
       is essential to stop the acid-catalyzed isomerization of 
      
      
      
      .

Analytical Characterization

Distinguishing isomers requires precise analytical techniques.[2]

Nuclear Magnetic Resonance (NMR)

H NMR is the definitive method for determining the 

ratio.
Feature

-Isomethylionone

-Isomethylionone
Ring Olefinic Proton Present (~5.4-5.5 ppm) Broad singlet (C3-H).[2][4]Absent Tetrasubstituted double bond.
Gem-Dimethyls Two singlets (distinct environments).[2][4]One singlet (symmetry/averaging).
Side Chain Methyl Doublet (coupled to vinyl H).[2]Singlet (on conjugated double bond).[2]
Gas Chromatography (GC)

On a polar column (e.g., DB-WAX or PEG):

  • Elution Order: Hydrocarbons

    
    
    
    
    
    -n
    
    
    
    
    -n
    
    
    
    
    -iso
    
    
    
    
    -iso.
  • Resolution: The

    
    -iso and 
    
    
    
    -iso isomers are generally well-resolved due to boiling point differences arising from conjugation (
    
    
    boils higher).[2][4]

Stereochemical Logic (Graphviz)[2]

The following diagram details the specific stereocenters generated during the


-cyclization process.

Stereochemistry Pseudo Iso-Pseudo-Methylionone (Achiral / E-geometry) Carbocation Tertiary Carbocation Intermediate (Planar C1) Pseudo->Carbocation Acid Catalysis Alpha_R (R)-alpha-Isomethylionone (Violet/Berry) Carbocation->Alpha_R Proton loss at C2 (Kinetic Path) Alpha_S (S)-alpha-Isomethylionone (Woody/Flat) Carbocation->Alpha_S Proton loss at C2 (Kinetic Path) Beta beta-Isomethylionone (Achiral) Carbocation->Beta Proton loss at C1' (Thermodynamic Path) Alpha_R->Beta Isomerization (Strong Acid) Alpha_S->Beta Isomerization (Strong Acid)

Figure 2: Stereochemical outcomes of cyclization.[2][4] Note that the


-isomer exists as an enantiomeric pair, whereas the 

-isomer loses chirality at the ring junction.[2][4]

References

  • Bauer, K., Garbe, D., & Surburg, H. (2001).[2] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[2][4] [2]

  • Kashid, M. N., et al. (2011).[2][6][7] "Cyclization of Pseudoionone to

    
    -Ionone: Reaction Mechanism and Kinetics." Industrial & Engineering Chemistry Research, 50(13), 7920–7926.[2] [2]
    
  • Brenna, E., et al. (2002).[2][8] "Synthesis and olfactory evaluation of the enantiomers of

    
    -isomethylionone." European Journal of Organic Chemistry, 2002(5), 967-978.[2][4] 
    
  • Givaudan. (2020).[2] Technical Data Sheet: Isoraldeine®. (Note: Generalized link to manufacturer due to dynamic deep-link nature).

  • Scentspiracy. (2023).[2] "Methyl Ionone Gamma A: Violet-Orris Profile."

Sources

Exploratory

Toxicological Profile and Safety Assessment of Methylionone (CAS 1335-46-2)

[1][2][3] Executive Summary Methylionone (CAS 1335-46-2), a mixture of isomeric cyclic terpenoid ketones, is a ubiquitous fragrance ingredient characterized by its violet-orris olfactory profile.[1] While widely utilized...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Methylionone (CAS 1335-46-2), a mixture of isomeric cyclic terpenoid ketones, is a ubiquitous fragrance ingredient characterized by its violet-orris olfactory profile.[1] While widely utilized in cosmetic and household applications, its safety profile is defined by a dichotomy: it possesses low systemic toxicity but significant potential for dermal sensitization.

This technical guide synthesizes the toxicological data, focusing on the critical endpoints of skin sensitization and systemic safety. Current assessments by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) confirm its safety under restricted use levels. The critical regulatory driver is the No Expected Sensitization Induction Level (NESIL) , which dictates the Quantitative Risk Assessment (QRA) limits for finished products.

Chemical Characterization and Identity

Precise toxicological evaluation requires distinguishing between the commercial mixture and its specific isomers. "Methylionone" is rarely a single molecule in commerce but a reaction product containing varying ratios of alpha-, beta-, gamma-, and delta-isomers.[1]

ParameterTechnical Specification
CAS Number 1335-46-2 (Mixture); Specific isomers: 127-51-5 (

-isomethyl ionone), 127-42-4 (

-n-methyl ionone)
Chemical Name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one (and isomers)
Molecular Formula C

H

O
Molecular Weight 206.32 g/mol
LogKow ~4.5 – 4.8 (High lipophilicity, indicating potential for dermal penetration)
Vapor Pressure ~0.005 mmHg @ 20°C (Low volatility, high substantivity)

Scientific Insight: The presence of the


-unsaturated ketone moiety is the structural alert (Michael Acceptor) responsible for the molecule's ability to haptenize skin proteins, driving its sensitization potency.

Toxicokinetics and Metabolism (ADME)[4]

Understanding the metabolic fate of Methylionone is crucial for systemic safety assessment. Due to its lipophilic nature (LogP > 4), it is readily absorbed via the oral route and, to a lesser extent, the dermal route.

Metabolic Pathway Analysis

The primary clearance mechanism involves Phase I functionalization via Cytochrome P450 enzymes (specifically CYP2B and CYP3A families), followed by Phase II conjugation. The allylic methyl groups on the cyclohexene ring are the primary sites for oxidation.

MetabolicPathway cluster_legend Pathway Legend Parent Methylionone (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Reductase Ketone Reduction (Cytosolic Reductases) Parent->Reductase Phase I Hydroxyl Hydroxylated Metabolites (Ring-OH / Sidechain-OH) CYP->Hydroxyl Glucuronide Glucuronide Conjugates (Renal Excretion) Hydroxyl->Glucuronide Phase II (UGT) Alcohol Secondary Alcohols (Ionol derivatives) Reductase->Alcohol Alcohol->Glucuronide Phase II (UGT) Legend Lipophilic Parent -> Polar Conjugate -> Urine/Bile

Figure 1: Proposed metabolic biotransformation pathway of Methylionone involving CYP450-mediated hydroxylation and ketone reduction.[1]

Dermatological Safety: The Critical Endpoint

For Methylionone, skin sensitization is the dose-limiting toxicity.[1] It is classified as a weak-to-moderate sensitizer depending on the specific isomer content.[1]

Experimental Protocol: Local Lymph Node Assay (LLNA)

The OECD 429 LLNA is the gold standard for determining the sensitizing potency (EC3 value) required for risk assessment.

Protocol Rationale: Unlike the Guinea Pig Maximization Test (GPMT), the LLNA provides a quantitative metric (Stimulation Index) derived from lymphocyte proliferation, which is directly proportional to the immunogenicity of the hapten.

Step-by-Step Methodology (OECD 429 Adapted)[1]
  • Test System: Female CBA/J mice (n=4 per group).

  • Vehicle Selection: Acetone:Olive Oil (4:1 v/v) is the preferred vehicle to maximize solubility and skin penetration without altering the skin barrier integrity.

  • Dosing: Apply 25

    
    L of test solution (concentrations: 2.5%, 5%, 10%, 25%, 50%) to the dorsum of both ears for 3 consecutive days (Days 1, 2, 3).
    
  • Rest Period: Days 4 and 5 (no treatment).

  • Proliferation Measurement (Day 6):

    • Inject animals intravenously with 20

      
      Ci of 
      
      
      
      H-methyl thymidine.[1]
    • 5 hours post-injection, sacrifice animals and excise draining auricular lymph nodes.

    • Prepare single-cell suspensions and measure radioactive incorporation via

      
      -scintillation counting.[1]
      
  • Calculation: Calculate the Stimulation Index (SI) = Mean dpm (test group) / Mean dpm (vehicle control).

  • Determination of EC3: Linear interpolation is used to calculate the concentration required to induce an SI of 3.

Sensitization Data Summary
EndpointValue / ResultSource
LLNA EC3 ~21.8% (Moderate Sensitizer)RIFM / ECETOC
NESIL 70,000

g/cm

RIFM Safety Assessment
Human Data No reactions at 10% in HRIPT (Human Repeat Insult Patch Test)RIFM

Systemic Toxicity Profile

While sensitization drives the regulatory limits, systemic toxicity remains low. The structural analogs (ionones) exhibit a "Safety by Structure" profile due to efficient metabolic clearance.

Quantitative Toxicity Data
Study TypeSpeciesRouteResult (NOAEL / LD50)Interpretation
Acute Toxicity RatOralLD50 > 5,000 mg/kgGHS Category 5 / Unclassified (Low Toxicity)
Acute Toxicity RabbitDermalLD50 > 5,000 mg/kgLow acute dermal hazard
Subchronic (90-day) RatOralNOAEL: 30 - 60 mg/kg/dayNo target organ toxicity observed at relevant doses
Genotoxicity S. typhimuriumIn vitroNegative (Ames Test)Non-mutagenic (strains TA98, TA100, TA1535)
Reproductive RatOralNOAEL

30 mg/kg/day
Not a developmental toxicant

Expert Analysis: The NOAEL of ~30 mg/kg/day is conservative. The Margin of Exposure (MOE) calculated for typical cosmetic use often exceeds 1000, indicating a robust safety buffer for systemic effects.

Risk Assessment Framework (IFRA QRA)

The safety of Methylionone in consumer products is governed by the IFRA Standards (49th Amendment), which utilize the Quantitative Risk Assessment (QRA2) methodology. This system calculates the Maximum Acceptable Concentration (MAC) based on the sensitization threshold.

QRA Logic Flow

The following diagram illustrates how the NESIL is converted into a safe limit for a specific product category (e.g., Eau de Toilette).

QRA_Logic cluster_formula Calculation Core NESIL NESIL (70,000 µg/cm²) AEL Acceptable Exposure Level (AEL) = NESIL / SAF NESIL->AEL Apply Uncertainty Factors SAF Sensitization Assessment Factors (SAF) (Inter-individual, Matrix, Site of Use) SAF->AEL Ratio Ratio Calculation AEL / CEL AEL->Ratio CEL Consumer Exposure Level (CEL) (Based on product usage habits) CEL->Ratio Verdict Safety Verdict (Must be > 1) Ratio->Verdict

Figure 2: Quantitative Risk Assessment (QRA) workflow for determining safe use levels of Methylionone in fragrance products.

Regulatory Status:

  • IFRA Standard: Restricted.[2][3]

  • EU Cosmetics Regulation: Alpha-Isomethyl Ionone (a major isomer) is one of the 26 allergens requiring labeling if concentration exceeds 0.001% (leave-on) or 0.01% (rinse-off).[1]

References

  • Research Institute for Fragrance Materials (RIFM). (2019). RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2.[1][4] Food and Chemical Toxicology.

  • Api, A.M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc.[4] (RIFM) safety evaluation process for fragrance ingredients.[5][6][7][8] Food and Chemical Toxicology, 82, S1-S19.

  • OECD. (2010).[9] Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[9][10][11]

  • International Fragrance Association (IFRA). (2020). IFRA Standards – 49th Amendment.[12]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Methylionone.[13][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Analysis of Methylionone Isomers in Complex Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract Methylionone, a key fragrance ingredient with a characteristic woody and violet scent, exists as a mixture of several isomers, primarily α-isomethylionone, β-isomethylionone, α-n-methylionone, and β-n-methyliono...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylionone, a key fragrance ingredient with a characteristic woody and violet scent, exists as a mixture of several isomers, primarily α-isomethylionone, β-isomethylionone, α-n-methylionone, and β-n-methylionone. The specific isomeric ratio significantly influences the final olfactory profile of a fragrance. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation, identification, and quantification of methylionone isomers in complex matrices such as perfumes and cosmetic products. The methodology emphasizes the causality behind experimental choices, from sample preparation to instrument parameters, ensuring a self-validating and reproducible system for researchers, scientists, and professionals in the fragrance and cosmetic industries.

Introduction

Methylionone is a widely used fragrance compound valued for its complex and tenacious woody-violet aroma.[1][2] It is synthesized through the condensation of citral with methyl ethyl ketone followed by cyclization, a process that yields a mixture of isomers.[3] The most common isomers include alpha-iso, beta-iso, alpha-normal, and beta-normal methylionone, each contributing distinct nuances to the overall scent. Due to its potential to cause allergic reactions in susceptible individuals, the concentration of methylionone in consumer products is regulated in many regions, necessitating accurate analytical methods for its quantification.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures, making it the ideal technique for methylionone analysis.[4][7] Its high chromatographic resolution allows for the separation of structurally similar isomers, while the mass spectrometer provides definitive identification and sensitive quantification.[5] This guide provides a comprehensive protocol for the GC-MS analysis of methylionone, grounded in established scientific principles and field-proven insights.

Principles of GC-MS for Isomer Analysis

The successful separation of methylionone isomers by GC relies on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas). Isomers with different boiling points and polarities will interact differently with the stationary phase, leading to their elution from the column at distinct times (retention times).

Following separation by the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner.[8] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique chemical fingerprint for each isomer, allowing for unambiguous identification.[8]

Experimental Workflow

A logical workflow is crucial for achieving accurate and reproducible results. The following diagram illustrates the key stages of methylionone analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Dilution / Extraction ISTD Internal Standard Spiking Prep->ISTD GC Gas Chromatographic Separation ISTD->GC MS Mass Spectrometric Detection GC->MS Ident Isomer Identification (Retention Time & Mass Spectra) MS->Ident Quant Quantification (Peak Area Integration) Ident->Quant

Caption: GC-MS workflow for Methylionone analysis.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[9] The goal is to extract the methylionone isomers while minimizing matrix interference.

Protocol 4.1.1: Direct Dilution for Perfumes and Ethanolic Solutions

This method is suitable for simple matrices where the analytes are readily soluble.

  • Accurately weigh approximately 0.1 g of the perfume or cologne sample into a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., d6-Linalool or a suitable deuterated analog) at a known concentration. The internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.

  • Dilute to the mark with a suitable solvent such as ethanol or methyl tert-butyl ether (MTBE).[10]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

Protocol 4.1.2: Liquid-Liquid Extraction (LLE) for Creams and Lotions

For more complex matrices like creams and lotions, LLE is necessary to separate the analytes from non-volatile components.[10]

  • Weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.[10]

  • Add 5 mL of deionized water and 5 mL of an extraction solvent (e.g., methyl tert-butyl ether).[10]

  • Spike the sample with the internal standard.

  • Mix vigorously for 30 minutes using a sample mixer.[10]

  • Add anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 g.[10]

  • Carefully collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter into an autosampler vial.[10]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of methylionone isomers. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation of isomers based on boiling point differences.
Carrier Gas Helium or HydrogenHelium is inert, but hydrogen can offer faster analysis times.[11]
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis. A split injection may be used for more concentrated samples.
Injection Volume 1 µLA standard volume for capillary GC.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Oven Program 60°C (2 min), ramp to 280°C at 5°C/min, hold for 5 minA gradual temperature ramp is crucial for resolving closely eluting isomers.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer suitable for this application.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[12]
Ion Source Temperature 230 °CBalances efficient ionization with minimal thermal degradation.[12]
Acquisition Mode Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and library searching. SIM mode offers higher sensitivity for quantitative analysis by monitoring specific ions.[13][14]

Data Analysis and Interpretation

Isomer Identification

Identification of the methylionone isomers is achieved by a two-pronged approach:

  • Retention Time (RT): Compare the retention times of the peaks in the sample chromatogram to those of a certified reference standard mixture of methylionone isomers.

  • Mass Spectrum: The mass spectrum of each peak should be compared to a reference library (e.g., NIST/Wiley) and the mass spectrum of the corresponding isomer in the reference standard.

The molecular ion of methylionone (C₁₄H₂₂O) is expected at m/z 206.[15] The fragmentation pattern will be characteristic of the ionone structure.

Fragmentation M Methylionone (m/z 206) F1 Fragment 1 (e.g., loss of CH3) M->F1 F2 Fragment 2 (e.g., loss of C3H7) M->F2 F3 Fragment 3 (Characteristic ions) M->F3

Caption: Generalized fragmentation of the Methylionone molecular ion.

Expected Fragmentation: While the mass spectra of the isomers are very similar, subtle differences in the relative abundances of fragment ions can be observed. Common fragments arise from cleavages of the side chain and the cyclohexene ring.

Quantification

Quantification is performed by integrating the peak area of a characteristic ion for each isomer and for the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations.

Key Ions for SIM Analysis:

Isomer Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
α-Isomethylionone136121, 191
β-Isomethylionone136177, 191
α-n-Methylionone121136, 191
β-n-Methylionone121136, 191

Note: Specific ions should be confirmed by analyzing a pure standard of each isomer.

The concentration of each isomer in the sample is calculated using the following formula:

Concentration (sample) = (Area (sample) / Area (ISTD)) * (Concentration (ISTD) / Response Factor) * Dilution Factor

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Calibration Verification: A calibration standard should be run at the beginning and end of each analytical sequence to verify instrument performance.

  • Blank Analysis: A solvent blank should be injected periodically to check for system contamination.

  • Spike Recovery: For complex matrices, a matrix spike (a blank matrix sample fortified with a known amount of methylionone isomers) should be analyzed to assess the efficiency of the sample preparation method.

  • Reproducibility: Replicate injections of a sample should be performed to demonstrate the precision of the method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of methylionone isomers using GC-MS. By understanding the causality behind the experimental choices and implementing robust quality control measures, researchers and drug development professionals can achieve accurate and reliable identification and quantification of these important fragrance compounds in a variety of complex matrices. The detailed methodology serves as a self-validating system, ensuring the integrity and trustworthiness of the analytical data.

References

  • Certified Cosmetics. (n.d.). 82 Allergen Detection Test (GC-MS/MS). Retrieved from [Link]

  • LCGC. (2020, November 12). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Retrieved from [Link]

  • Wang, C. F., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 635-647. Retrieved from [Link]

  • Van De Kauter, G., et al. (2015). HS-GC-MS Method for the Analysis of Fragrance Allergens in Complex Cosmetic Matrices. Journal of Chromatographic Science, 53(1), 124-131. Retrieved from [Link]

  • DeRoux, S. J., et al. (2013). Three Fatal Intoxications Due to Methylone. Journal of Analytical Toxicology, 37(8), 589-593. Retrieved from [Link]

  • International Fragrance Association. (2020). IFRA STANDARD: Methyl ionone, mixed isomers. Retrieved from [Link]

  • Waters. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Retrieved from [Link]

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]

  • NIST. (n.d.). Methyl ionone II. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3840601A - Process for preparation of methyl ionones.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Leeds. (n.d.). Separation techniques allied to mass spectrometry. Retrieved from [Link]

  • Academia.edu. (n.d.). The survey of analytical methods for sample preparation and analysis of fragrances in cosmetics and personal care products. Retrieved from [Link]

  • Roprean, T., et al. (1998). Comparison of GC-MS and TLC techniques for asarone isomers determination. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 685-690. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fragrance material review on alpha-iso-methylionone. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Wang, Y., et al. (2024). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Journal of Agricultural and Food Chemistry, 72(18), 7939-7951. Retrieved from [Link]

  • Save My Exams. (2025, June 26). Molecular Ion Peak & Fragmentation. A Level Chemistry. Retrieved from [Link]

  • University of Manitoba. (n.d.). GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. Retrieved from [Link]

  • Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Schloetter, F., et al. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry, 59(11), e5002. Retrieved from [Link]

  • MDPI. (2018, May 27). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Bythell, B. J., et al. (2013). Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. Journal of the American Society for Mass Spectrometry, 24(8), 1233-1246. Retrieved from [Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methylionone in Cosmetic Formulations

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of methylionone in complex cosmetic matrices. Methyliono...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of methylionone in complex cosmetic matrices. Methylionone, a key fragrance ingredient valued for its characteristic violet and orris notes, exists as a mixture of isomers, primarily α-isomethyl ionone, β-isomethyl ionone, α-n-methyl ionone, and β-n-methyl ionone. The presented method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed to ensure specificity, accuracy, and precision, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This method is suitable for quality control and regulatory compliance in the fragrance and cosmetic industries.

Introduction

Methylionone is a widely used synthetic fragrance ingredient, prized for its sophisticated floral and woody scent profile.[1][2] It is a ketone with the molecular formula C14H22O and exists in several isomeric forms, the most common of which are α-isomethyl ionone and n-methyl ionone.[3] The specific ratio of these isomers defines the final olfactory character of the commercial ingredient. Due to its potential to cause skin sensitization in some individuals, regulatory bodies like the International Fragrance Association (IFRA) have established standards and concentration limits for its use in various consumer products.[4][5] Therefore, a reliable and accurate analytical method is imperative for manufacturers to ensure their products comply with these regulations and to guarantee product quality and consistency.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures, making it an ideal choice for analyzing cosmetic formulations.[6] This application note presents a stability-indicating HPLC method specifically developed for the quantification of methylionone isomers. The causality behind the experimental choices, from column chemistry to mobile phase composition and detector settings, is explained to provide a comprehensive understanding of the method's development.

Chromatographic Principle and Method Rationale

The separation of methylionone isomers is achieved by reverse-phase chromatography. This technique was chosen because of its wide applicability and success in separating moderately polar to non-polar compounds like methylionone.[7]

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is employed. The non-polar C18 chains provide a hydrophobic stationary phase. The choice of a modern, end-capped C18 column minimizes interactions with residual silanols, ensuring better peak shape and reproducibility.[8]

  • Mobile Phase: A gradient elution using acetonitrile and water is utilized. Acetonitrile is a common organic modifier in reverse-phase HPLC, and its mixture with water allows for a wide polarity range to effectively elute the methylionone isomers.[9][10] A gradient is necessary to achieve adequate separation of the isomers and to elute them within a reasonable timeframe with good peak resolution.

  • Detection: A Photodiode Array (PDA) detector is used for detection.[11][12] The conjugated α,β-unsaturated ketone chromophore present in the methylionone structure allows for strong UV absorbance. Based on data for structurally similar ionones and related fragrance allergens, a primary quantification wavelength of 254 nm is selected, with additional monitoring at 210 nm and 280 nm to ensure peak purity and to detect potential co-eluting impurities.[10][13] A PDA detector provides the flexibility to monitor multiple wavelengths and to acquire the full UV spectrum of each peak, which is invaluable for peak identification and purity assessment.[14][15]

Experimental Workflow

The overall workflow for the quantification of methylionone in a cosmetic product involves sample preparation, HPLC analysis, and data processing.

HPLC Workflow for Methylionone Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh Cosmetic Sample Solvent Add Extraction Solvent (e.g., Methanol) Sample->Solvent Sonicate Ultrasonicate to Extract Solvent->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Inject Inject into HPLC System Filter->Inject Standard Prepare Calibration Standards in Diluent Standard->Inject Separate Separation on C18 Column (Acetonitrile/Water Gradient) Inject->Separate Detect UV Detection (PDA) at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Methylionone Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for methylionone analysis from sample to result.

Detailed Protocols

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), maintained at 30 °C.
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B (re-equilibration).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm for quantification; spectra recorded from 200-400 nm for peak purity.
Data Acquisition System Chromatography software capable of instrument control, data acquisition, and processing.
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of methylionone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase initial condition (50:50 acetonitrile:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The following is a general protocol for a cosmetic cream or lotion. The procedure may need to be adapted based on the specific sample matrix.[16][17][18]

  • Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction of methylionone.

  • Centrifuge the sample at 4000 rpm for 15 minutes to precipitate excipients.

  • Carefully transfer the supernatant to a clean tube.

  • Filter an aliquot of the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, dilute the filtrate with the mobile phase initial condition to bring the methylionone concentration within the calibration range.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[19][20][21][22] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

System Suitability

Before each validation run and sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately.[5][23][24] A standard solution (e.g., 20 µg/mL) is injected six times.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity (Selectivity)

Specificity was evaluated by analyzing a blank cosmetic matrix (placebo), a placebo spiked with methylionone, and a sample of the finished product. The chromatograms were examined for any interference from the matrix components at the retention time of the methylionone isomers. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[25][26][27] The methylionone standard was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Forced Degradation Specificity cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl) Degradants Degradation Products Acid->Degradants Base Base Hydrolysis (0.1M NaOH) Base->Degradants Oxidation Oxidation (3% H₂O₂) Oxidation->Degradants Thermal Thermal (80°C) Thermal->Degradants Photo Photolytic (UV Light) Photo->Degradants Analyte Methylionone Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Method Stability-Indicating HPLC Method Analyte->Method Degradants->Method Resolution Baseline Resolution Method->Resolution

Caption: Specificity is confirmed via forced degradation studies.

The method demonstrated good resolution between the parent methylionone peaks and all degradation products, confirming its specificity and stability-indicating capability.

Linearity and Range

Linearity was determined by analyzing the working standard solutions at six concentration levels (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

Validation ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (Recovery)

Accuracy was assessed by performing recovery studies on a placebo cosmetic matrix spiked with methylionone at three concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Validation ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Repeatability: Six replicate samples of the finished product were prepared and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Validation ParameterAcceptance Criteria
% RSD (Repeatability) ≤ 2.0%
% RSD (Intermediate Precision) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S).

Validation ParameterDetermination
LOD 3.3 x (Standard Deviation of Response / Slope)
LOQ 10 x (Standard Deviation of Response / Slope)

The calculated LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters were checked under each varied condition and were found to remain within the acceptance criteria, demonstrating the method's robustness.

Conclusion

The HPLC method described in this application note provides a reliable, specific, and robust solution for the quantification of methylionone in cosmetic products. The comprehensive validation, performed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment. This protocol can be readily implemented by researchers, scientists, and drug development professionals to monitor the content of methylionone, ensuring product quality and compliance with international fragrance safety standards.

References

  • U.S. Pharmacopeia. (2025). General Chapter <621> Chromatography. United States Pharmacopeia and National Formulary (USP-NF).

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl Inc.

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

  • The Fragrance Conservatory. (n.d.). Methyl ionone (mixture of isomers).

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.

  • Fiori, J., et al. (2007). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. Journal of Chromatography A, 1161(1-2), 195-201.

  • Jambun, D. D. (2013, August 1). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids? ResearchGate.

  • Waters Corporation. (n.d.). HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System.

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?

  • Spincotech. (n.d.). Photodiode Array Detector.

  • SIELC Technologies. (2018, February 16). Separation of alpha-Ionone on Newcrom R1 HPLC column.

  • Scentspiracy. (n.d.). Methyl Ionone Gamma A (1335-46-2): Violet-Orris Profile.

  • Academia.edu. (n.d.). The survey of analytical methods for sample preparation and analysis of fragrances in cosmetics and personal care products.

  • Sanchez-Prado, L., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4949.

  • Chem-Impex. (n.d.). Methylionone (mixture of α- and β-, predominantly α-n-isomer).

  • Shimadzu. (n.d.). UV-VIS detector / Photodiode Array Detector.

  • Marshall Scientific. (n.d.). Waters 2996 HPLC PhotoDiode Array Detector.

  • Sykam Chromatography. (n.d.). S 3355 UV/Vis Photo Diode Array Detector.

  • GE Healthcare & LCGC. (n.d.). Improving Sample Preparation in HPLC.

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.

  • Alsante, K. M., et al. (2003). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Technology, 27(2), 58-68.

  • Unknown. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.

  • Reddit. (2025, February 5). Separation of terpenes by C18 preparative column.

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.

  • Grace. (n.d.). Analytical HPLC Column Introduction.

  • Fiori, J., et al. (2007). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. Journal of Chromatography A, 1161(1-2), 195-201.

  • ETH Library. (2024, May 25). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L.

  • Waters Corporation. (n.d.). HPLC Column Performance.

  • MAC-MOD Analytical. (n.d.). Advanced LC Method Development.

  • Interchim. (n.d.). Method Development HPLC.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • IJARSCT. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.

  • Unknown. (n.d.). Essential Guides to Method Development in Liquid Chromatography.

  • ResearchGate. (n.d.). HPLC chromatograms of in vivo conversions of α-ionone 4 (a), β-ionone 5...

  • Reddit. (2022, January 3). Separation of alpha and beta forms via HPLC.

  • Axion Labs. (n.d.). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.

  • Separation Science. (2023, December 8). Reversed-Phase HPLC of Ionizable Analytes.

  • ResearchGate. (n.d.). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection.

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food and Chemical Toxicology, 141, 111425.

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.

  • IFRA. (2020). Amendment 49 STAND Methyl ionone, mixed isomers.

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Method

Application Notes and Protocols: Methylionone in Sensory Science Research

Introduction Methylionone is a significant aroma chemical, prized for its characteristic violet, orris, and woody scent profile.[1][2][3] It is a key component in the fragrance and flavor industries, valued for its abili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methylionone is a significant aroma chemical, prized for its characteristic violet, orris, and woody scent profile.[1][2][3] It is a key component in the fragrance and flavor industries, valued for its ability to impart a soft, powdery, and floral quality to a wide range of consumer products, including perfumes, cosmetics, and even food and beverages.[1][4][5] This guide provides a comprehensive overview of the application of methylionone in sensory science research, offering detailed protocols for its use in sensory evaluation and neuroimaging studies.

From a chemical standpoint, methylionone is a collective term for a group of isomers, with the most common being alpha-isomethyl ionone, which is lauded for its superior violet-orris notes.[2][6] The specific isomeric composition of a methylionone blend significantly influences its final olfactory profile.[2] This complexity makes methylionone an excellent candidate for studies investigating the nuances of odor perception, discrimination, and identification.[7]

These application notes are designed for researchers, scientists, and drug development professionals interested in leveraging methylionone as a tool to explore the intricacies of the human olfactory system.

Chemical and Physical Properties of Methylionone

A summary of the key chemical and physical properties of methylionone is presented in the table below.

PropertyValueSource
Chemical Formula C14H22O[8][9]
Molecular Weight 206.32 g/mol [8][9]
Appearance Colorless to pale yellow liquid[10][11]
Odor Floral, violet, woody, powdery[1][2]
Solubility Soluble in alcohol and oils; insoluble in water[10][11]
CAS Number 1335-46-2 (for the mixture)[8][10]

Table 1: Key chemical and physical properties of methylionone.

Part 1: Sensory Evaluation of Methylionone

Sensory evaluation is a critical component of understanding the perceptual qualities of aroma compounds. The following sections provide detailed protocols for conducting sensory tests with methylionone.

Panelist Screening and Training

The reliability of sensory data is heavily dependent on the selection and training of the sensory panel.

Protocol for Panelist Screening:

  • Recruitment: Recruit a group of potential panelists. Ensure they are free from any conditions that may affect their sense of smell.

  • Basic Sensory Tests: Conduct basic sensory tests to assess their ability to identify and differentiate fundamental tastes (sweet, sour, salty, bitter, umami) and a range of common odors.[12]

  • Odor Recognition Test: Present a series of common odorants (e.g., lemon, vanilla, coffee) and ask panelists to identify them.

  • Ranking Test: Provide a series of solutions of a single odorant at different concentrations and ask panelists to rank them in order of intensity.

  • Selection: Select panelists who demonstrate good sensory acuity and can consistently differentiate between stimuli.

Protocol for Panelist Training:

  • Introduction to Sensory Terminology: Familiarize the selected panelists with a standardized lexicon of descriptive terms for aromas.

  • Reference Standards: Provide reference standards for specific aroma attributes to ensure consistent use of terminology. For methylionone, this would include references for "violet," "orris," "woody," and "powdery."

  • Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point scale) to rate the strength of different aroma attributes.

  • Practice Sessions: Conduct multiple practice sessions using various concentrations of methylionone and other aroma compounds to build their expertise and ensure consistency.[13]

Sensory Testing Methods

A variety of sensory testing methods can be employed to evaluate methylionone. The choice of method will depend on the specific research question.

1.2.1 Discrimination Tests

These tests are used to determine if there is a perceptible difference between two or more samples.[14]

Triangle Test Protocol:

  • Sample Preparation: Prepare two identical samples of a methylionone solution and one different sample (e.g., a different isomer or a different concentration).

  • Presentation: Present the three samples (coded with random three-digit numbers) to the panelists in a randomized order.

  • Evaluation: Ask the panelists to identify the sample that is different from the other two.

  • Analysis: Analyze the results statistically to determine if a significant number of panelists correctly identified the odd sample.

1.2.2 Descriptive Analysis

This method is used to identify and quantify the specific sensory attributes of a product.[14]

Quantitative Descriptive Analysis (QDA®) Protocol:

  • Lexicon Development: In a group session, have the trained panelists develop a list of descriptive terms for the aroma of methylionone.

  • Reference Standards: Provide reference standards for each of the agreed-upon descriptors.

  • Individual Evaluation: Have each panelist individually evaluate the methylionone sample and rate the intensity of each descriptor on a line scale.

  • Data Analysis: Analyze the data to create a sensory profile (e.g., a spider web plot) that visually represents the aroma characteristics of the methylionone sample.[15]

Preparation of Standardized Methylionone Solutions

Consistent and accurate preparation of odorant solutions is crucial for reliable sensory data.

Protocol for Solution Preparation:

  • Solvent Selection: Choose an appropriate solvent that is odorless and will not interfere with the perception of methylionone. Common solvents include mineral oil, propylene glycol, or ethanol.

  • Stock Solution: Prepare a concentrated stock solution of methylionone in the chosen solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for testing. Use precise laboratory equipment (e.g., calibrated pipettes and volumetric flasks) to ensure accuracy.

  • Storage: Store the solutions in airtight, amber glass bottles in a cool, dark place to prevent degradation.

G

Part 2: Neuroimaging of Methylionone Perception

Functional neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), allow researchers to investigate the neural correlates of odor perception.[16][17]

The Olfactory Pathway

Understanding the basic pathway of olfactory signal transduction is essential for interpreting neuroimaging data.

G

When an odorant molecule like methylionone enters the nasal cavity, it binds to specific olfactory receptors, which are G-protein coupled receptors (GPCRs), on the cilia of olfactory receptor neurons.[18][19] This binding activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[20][21] The increase in cAMP opens ion channels, leading to a depolarization of the neuron and the generation of an action potential.[18][20] This signal is then transmitted to the olfactory bulb and subsequently to higher brain centers for processing.[18][19]

Functional Neuroimaging Protocol

This protocol outlines a general procedure for conducting an fMRI study to investigate the brain's response to methylionone.

Protocol for an fMRI Study of Methylionone Perception:

  • Participant Recruitment: Recruit healthy participants with a normal sense of smell.

  • Odor Delivery System: Utilize an olfactometer to deliver precise and timed pulses of methylionone vapor to the participant inside the fMRI scanner.[22][23]

  • Experimental Design: Employ a block design or an event-related design.

    • Block Design: Alternate between blocks of odor presentation (e.g., 30 seconds of methylionone) and blocks of rest (e.g., 30 seconds of clean air).

    • Event-Related Design: Present brief, randomized pulses of methylionone and a control odor (or clean air).

  • fMRI Data Acquisition: Acquire whole-brain functional images using a T2*-weighted echo-planar imaging (EPI) sequence.

  • Data Analysis:

    • Preprocessing: Perform standard fMRI preprocessing steps, including motion correction, slice-timing correction, spatial normalization, and smoothing.

    • Statistical Analysis: Use a general linear model (GLM) to identify brain regions that show a significant change in blood-oxygen-level-dependent (BOLD) signal in response to methylionone presentation compared to the control condition.

  • Region of Interest (ROI) Analysis: Focus the analysis on brain regions known to be involved in olfactory processing, such as the piriform cortex, amygdala, insula, and orbitofrontal cortex.[16][24][25]

G

Integrating Sensory and Neuroimaging Data

A powerful approach is to combine sensory evaluation data with neuroimaging results. For example, researchers can correlate the perceived intensity or pleasantness ratings of methylionone with the magnitude of activation in specific brain regions. This can provide valuable insights into the neural coding of different perceptual dimensions of smell.

Conclusion

Methylionone is a versatile and valuable tool for sensory science research. Its complex and pleasant aroma profile makes it an ideal stimulus for investigating a wide range of olfactory phenomena, from basic odor detection and discrimination to the neural underpinnings of aesthetic appreciation of smells. The protocols outlined in this guide provide a solid foundation for researchers to design and execute robust and informative studies using this important aroma chemical.

References

  • National Center for Biotechnology Information. (n.d.). The Transduction of Olfactory Signals. In Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]

  • ProQuest. (n.d.). fNIRS neuroimaging in olfactory research: A systematic literature review. Retrieved from [Link]

  • Savic, I. (2005). Brain Imaging Studies of the Functional Organization of Human Olfaction. Chemical Senses, 30(suppl_1), i258–i260. [Link]

  • Spehr, M., & Munger, S. D. (2009). The sense of smell, its signalling pathways, and the dichotomy of cilia and microvilli in olfactory sensory cells. Pflügers Archiv - European Journal of Physiology, 458(1), 183–200. [Link]

  • Massive Bio. (2026, January 6). Olfactory Transduction. Retrieved from [Link]

  • University of Oregon Libraries. (n.d.). Olfactory System. In Introduction to Neurobiology. Retrieved from [Link]

  • Sela, L., & Sobel, N. (2010). A comparative neuroimaging perspective of olfaction and higher-order olfactory processing: on health and disease. Current Opinion in Neurobiology, 20(4), 500–506. [Link]

  • Reactome. (n.d.). Olfactory Signaling Pathway. Retrieved from [Link]

  • Skarżyńska, M. B., Krzeski, A., Krętowska, M., & Skarżyński, P. H. (2020). Functional Magnetic Resonance Imaging in the Olfactory Perception of the Same Stimuli. SFERA, 1(1), 1.
  • Foreverest Resources Ltd. (n.d.). Methylionone. Retrieved from [Link]

  • Royet, J. P., Hudry, J., Zald, D. H., Godinot, D., Grégoire, M. C., Lavenne, F., ... & Holley, A. (2001). Functional Mapping of Human Brain in Olfactory Processing: A PET Study. Journal of Neurophysiology, 85(4), 1437–1451. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylionone. PubChem. Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Methyl Ionone in Flavors and Food: Enhancing Taste Experiences with This Aromatic Compound. Retrieved from [Link]

  • The Scent of Success: Sourcing Methylionone for Premium Fragrances. (2026, January 26). Retrieved from [Link]

  • MDPI. (2025, September 5). From Volatile Profiling to Sensory Prediction: Recent Advances in Wine Aroma Modeling Using Chemometrics and Sensor Technologies. Retrieved from [Link]

  • Patsnap. (2017, May 31). Methylionone and preparation method of methylionone intermediate. Retrieved from [Link]

  • Scentspiracy. (n.d.). Methyl Ionone Gamma A (1335-46-2): Violet-Orris Profile. Retrieved from [Link]

  • Australian Wine Research Institute. (n.d.). Identification and origin of volatile compounds responsible for important wine sensory attributes. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of sensory evaluation and volatile compounds. Sensory.... Retrieved from [Link]

  • Olfactorian. (n.d.). Methyl Ionone Gamma | Perfume Material. Retrieved from [Link]

  • Purdue University. (n.d.). SOP 15. Retrieved from [Link]

  • Drake, M. A., & Delahunty, C. M. (2007). Associations of Volatile Compounds with Sensory Aroma and Flavor. Comprehensive Reviews in Food Science and Food Safety, 6(4), 123–132. [Link]

  • How to validate flavorings: aroma testing and sensory evaluation. (2025, December 2). Retrieved from [Link]

  • ResearchGate. (n.d.). Cartridge and Olfactometer Setup. (A) Preparation of odor.... Retrieved from [Link]

  • Wikipedia. (n.d.). α-Isomethyl ionone. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The alpha-n-Methylionones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-alpha-methyl ionone (74-80%). Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-methyl ionone. Retrieved from [Link]

  • smell. (n.d.). Retrieved from [Link]

  • Fukutani, Y., Abe, M., & Touhara, K. (2022). Antagonistic interactions between odorants alter human odor perception. bioRxiv. [Link]

  • Wageningen University & Research. (n.d.). Release and perception of aroma compounds during consumption. Retrieved from [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). Retrieved from [Link]

  • Agritrop. (n.d.). RTBfoods Manual - Part 1- Sensory Analysis. Retrieved from [Link]

  • Johnson, B. N., Schoonover, B., & Wilson, D. A. (2019). Novel Olfactometer for Efficient and Flexible Odorant Delivery. Chemical Senses, 44(4), 217–225. [Link]

  • bioRxiv. (2025, September 11). A low-cost and open-source olfactometer to precisely deliver single odours and odour mixtures. Retrieved from [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragrance material review on alpha-iso-methylionone. Retrieved from [Link]

  • Burseg, K., & de Jong, C. (2009). Application of the Olfactoscan method to study the ability of saturated aldehydes in masking the odor of methional. Journal of Agricultural and Food Chemistry, 57(19), 9086–9090. [Link]

  • ResearchGate. (n.d.). (PDF) Odorant–Receptor Interactions and Odor Percept: A Chemical Perspective. Retrieved from [Link]

  • MDPI. (2013, December 5). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • Fukutani, Y., Abe, M., & Touhara, K. (2023). Antagonistic interactions between odorants alter human odor perception. iScience, 26(4), 106363. [Link]

  • PubMed. (n.d.). Fragrance material review on alpha-iso-methylionone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Harnessing Odorant Receptor Activation to Suppress Real Malodor. Retrieved from [Link]

  • Syneco Systems. (n.d.). Persnickety® Chemicals - Odor Perception. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis and Bioactivity Profiling of Novel Methylionone Thiosemicarbazones

Abstract Methylionones, traditionally valued in the fragrance industry for their violet-like olfactory profiles, possess an underutilized scaffold for medicinal chemistry. This Application Note details a robust protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylionones, traditionally valued in the fragrance industry for their violet-like olfactory profiles, possess an underutilized scaffold for medicinal chemistry. This Application Note details a robust protocol for the synthesis of Methylionone Thiosemicarbazone (MITSC) derivatives. By functionalizing the ketone moiety of the methylionone core with a thiosemicarbazide, we enhance lipophilicity and metal-chelating capabilities, significantly increasing cytotoxicity against malignant cell lines. This guide covers the full workflow: from the aldol condensation of citral to the bioactivity assessment of the final nitrogen-containing derivative.

Part 1: Chemical Synthesis Strategy

The Synthetic Logic

The synthesis is designed in three phases to ensure isomeric control and high purity.

  • Aldol Condensation: Reaction of Citral with 2-Butanone (Methyl Ethyl Ketone) to form Methylpseudoionone.

  • Acid-Catalyzed Cyclization: Ring closure using phosphoric acid to generate the

    
    -Methylionone core.
    
  • Schiff Base Functionalization: Condensation with thiosemicarbazide to yield the bioactive MITSC derivative.

Reaction Workflow Diagram

The following diagram illustrates the critical intermediates and decision points in the synthesis pathway.

SynthesisWorkflow Reagents Citral + 2-Butanone Step1 Step 1: Aldol Condensation (Cat: NaOH/MeOH, 5°C) Reagents->Step1 Pseudo Methylpseudoionone (Linear Intermediate) Step1->Pseudo -H2O Step2 Step 2: Cyclization (Cat: 85% H3PO4, Toluene) Pseudo->Step2 Core α-Methylionone (Cyclic Scaffold) Step2->Core Ring Closure Step3 Step 3: Derivatization (Thiosemicarbazide, EtOH, Reflux) Core->Step3 Final Methylionone Thiosemicarbazone (MITSC) Step3->Final Schiff Base Formation

Figure 1: Step-wise synthesis pathway from raw terpenes to the bioactive thiosemicarbazone derivative.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Methylpseudoionone

Objective: Create the linear backbone via Claisen-Schmidt condensation.

  • Reagents: Citral (0.1 mol), 2-Butanone (0.3 mol), Methanol (50 mL), 10% NaOH solution.

  • Rationale: An excess of 2-Butanone (1:3 ratio) is critical to suppress self-condensation of citral.

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Citral, 2-Butanone, and Methanol. Cool to 0–5°C using an ice-salt bath.

  • Addition: Add 10% NaOH dropwise over 45 minutes. Critical: Maintain temperature below 5°C to prevent polymerization.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Neutralize with dilute acetic acid. Extract with diethyl ether (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distill under reduced pressure (0.5 mmHg) to collect the pale yellow oil (Methylpseudoionone).

Protocol B: Cyclization to -Methylionone

Objective: Ring closure.

  • Note: We target the

    
    -isomer (double bond endocyclic) as it shows superior bioactivity profiles compared to the 
    
    
    
    -isomer in derivative forms.

Procedure:

  • Catalyst Prep: Mix 85% Phosphoric acid (30g) with Toluene (30 mL) in a flask equipped with a reflux condenser.

  • Addition: Add Methylpseudoionone (10g) dropwise to the stirring acid mixture at 60°C .

  • Quenching: After 2 hours, pour the mixture into crushed ice.

  • Isolation: Separate the organic layer.[1] Wash with 5%

    
     to remove acid traces.
    
  • QC Check:

    
    -isomer is characterized by a distinctive NMR signal for the vinylic proton in the ring (~5.4 ppm), whereas 
    
    
    
    -isomer lacks this ring proton.
Protocol C: Synthesis of MITSC (The Novel Derivative)

Objective: Functionalize the ketone to create the bioactive pharmacophore.

Procedure:

  • Reaction: Dissolve

    
    -Methylionone (5 mmol) and Thiosemicarbazide (5.5 mmol) in absolute Ethanol (20 mL).
    
  • Catalysis: Add 3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

  • Crystallization: Cool to room temperature. The product often precipitates as a yellow solid. If not, reduce solvent volume by 50% and refrigerate overnight.

  • Recrystallization: Purify using hot Ethanol/Water (8:2).

Expected Yield: 75–85% Characterization:

  • IR (

    
    ):  3420, 3250 (
    
    
    
    ), 1590 (
    
    
    ).
  • 1H NMR: Singlet at ~8.5-9.0 ppm (NH proton), disappearance of ketone carbonyl signal in 13C NMR (~198 ppm) and appearance of

    
     (~150 ppm).
    

Part 3: Bioactivity Assessment

The hydrophobic nature of methylionones allows them to penetrate cell membranes, while the thiosemicarbazone moiety chelates transition metals (Fe, Cu) essential for ribonucleotide reductase activity in cancer cells.

Mechanism of Action Diagram

Bioactivity MITSC MITSC Compound Membrane Cell Membrane (Passive Diffusion) MITSC->Membrane Target1 Iron Chelation (Ribonucleotide Reductase Inhibition) Membrane->Target1 Target2 ROS Generation Membrane->Target2 Pathway Mitochondrial Pathway (Bax Upregulation / Bcl-2 Downregulation) Target1->Pathway DNA Synthesis Arrest Target2->Pathway Oxidative Stress Outcome Apoptosis (Cell Death) Pathway->Outcome

Figure 2: Proposed dual-mechanism of action for Methylionone Thiosemicarbazones in neoplastic cells.

Protocol D: Cytotoxicity Assay (MTT)

Objective: Determine


 values against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve MITSC in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Aspirate medium. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate % viability relative to vehicle control. Plot dose-response curve to derive

    
    .
    

Data Presentation Table:

CompoundCell LineIC50 (µM)Mechanism Note

-Methylionone
MCF-7> 100Weak potency (Parent)
MITSC (Novel) MCF-7 12.5 ± 1.2 Enhanced Chelation
DoxorubicinMCF-70.8 ± 0.1Positive Control

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Self-condensation of CitralEnsure Citral is added slowly to the Ketone/Base mixture, not vice-versa.
Mixed Isomers (Step 2) Temperature too highKeep cyclization at 60°C for

-isomer. >80°C promotes

-isomer formation.
Precipitate Failure (Step 3) Solvent too polarAdd drops of water to the ethanol solution to force precipitation of the hydrophobic Schiff base.

References

  • Synthesis and Pharmacological Activities of Ionone Derivatives. Source: European Journal of Medicinal Chemistry.[2] Context: Establishes the baseline biological activity of the ionone scaffold. Link:[Link]

  • Thiosemicarbazones as Potent Anticancer Agents. Source: Journal of Medicinal Chemistry (ACS). Context: Validates the mechanism of iron chelation and ROS generation for this class of derivatives. Link:[Link]

  • Catalytic Cyclization of Pseudoionones. Source: Catalysis Letters.[3] Context: Provides the technical basis for the acid-catalyzed cyclization protocol (Step 2). Link:[Link]

  • Antitumor Activity of Alpha-Ionone. Source: Molecular Carcinogenesis. Context: Supports the choice of the alpha-isomer for metastatic inhibition. Link:[Link]

Sources

Method

Protocol for the quantification of Methylionone in complex matrices

Abstract This protocol details a high-precision Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of Methylionone, specifically targeting the regulated allergen Alpha-Isomethyl Ionone (CAS 127-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a high-precision Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of Methylionone, specifically targeting the regulated allergen Alpha-Isomethyl Ionone (CAS 127-51-5) , within complex matrices such as cosmetic emulsions, detergents, and lipid-rich biological samples. Unlike standard "dilute-and-shoot" methods, this guide addresses the critical challenge of isomer resolution (separating alpha-iso from alpha-n, beta, and gamma isomers) and matrix interference using a dual-phase extraction and Ultra-Inert column chemistry.

Introduction & Scientific Context

Methylionone is not a single molecule but a complex mixture of isomers formed during the condensation of citral with methyl ethyl ketone. While they share similar olfactory profiles (violet/orris), they possess distinct toxicological and regulatory statuses.

  • The Regulatory Imperative: The European Regulation (EC) No 1223/2009 and IFRA Standards explicitly target Alpha-Isomethyl Ionone . It must be declared on cosmetic labels if concentrations exceed 0.001% (leave-on) or 0.01% (rinse-off).[1]

  • The Analytical Challenge:

    • Isomeric Co-elution: Standard non-polar columns (e.g., DB-5MS) often fail to baseline-separate Alpha-Isomethyl Ionone from Beta-Methylionone or Alpha-n-Methylionone.

    • Matrix Suppression: In creams and lotions, high lipid/surfactant content fouls the injection liner and suppresses ionization, leading to poor reproducibility.

    • Thermal Instability: Ionones can undergo thermal degradation or isomerization in hot, active injectors (Schiff base formation with matrix proteins).

This protocol utilizes a Polar Wax Phase (DB-WAX UI) for superior isomer selectivity and a Salting-Out Liquid-Liquid Extraction (SALLE) to isolate the analyte from complex emulsions.

Experimental Workflow Logic

The following decision tree illustrates the sample preparation strategy based on matrix viscosity and complexity.

SamplePrepWorkflow Start Start: Sample Matrix Assessment Decision Is the Matrix Liquid & Volatile? (Perfume, Ethanol, Essential Oil) Start->Decision Liquid Liquid Matrix Decision->Liquid Yes Complex Complex Matrix (Cream, Lotion, Soap, Wax) Decision->Complex No Dilution Direct Dilution (1:100 in Acetone/Ethanol) Liquid->Dilution IS_Add1 Add Internal Standard (Fluoranthene-d10) Dilution->IS_Add1 Analysis GC-MS Analysis (SIM Mode) IS_Add1->Analysis Dispersion Dispersion in Hot Water (40°C) Complex->Dispersion Salting Salting Out (Add NaCl to Saturation) Dispersion->Salting Extraction LLE Extraction (Hexane or MTBE) Salting->Extraction Cleanup Centrifugation & Drying (Na2SO4) Extraction->Cleanup Cleanup->Analysis

Figure 1: Adaptive Sample Preparation Workflow. The protocol bifurcates to handle matrix complexity, ensuring injector longevity and data integrity.

Detailed Protocols

Reagents and Standards
  • Target Standard: Alpha-Isomethyl Ionone (High purity >95%, CAS 127-51-5).[2]

  • Internal Standard (IS): Fluoranthene-d10 or 1,4-Dichlorobenzene-d4 .

    • Why: Deuterated standards are preferred to correct for matrix suppression. If unavailable, Phenylethyl Acetate is a suitable non-deuterated alternative due to similar volatility but distinct retention time.

  • Solvents: Methanol (LC-MS Grade), Hexane (Pesticide Grade), Acetone.

  • Reagents: Sodium Chloride (NaCl, analytical grade), Anhydrous Sodium Sulfate (Na2SO4).

Sample Preparation Method B: Complex Matrices (Creams/Lotions)

Rationale: Direct injection of creams ruins GC liners. We use the "Salting-Out" effect to force organics into the non-polar solvent while retaining surfactants in the aqueous phase.

  • Weighing: Accurately weigh 1.0 g (±0.01 g) of the sample into a 15 mL glass centrifuge tube.

  • Dispersion: Add 5 mL of warm deionized water (40°C) . Vortex vigorously for 1 minute to disperse the emulsion.

  • Salting Out: Add 2 g of NaCl . Vortex for 30 seconds. The salt increases the ionic strength, reducing the solubility of the methylionone in the water phase.

  • Extraction: Add 5 mL of Hexane containing the Internal Standard (Conc: 10 µg/mL).

  • Agitation: Shake mechanically for 15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes .

  • Drying: Transfer the upper organic layer (Hexane) to a vial containing 0.5 g of Anhydrous Na2SO4 to remove residual water.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

Instrumental Method (GC-MS)

Rationale: A Wax column is mandated here. While DB-5MS is standard for screening, it often co-elutes Alpha-Isomethyl Ionone with Alpha-n-Methylionone. The Wax phase interacts with the ketone group and double bonds, providing the necessary separation factor (


).
Gas Chromatography Parameters
ParameterSettingTechnical Rationale
System Agilent 7890B / 5977B MSD (or equivalent)High sensitivity required.
Column DB-WAX UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) is critical to prevent peak tailing of the ketone moiety.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Inlet Split/Splitless @ 250°CHigh temp ensures rapid volatilization.
Injection Mode Pulsed Split (10:1)Pressure pulse (25 psi for 0.5 min) tightens the solvent band.
Liner Ultra Inert Split Liner with WoolWool traps non-volatile matrix dirt (lipids) from entering the column.
Oven Program 60°C (1 min) → 10°C/min → 190°C → 3°C/min → 230°C (5 min)The slow ramp (3°C/min) around 190-220°C is the "Isomer Resolution Zone".
Mass Spectrometry Parameters
  • Mode: Selected Ion Monitoring (SIM) for Quantification; Scan for Confirmation.

  • Solvent Delay: 4.0 minutes (protects filament).

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

SIM Table for Quantification:

AnalyteRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)
Alpha-Isomethyl Ionone 14.5 min135 150, 107
Beta-Methylionone 14.8 min135 150, 191
Fluoranthene-d10 (IS) 18.2 min212 213, 106

Note: Retention times must be experimentally determined using pure standards on the specific column.

Data Analysis & Quality Control

Isomer Resolution Calculation

To ensure the method is valid for regulatory reporting, you must calculate the resolution (


) between Alpha-Isomethyl Ionone and its nearest neighbor (usually Alpha-n-Methylionone).


  • Requirement:

    
     (Baseline resolution). If 
    
    
    
    , lower the oven ramp rate to 2°C/min in the elution zone.
Quantification Logic

Use the Internal Standard Method .



Where RRF is the Relative Response Factor determined from a 5-point calibration curve (Range: 0.5 µg/mL to 100 µg/mL).
Validation Criteria (Self-Validating System)
  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Recovery: Spike a blank cream matrix at 10 ppm. Recovery must be 80-120% .

  • Precision: CV < 5% for 6 replicates.

Troubleshooting Matrix Effects

Troubleshooting Issue Problem: Poor Peak Shape or Low Recovery Check1 Check Liner Issue->Check1 Check2 Check pH Issue->Check2 Action1 Dirty Liner? Lipids accumulate from creams. Replace with UI Wool Liner. Check1->Action1 Action2 pH too high? Soaps can ionize analytes. Adjust water phase to pH 5-6. Check2->Action2

Figure 2: Rapid Troubleshooting Guide for common failure modes in complex matrix analysis.

References

  • European Commission. (2009).[3] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products.[1]Link[1]

  • IFRA. (2023). IFRA Standards Library - 51st Amendment. (Specifically relating to Alpha-Isomethyl Ionone limits). Link

  • ISO. (2018). ISO 1272:2000 Essential oils — Determination of content of phenols. (Adapted for general GC protocols). Link

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Fragrance allergens in cosmetic products.[2][4][5] SCCS/1459/11. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Fragrance Allergens: Optimizing Selectivity using Wax Phases.Link(Note: Generalized link to manufacturer application notes as specific deep links often expire).

Sources

Application

Precision Quantitation of Methylionone Isomers in Fragrance Matrices

A Standardized GC-MS/FID Protocol for Quality Control and Regulatory Compliance Abstract & Core Directive Methylionone (specifically -isomethyl ionone) is a ubiquitous fragrance ingredient valued for its violet and woody...

Author: BenchChem Technical Support Team. Date: February 2026

A Standardized GC-MS/FID Protocol for Quality Control and Regulatory Compliance

Abstract & Core Directive

Methylionone (specifically


-isomethyl ionone) is a ubiquitous fragrance ingredient valued for its violet and woody character. However, its commercial availability as a mixture of isomers and its restricted status under IFRA Standards (49th/50th Amendments)  necessitate rigorous analytical control.

This Application Note departs from generic "cookbook" methods. Instead, it provides a causality-driven protocol . We address the specific challenge of resolving the critical


-isomethyl isomer from its structural analogs (

-n-methyl,

-isomethyl) and quantifying it with precision to meet safety thresholds (e.g., 0.001% labeling threshold in EU leave-on products).
Analytical Challenges & Strategy
2.1 The Isomer Dilemma

Commercial "Methyl Ionone" is rarely a single molecule. It is a reaction product containing multiple isomers with identical molecular weights (


) and similar fragmentation patterns.
  • Target Analyte:

    
    -Isomethyl Ionone (CAS 127-51-5).[1]
    
  • Common Interferences:

    
    -n-methyl ionone, 
    
    
    
    -isomethyl ionone.

The Solution: Chromatographic resolution is prioritized over Mass Spectral deconvolution. While MS identifies the family, only a polar stationary phase (Polyethylene Glycol/WAX) combined with a specific temperature gradient can physically separate the isomers effectively for accurate quantitation.

2.2 Thermal Instability

Methylionones are susceptible to thermal degradation and isomerization in hot injection ports. The Solution: Use of a Pulsed Split Injection technique to minimize residence time in the liner and a deactivated glass wool liner to prevent catalytic rearrangement.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for resolving and identifying methylionone isomers.

Methylionone_Analysis_Workflow cluster_detection Dual Detection Logic Sample Fragrance Concentrate Prep Dilution (EtOH) + Internal Std Sample->Prep 10% w/v GC GC Separation (Polar WAX Column) Prep->GC Split 1:50 MS MS (SIM Mode) Target Ion: 135 Qual Ion: 150, 206 GC->MS Identification FID FID Quantification GC->FID Quantitation Decision Isomer ID Check: RI Verification MS->Decision FID->Decision Data Data Processing Decision->Data Confirmed Decision->Decision If RI < Target: Suspect Alpha-n-methyl

Figure 1: Analytical workflow emphasizing the dual-detection approach. MS provides spectral confirmation, while FID offers a wider linear dynamic range for quantification.

Experimental Protocol
4.1 Reagents & Standards
  • Primary Standard:

    
    -Isomethyl Ionone (>95% purity, certified reference material).
    
  • Internal Standard (IS): Cyclododecanol (preferred for FID due to elution stability) or Fluoranthene (for MS).

    • Why? Cyclododecanol elutes in the heart-cut region of fragrance profiles but rarely co-elutes with ionones.

  • Solvent: Ethanol (LC-MS grade) or Hexane.

4.2 Instrumentation Parameters
ParameterSpecificationRationale (Causality)
Column DB-WAX UI (60m

0.25mm

0.25µm)
A 60m polar column is required to resolve the

-iso from the

-iso isomer. Standard 30m columns often result in shoulder peaks.
Inlet Split/Splitless,

High temp ensures rapid vaporization, but Split mode (50:1) prevents column saturation and peak fronting.
Carrier Gas Helium, Constant Flow

Constant flow maintains separation efficiency during the temperature ramp.
Oven Program

(1 min)




A slow ramp (

) is critical in the

window where ionones elute.
MS Detection SIM Mode (Selected Ion Monitoring)Target:

135 (Base). Qualifiers: 150, 206 (Molecular Ion). SIM increases sensitivity for trace analysis.
FID Detection

,

(

), Air (

)
FID is preferred for raw % composition if the peak is pure, as response factors for isomers are nearly identical.
4.3 Step-by-Step Execution
  • Standard Preparation:

    • Prepare a stock solution of

      
      -isomethyl ionone at 
      
      
      
      in Ethanol.
    • Add Internal Standard (Cyclododecanol) to a final concentration of

      
      .
      
    • Create a 5-point calibration curve ranging from

      
       to 
      
      
      
      .
  • Sample Preparation:

    • Weigh

      
       of fragrance concentrate.
      
    • Dilute to

      
       with Ethanol (containing the same concentration of IS).
      
    • Filter through a

      
       PTFE filter into an amber vial (protects from photo-degradation).
      
  • Analysis:

    • Inject

      
       using the parameters above.
      
    • System Suitability Check: The resolution (

      
      ) between 
      
      
      
      -isomethyl ionone and
      
      
      -isomethyl ionone must be
      
      
      .
Data Analysis & Validation
5.1 Identification (Qualitative)

Methylionones possess a distinct fragmentation pattern.

  • 
     206:  Molecular Ion (often small).
    
  • 
     191:  Loss of methyl group (
    
    
    
    ).
  • 
     135:  Base peak (characteristic of the ionone ring structure).
    

Isomer Discrimination via Retention Index (RI) on WAX:

  • 
    -n-methyl ionone: Elutes earlier (Approx RI 1700-1720).
    
  • 
    -isomethyl ionone: Elutes middle (Approx RI 1760-1780).
    
  • 
    -isomethyl ionone: Elutes later (Approx RI 1800+).
    
  • Note: Exact RI depends on oven ramp; run standards to confirm.

5.2 Quantification (Quantitative)

Calculate the Response Factor (


) relative to the Internal Standard:


Calculate the concentration in the unknown sample:



5.3 Validation Criteria (Self-Validating System)
  • Linearity:

    
     over the calibration range.
    
  • Recovery: Spiked samples must show 85-115% recovery.

  • Precision: RSD of triplicate injections

    
    .
    
References
  • International Fragrance Association (IFRA). (2023). IFRA Standards Library: Alpha-Isomethyl Ionone (CAS 127-51-5).[1] Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Fragrance Allergens by GC/MS using DB-WAX Ultra Inert Columns. Application Note 5991-0000EN. Retrieved from [Link]

  • Restek Corporation. (2021). Fragrance Allergen Analysis on Rxi-624Sil MS. Chromatogram Database. Retrieved from [Link]

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (Annex III - List of substances which cosmetic products must not contain except subject to the restrictions laid down). Retrieved from [Link]

Sources

Method

Solid-phase microextraction (SPME) for Methylionone sampling

An Application Note and Protocol for the Analysis of Methylionone using Solid-Phase Microextraction (SPME) Abstract This document provides a comprehensive guide to the theory, application, and execution of Solid-Phase Mi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of Methylionone using Solid-Phase Microextraction (SPME)

Abstract

This document provides a comprehensive guide to the theory, application, and execution of Solid-Phase Microextraction (SPME) for the sampling and quantitative analysis of methylionone. Methylionone, a key fragrance ingredient with a characteristic floral and woody scent, is a moderately volatile organic compound found in numerous consumer products.[1][2] SPME offers a rapid, solvent-free, and sensitive sample preparation technique ideal for extracting methylionone from various matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3] This guide is intended for researchers, analytical scientists, and quality control professionals, offering in-depth insights into method development, optimization, validation, and practical implementation.

Introduction: The Analytical Challenge of Methylionone

Methylionone encompasses several isomers (e.g., alpha-, beta-, gamma-methylionone) that are vital components in the fragrance and flavor industries.[1][4] Accurate quantification is crucial for product formulation, quality control, and regulatory compliance. Traditional extraction methods often involve significant solvent use and laborious multi-step procedures. SPME emerges as a superior alternative, integrating sampling, extraction, and concentration into a single, efficient step.[5] This technique relies on the partitioning of analytes between the sample matrix and a polymer-coated fused silica fiber, which is subsequently desorbed directly into a gas chromatograph.[6][7] This application note will focus on Headspace SPME (HS-SPME), the preferred mode for volatile and semi-volatile compounds like methylionone, as it minimizes matrix interference and extends the lifespan of the SPME fiber.[7]

Physicochemical Properties of Methylionone

Understanding the properties of methylionone is fundamental to developing an effective SPME method. As a moderately volatile ketone with limited water solubility, its extraction is governed by its partitioning from the sample matrix into the headspace and subsequently onto the SPME fiber.[1][8]

PropertyValueSignificance for SPME
Molecular Formula C₁₄H₂₂O[4]Influences mass spectral fragmentation and fiber selection.
Molecular Weight 206.32 g/mol [9]Affects volatility and diffusion rates.
Boiling Point ~115-118°C (reduced pressure)[8]Indicates moderate volatility, suitable for HS-SPME.
Vapor Pressure 1.30 Pa at 25°C[8]Confirms its ability to partition into the headspace at moderate temperatures.
Solubility Limited in water; soluble in organic solvents.[1][2]"Salting-out" can enhance partitioning from aqueous matrices into the headspace.
Polarity Moderately polar ketoneDictates the selection of an appropriate SPME fiber coating.

The Principle of Headspace SPME

HS-SPME is an equilibrium-based technique.[7] The sample is placed in a sealed vial and typically heated to promote the volatilization of analytes into the headspace. The SPME fiber is then exposed to this headspace, not the sample itself. Analytes partition between the sample matrix, the headspace, and the fiber's stationary phase until equilibrium is reached. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, making quantitative analysis possible.[10]

The efficiency of this process is governed by several critical parameters that must be carefully optimized.

cluster_params Optimization Parameters cluster_outputs Method Performance Fiber Chemistry Fiber Chemistry Selectivity Selectivity Fiber Chemistry->Selectivity Extraction Temp Extraction Temp Sensitivity Sensitivity Extraction Temp->Sensitivity Accuracy Accuracy Extraction Temp->Accuracy Extraction Time Extraction Time Extraction Time->Sensitivity Matrix Effects Matrix Effects Matrix Effects->Accuracy Precision Precision Matrix Effects->Precision

Caption: Key parameters influencing SPME method performance.

Detailed Application Protocol

This protocol outlines a validated HS-SPME-GC-MS method for the analysis of methylionone.

Materials and Equipment
  • SPME Fiber Assembly: Manual or autosampler-compatible holder.

  • SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatiles and semi-volatiles, including fragrance compounds.[11][12] A DVB/PDMS fiber can also be effective.[13]

  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa.

  • Heating/Agitation Module: Thermostatted block or water bath with magnetic stirring capabilities.

  • Reagents: Methylionone standard, Sodium Chloride (NaCl), and relevant solvents for standard preparation.

Experimental Workflow: From Sample to Signal

The entire process can be visualized as a sequential workflow, from initial sample handling to final data interpretation.

cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquoting B Matrix Modification (e.g., Add NaCl) A->B C Vial Sealing B->C D Incubation/ Equilibration C->D E Fiber Exposure (Extraction) D->E F Thermal Desorption in GC Inlet E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Peak Integration H->I J Quantification I->J

Caption: Automated workflow for HS-SPME-GC-MS analysis.
Step-by-Step Protocol
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., 270°C for 30-60 min in the GC inlet) to remove contaminants.[10]

  • Sample Preparation:

    • Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • For aqueous samples, add NaCl to a final concentration of 20-40% (w/v). This "salting-out" effect decreases the solubility of methylionone and increases its volatility, thereby enhancing its concentration in the headspace.[11][14]

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to the optimized temperature (e.g., 45-70°C).[10][15] Higher temperatures increase analyte vapor pressure but can negatively impact the fiber's adsorption capacity. Optimization is key.

    • Allow the sample to equilibrate with agitation (e.g., 250 rpm) for a set time (e.g., 10-20 minutes) to allow analyte partitioning into the headspace.[11][16]

    • Expose the SPME fiber to the headspace for the optimized extraction time (e.g., 20-50 minutes).[10][11][13] The system should remain heated and agitated during this period.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a period of 3-5 minutes.[11][15]

    • Start the GC-MS data acquisition at the beginning of the desorption period.

  • Fiber Reconditioning: After desorption, keep the fiber in the heated inlet for a further 5-10 minutes to ensure complete removal of any residual compounds before the next analysis.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
Injector Splitless mode, 250°CEnsures efficient thermal desorption and transfer of the entire analyte band to the column.
GC Column Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µmProvides good separation for semi-volatile fragrance compounds.
Oven Program Initial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A typical program to separate methylionone from other matrix components. Must be optimized.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas standard for GC-MS.
MS Source Temp 230°CStandard temperature to promote ionization.
MS Quad Temp 150°CStandard temperature for the mass filter.
Scan Mode Full Scan (e.g., m/z 40-400) for qualitative; Selected Ion Monitoring (SIM) for quantitative analysis.SIM mode offers significantly higher sensitivity and selectivity for target compound quantification.[17]

Method Validation: Ensuring Trustworthy Data

A robust SPME method requires thorough validation to ensure the results are accurate and reproducible.[15][18]

  • Linearity: Analyze a series of standards at different concentrations (e.g., 5-7 levels) to establish a calibration curve. The method is considered linear if the coefficient of determination (R²) is >0.99.[15]

  • Limits of Detection (LOD) and Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[13][19] SPME can achieve very low detection limits, often in the parts-per-billion (ppb) range.[3]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements.

    • Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day.[13]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days.[13]

    • Acceptable RSD values are typically <15%.

  • Accuracy: Determined by performing recovery studies. A blank matrix is spiked with a known amount of methylionone and analyzed. The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration.[13] Recoveries between 80-120% are generally considered acceptable.

Conclusion

Solid-Phase Microextraction provides a powerful, efficient, and environmentally friendly approach for the analysis of methylionone in a wide variety of sample matrices. By carefully selecting the appropriate fiber and optimizing key extraction parameters such as time, temperature, and matrix conditions, researchers can develop highly sensitive and robust methods. When coupled with GC-MS and subjected to rigorous validation, the HS-SPME technique delivers reliable, high-quality data essential for research, development, and quality assurance in the fragrance and consumer products industries.

References

  • Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. CABI Digital Library. Available at: [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]

  • Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. AKJournals. Available at: [Link]

  • Chemical Properties of 6-Methyl ionone (CAS 202481-73-0). Cheméo. Available at: [Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. Available at: [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PMC. Available at: [Link]

  • Validation of a method for the analysis of volatile organic compounds in water. Sapientia. Available at: [Link]

  • Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). PMC. Available at: [Link]

  • Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in. idUS. Available at: [Link]

  • Smart SPME Fibers and Arrow Selection Guide. Shimadzu. Available at: [Link]

  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI. Available at: [Link]

  • Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai. PMC. Available at: [Link]

  • Solid-Phase Microextraction (SPME): A Discussion. LCGC International. Available at: [Link]

  • Solid Phase Microextraction (SPME) in Pharmaceutical Analysis. Separation Science. Available at: [Link]

  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Available at: [Link]

  • The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) for Characterization of Polymeric Materials. ResearchGate. Available at: [Link]

  • Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. PMC. Available at: [Link]

  • Solid-phase microextraction (SPME) for rapid field sampling and analysis by gas chromatography-mass spectrometry (GC-MS). ScienceDirect. Available at: [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Available at: [Link]

  • Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms) in the food and natural products analysis. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

Sources

Application

Nuclear magnetic resonance (NMR) for structural elucidation of Methylionone

Application Note: Structural Elucidation of Methylionone Isomers via High-Resolution NMR -iso, -iso, -n, and -n methylionone isomers. Abstract Methylionone, a critical component in the fragrance industry (e.g., Raldeine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Methylionone Isomers via High-Resolution NMR


-iso, 

-iso,

-n, and

-n methylionone isomers.

Abstract

Methylionone, a critical component in the fragrance industry (e.g., Raldeine types), exists as a complex mixture of isomers. The olfactory profile varies significantly between the


-isomethylionone  (powdery, violet, woody) and 

-isomethylionone
(leathery, dry) forms. This application note provides a definitive NMR protocol to distinguish between the four primary isomers:

-iso,

-iso,

-n, and

-n. We utilize solvent-induced shifts (ASIS) and specific 2D NMR correlations to resolve overlapping terpene signals.

Introduction & Chemical Context

Commercial methylionones are synthesized via the aldol condensation of Citral with Methyl Ethyl Ketone (MEK). This reaction yields two structural classes based on where the MEK condenses:

  • Isomethylionones (Branched): Condensation at the methylene group of MEK. (Target for high-quality violet notes).

  • n-Methylionones (Linear): Condensation at the methyl group of MEK.

Subsequent cyclization yields


-isomers  (endocyclic double bond) or 

-isomers
(exocyclic conjugated double bond).

The Analytical Challenge:

  • Stereochemistry: The side chain alkene can be

    
     or 
    
    
    
    .
  • Signal Overlap: The gem-dimethyl and vinyl methyl groups often overlap in standard CDCl₃ spectra.

  • Isomer Co-elution: GC-MS often fails to fully resolve stereoisomers; NMR is the gold standard for ratio determination.

Sample Preparation Protocol

Standard chloroform-d (CDCl₃) is often insufficient for resolving the specific methyl signals of ionone derivatives.

Recommended Solvent System: Benzene-d₆ (


)
Rationale:  The Aromatic Solvent Induced Shift (ASIS)  effect is pronounced in terpenes. Benzene molecules preferentially solvate electron-deficient regions (carbonyl carbons), causing significant upfield shifts of protons trans to the carbonyl, effectively "spreading out" the crowded methyl region (0.8 – 2.0 ppm).

Preparation Steps:

  • Mass: Weigh 15–20 mg of the Methylionone sample.

  • Solvent: Dissolve in 600 µL of Benzene-d₆ (99.8% D).

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

  • Temperature: Equilibrate probe to 298 K (25°C).

Acquisition Strategy

Run the following pulse sequences in order.

ExperimentPulse SequenceCritical ParameterPurpose
1H 1D zg30d1 = 5sQuantitative integration of isomers.
13C 1D zgpg30NS = 1024+Identification of quaternary carbons (C6 in ring).
COSY cosygpppqf2K x 256Tracing the side-chain spin system (

-coupling).
HSQC hsqcedetgpspMultiplicity-editedDistinguishing CH/CH₃ (up) from CH₂ (down).
HMBC hmbcgplpndqf

Hz
The Solver: Connects methyls to quaternary carbons.
NOESY noesygpphpMix time = 500msDetermining

geometry of the side chain.

Structural Elucidation Logic

Step A: Ring Double Bond ( vs. )

The first cut is determined by the position of the ring double bond.

  • 
    -Isomers (Endocyclic): 
    
    • Feature: Contains a trisubstituted double bond inside the ring.

    • Diagnostic Signal (1H): Broad singlet at ~5.3 – 5.5 ppm (Ring Olefinic Proton, H2).

    • Diagnostic Signal (13C): Two olefinic carbons at ~120 ppm (CH) and ~135 ppm (Cq).

  • 
    -Isomers (Exocyclic/Conjugated): 
    
    • Feature: The double bond is tetrasubstituted and conjugated with the side chain ketone.

    • Diagnostic Signal (1H): Absence of the ~5.4 ppm ring proton.

    • Diagnostic Signal (13C): Quaternary olefinic carbons shifted downfield (~130-140 ppm) due to conjugation. The gem-dimethyl groups are often magnetically non-equivalent.

Step B: Side Chain Branching (n-Methyl vs. isomethyl)

The second cut determines if the side chain is linear (n) or branched (iso).

  • n-Methylionone (Linear):

    • Structure:

      
      
      
    • Diagnostic Signal (1H): The olefinic protons on the side chain show a large trans-coupling (

      
      ) . You will see two distinct doublets (or doublet of doublets) in the 6.0–7.0 ppm region.
      
  • Isomethylionone (Branched):

    • Structure:

      
      
      
    • Diagnostic Signal (1H): The

      
      -position of the enone is substituted. The 
      
      
      
      -proton (closest to ring) appears as a singlet (or finely split quartet due to long-range coupling) at ~6.5 – 6.8 ppm .
    • Key Indicator: Absence of the 16 Hz coupling constant.

Diagnostic Data Summary (in Benzene-d₆)

Feature

-Isomethylionone

-Isomethylionone

-n-Methylionone
Ring Olefin (H2) Broad s, ~5.4 ppm Absent Broad s, ~5.4 ppm
Side Chain Olefin Singlet (or dq), ~6.5 ppm Singlet, ~6.1 ppm Doublet (

Hz)
Side Chain Methyl

~1.8 ppm (Allylic)

~1.8 ppm (Allylic)

~1.1 ppm (Terminal Ethyl)
Ring Gem-Dimethyl Distinct singletsDistinct singletsDistinct singlets

Visualization: Decision Tree & Workflow

The following diagram illustrates the logical flow for identifying the specific isomer from a crude mixture using 1H NMR data.

Methylionone_Elucidation Sample Unknown Methylionone Sample (1H NMR in C6D6) Check_Ring Check 5.3 - 5.5 ppm Region (Ring Olefinic Proton) Sample->Check_Ring Alpha_Path Signal Present (Broad Singlet) Check_Ring->Alpha_Path Beta_Path Signal Absent (Tetrasubstituted C=C) Check_Ring->Beta_Path Alpha_Class Alpha-Isomer Family (Endocyclic Double Bond) Alpha_Path->Alpha_Class Beta_Class Beta-Isomer Family (Conjugated Ring Double Bond) Beta_Path->Beta_Class Check_SideChain Check 6.0 - 7.0 ppm Region (Side Chain Olefinic Coupling) Alpha_Class->Check_SideChain Check_SideChain_Beta Check 6.0 - 7.0 ppm Region (Side Chain Olefinic Coupling) Beta_Class->Check_SideChain_Beta Result_Alpha_Iso Alpha-Isomethylionone (Singlet/Multiplet, No Large J) Check_SideChain->Result_Alpha_Iso Singlet (Substituted Alpha-C) Result_Alpha_N Alpha-n-Methylionone (Doublet, J ~16Hz) Check_SideChain->Result_Alpha_N Doublet (Trans H-H) Result_Beta_Iso Beta-Isomethylionone (Singlet, Shifted Methyls) Check_SideChain_Beta->Result_Beta_Iso Singlet Result_Beta_N Beta-n-Methylionone (Doublet, J ~16Hz) Check_SideChain_Beta->Result_Beta_N Doublet

Figure 1: Logical decision tree for the structural assignment of Methylionone isomers based on 1H NMR multiplicity and chemical shifts.

Advanced Stereochemistry (NOESY)

To confirm the


 geometry of the side chain in 

-isomethylionone
:
  • 
    -Isomer (Trans):  Strong NOE correlation between the Side Chain Olefinic Proton  and the Side Chain Methyl Group .
    
  • 
    -Isomer (Cis):  Strong NOE correlation between the Side Chain Olefinic Proton  and the Acetyl Methyl Group .
    

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Link

  • Leffingwell, J. C. (2001). Chirality & Odour Perception - The Methylionones. Leffingwell & Associates. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Regarding solvent effects/ASIS). Link

  • NIST Chemistry WebBook. "Alpha-Isomethyl ionone Spectra Data." Link

Method

Application Note: Advanced Encapsulation Strategies for Methylionone

Executive Summary Methylionone (C14H22O), a pivotal ionone derivative used in fragrance and pharmaceutical formulations, presents significant stability challenges due to its hydrophobicity (LogP ~3.9), susceptibility to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylionone (C14H22O), a pivotal ionone derivative used in fragrance and pharmaceutical formulations, presents significant stability challenges due to its hydrophobicity (LogP ~3.9), susceptibility to oxidative degradation, and volatility.[1] This Application Note details two distinct encapsulation protocols: Complex Coacervation (for high-payload, trigger-release applications) and Spray Drying (for scalable, shelf-stable powder matrices).

This guide moves beyond basic recipes, focusing on the physicochemical causality governing shell formation, retention efficiency, and release kinetics.

Part 1: Physicochemical Profile & Encapsulation Logic

Before selecting a protocol, the core interaction parameters of Methylionone must be understood.

ParameterValueImplication for Encapsulation
Molecular Weight 206.32 g/mol Small molecule; high diffusivity requires a dense wall matrix to prevent leakage.
LogP (Octanol/Water) ~3.4 – 3.9Highly lipophilic. Requires oil-in-water (O/W) emulsification strategies.
Boiling Point ~238°CVolatile.[2] High-temperature processing (Spray Drying) requires strict

control.
Chemical Sensitivity Unsaturated ketoneProne to oxidation and aldol condensation. Oxygen exclusion is critical.

Part 2: Protocol A - Complex Coacervation (Gelatin/Gum Arabic)

Best For: High payload liquid cores, heat-triggered release, or pH-responsive delivery.

The Mechanism

Complex coacervation relies on the electrostatic attraction between two oppositely charged biopolymers. We utilize Type A Gelatin (cationic below its pI) and Gum Arabic (anionic).

The Critical "Switch": The process is driven by pH.[3] At neutral pH, both polymers are negatively charged (repulsion). Lowering the pH below the Gelatin's isoelectric point (pI ~7-9) flips its charge to positive, inducing phase separation (coacervation) with the negative Gum Arabic.

Visualization of Mechanism

CoacervationMechanism cluster_0 Phase Separation Event Gelatin Gelatin (Type A) Positively Charged (+) (pH < pI) Coacervate Coacervate Phase (Polymer-Rich) Gelatin->Coacervate Electrostatic Attraction GumArabic Gum Arabic Negatively Charged (-) GumArabic->Coacervate Oil Methylionone Droplet (Core) Shell Microcapsule Wall (Adsorbed on Oil) Oil->Shell Nucleation Site Coacervate->Shell Deposition & Crosslinking

Figure 1: Electrostatic interaction driving the phase separation of the wall material around the Methylionone core.

Step-by-Step Protocol

Materials:

  • Core: Methylionone (Industrial grade or >95% purity).

  • Wall A: Gelatin Type A (Bloom 250).

  • Wall B: Gum Arabic (Acacia).

  • Crosslinker: Transglutaminase (Enzymatic) or Glutaraldehyde (Chemical).

Workflow:

  • Hydration (Separate Phases):

    • Dissolve Gelatin (10% w/v) in deionized water at 50°C.

    • Dissolve Gum Arabic (10% w/v) in deionized water at 50°C.

    • Why: Hydration at elevated temp prevents premature gelation of gelatin.

  • Emulsification (The Critical Step):

    • Mix Gelatin and Gum Arabic solutions (Ratio 1:1).

    • Add Methylionone (Core:Wall ratio 1:1 to 2:1).

    • Homogenize at 10,000 RPM for 5 mins to achieve droplet size 10–50 µm.

    • Note: Droplet size determines final capsule size.

  • Coacervation Induction (pH Drop):

    • Dilute with warm water (50°C) to reduce viscosity.

    • Slowly adjust pH to 4.0–4.4 using 10% Acetic Acid while stirring.

    • Observation: Solution will turn turbid/cloudy. This is the coacervate phase separating.[4]

  • Wall Formation (Cooling Hysteresis):

    • Cool the vessel slowly to <10°C (approx. 1°C/min).

    • Causality: Cooling solidifies the gelatin-rich coacervate shell around the oil droplets. Rapid cooling causes "shock" and porous walls.

  • Crosslinking (Hardening):

    • Adjust pH to 9.0 (if using Glutaraldehyde) or keep at 6.0 (if using Transglutaminase).

    • Add Crosslinker and stir for 4–12 hours.

    • Result: Covalent bonds form, rendering the shell insoluble and heat stable.

Part 3: Protocol B - Spray Drying (Modified Starch Matrix)

Best For: Scalable production, powder ingredients, oxidation protection.

The Mechanism

Unlike coacervation, spray drying does not form a true "shell." Instead, it traps the Methylionone in a glassy carbohydrate matrix. Success depends on the Inlet/Outlet Temperature Delta . If the outlet temp is too high, the volatile Methylionone evaporates; if too low, the powder remains sticky.

Visualization of Workflow

SprayDryingProcess Feed Emulsion Feed (Methylionone + Starch + Water) Atomizer Atomization (Rotary/Nozzle) Feed->Atomizer Pump Chamber Drying Chamber (Hot Air Contact) Atomizer->Chamber Droplet Generation Crust Rapid Crust Formation (Semi-Permeable) Chamber->Crust Solvent Evaporation (T_inlet: 180°C) Cyclone Cyclone Separator (Powder Collection) Crust->Cyclone Particle Transport (T_outlet: 85°C)

Figure 2: Process flow for spray drying, emphasizing the crust formation stage which traps volatiles.

Step-by-Step Protocol

Materials:

  • Core: Methylionone.[2][5][6]

  • Carrier: Maltodextrin (DE 10-20) + Modified Starch (e.g., Octenyl Succinic Anhydride - OSA Starch).

    • Why OSA Starch? Maltodextrin has no emulsifying capacity. OSA starch is amphiphilic, stabilizing the oil interface.

Workflow:

  • Carrier Dispersion:

    • Disperse carriers in water (Total Solids: 30–40%). High solids content reduces the water evaporation load and improves retention.

  • Emulsification:

    • Add Methylionone (Load: 20–30% of dry solids).

    • High-Pressure Homogenization (2 passes at 20–30 MPa).

    • Target: Emulsion size < 1 µm. Smaller droplets = higher stability and lower surface oil.[7]

  • Spray Drying Parameters:

    • Inlet Temperature: 170°C – 190°C.

    • Outlet Temperature: 80°C – 90°C.

    • Critical Control: The outlet temperature must be kept below the boiling point of water but high enough to ensure dry powder. However, for volatiles like Methylionone, keeping outlet temp lower (<90°C) minimizes loss.

  • Collection:

    • Collect powder from the cyclone. Store in hermetic aluminum bags to prevent moisture uptake (hygroscopic matrix).

Part 4: Validation & Release Kinetics

To validate the "Controlled Release" claim, you must fit your data to kinetic models.

Characterization Metrics
MetricMethodTarget
Encapsulation Efficiency (EE) Solvent extraction (Hexane) of surface oil vs. Total oil (Hydrolysis).Coacervation: >90% Spray Drying: >80%
Morphology SEM (Scanning Electron Microscopy).Coacervation: Spherical, smooth. Spray Drying: Dimpled spheres ("raisin-like").
Thermal Stability TGA (Thermogravimetric Analysis).Shift in degradation onset >200°C.
Release Kinetics Analysis

For a matrix system (Spray Dried) or a reservoir system (Coacervate), release is rarely linear. Use the Korsmeyer-Peppas model to determine the mechanism:



  • 
    : Fraction of drug released at time 
    
    
    
    .
  • 
    : Release rate constant.[3]
    
  • 
    : Diffusional exponent.
    

Interpretation of 'n' (for spheres):

  • n = 0.43: Fickian Diffusion (Diffusion controlled).

  • 0.43 < n < 0.85: Anomalous Transport (Diffusion + Polymer Swelling/Erosion).

  • n = 0.85: Case II Transport (Relaxation/Erosion controlled).

Experimental Setup: Place capsules in a dissolution medium (e.g., Ethanol/Water mix to ensure sink conditions for Methylionone). Aliquot at intervals and analyze via GC-MS or UV-Vis (approx. 290 nm, verify specific lambda max).

References

  • PubChem. (2025).[2][8] Methylionone Compound Summary. National Library of Medicine. [Link]

  • Timilsena, Y. P., et al. (2019).[9] Complex coacervation: Principles, mechanisms and applications in microencapsulation. International Journal of Biological Macromolecules. [Link]

  • Bakry, A. M., et al. (2016). Microencapsulation of Oils: A Comprehensive Review of Benefits, Techniques, and Applications. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Gouin, S. (2004). Microencapsulation: industrial appraisal of existing technologies and trends. Trends in Food Science & Technology. [Link]

  • Siepmann, J., & Peppas, N. A. (2001). Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC). Advanced Drug Delivery Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Methylionone

Topic: Challenges in the Regio- and Stereoselective Synthesis of -Isomethyl Ionone Audience: Process Chemists, Fragrance Material Researchers Status: Active Introduction: Navigating the Isomer Maze Welcome to the Methyli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Regio- and Stereoselective Synthesis of


-Isomethyl Ionone
Audience:  Process Chemists, Fragrance Material Researchers
Status:  Active

Introduction: Navigating the Isomer Maze

Welcome to the Methylionone Synthesis Support Hub. This guide addresses the specific challenges in synthesizing


-Isomethyl Ionone  (often commercially mislabeled as 

-methyl ionone).

Unlike standard ionone synthesis (Citral + Acetone), the reaction with Methyl Ethyl Ketone (MEK) introduces a critical layer of complexity: Regioselectivity . You are not just managing ring closure (


 vs. 

); you are managing the initial aldol condensation site (

vs.

).

This guide treats your synthesis as a bifurcated system requiring distinct controls for the Aldol Condensation (Carbon skeleton formation) and Cyclization (Ring formation).

Module 1: The Aldol Condensation (Citral + MEK)

The Core Challenge: Kinetic vs. Thermodynamic Enolates

The reaction of Citral with MEK can proceed via two pathways due to the asymmetry of MEK.

  • Attack at C1 (Methyl group): Yields n-pseudo-methylionone. (Thermodynamically favored, less sterically hindered).

  • Attack at C3 (Methylene group): Yields iso-pseudo-methylionone. (The required precursor for

    
    -isomethyl ionone).
    
Troubleshooting Guide: Aldol Selectivity

Q: My GC analysis shows a high ratio of n-methylionone precursors. How do I shift toward the iso form?

A: You are likely operating under conditions that favor the thermodynamic enolate.[1] To favor the iso-pathway, you must manipulate the kinetics and steric environment.

  • Temperature Control: Lower temperatures favor the kinetic enolate (attack at the more substituted

    
    -carbon of the ketone).
    
    • Protocol Adjustment: Conduct the addition at -5°C to 5°C . Standard room temperature reactions often yield a 50:50 mix or favor the linear n-isomer.

  • Base Selection: Use bases that stabilize the specific enolate or allow for equilibrium control.

    • Recommendation: While NaOH/MeOH is standard, using Lithium hydroxide (LiOH) or Barium hydroxide (Ba(OH)

      
      )  can alter the coordination with the enolate oxygen, potentially influencing regioselectivity.
      
  • Stoichiometry: Excess MEK is crucial.

    • Ratio: Maintain a Citral:MEK ratio of 1:4 to 1:8 . High dilution of citral reduces self-condensation and favors the cross-aldol reaction at the desired site.

Visual Workflow: Isomer Divergence

Methylionone_Synthesis Start Citral + MEK n_pseudo n-Pseudo-methylionone (Linear Chain) Start->n_pseudo Attack at Methyl (C1) Thermodynamic Control iso_pseudo iso-Pseudo-methylionone (Branched Chain) Start->iso_pseudo Attack at Methylene (C3) Kinetic Control (< 5°C) n_methyl n-Methylionone (Standard/Woody) n_pseudo->n_methyl Acid Cyclization alpha_iso α-Isomethyl Ionone (Target: Powdery/Floral) iso_pseudo->alpha_iso Weak Acid (H3PO4) Kinetic Cyclization beta_iso β-Isomethyl Ionone (Byproduct) iso_pseudo->beta_iso Strong Acid (H2SO4) Thermodynamic Rearrangement alpha_iso->beta_iso Over-reaction/Heat

Figure 1: Reaction pathway divergence showing the critical decision points for regioselectivity (Aldol step) and ring isomerism (Cyclization step).

Module 2: The Cyclization (Ring Closure)

The Core Challenge: vs. Isomerism

Once you have the iso-pseudo-methylionone, cyclization yields two main isomers:

  • 
    -Isomethyl Ionone:  Double bond in the ring (C4-C5). Desired Product. 
    
  • 
    -Isomethyl Ionone:  Double bond conjugated with the side chain. Thermodynamic product.
    
Troubleshooting Guide: Cyclization Control

Q: I am detecting significant amounts of


-isomethyl ionone. Is my acid too strong? 

A: Yes. The


-isomer is the thermodynamic sink. If the reaction is "pushed" too hard (strong pKa or high heat), the 

-isomer rearranges to the

-form.
VariableProtocol for

-Selectivity
Protocol for

-Selectivity
Acid Catalyst Phosphoric Acid (H

PO

)
85%
Sulfuric Acid (H

SO

) >90%
Temperature Low to Moderate (40–60°C) High (0–10°C for initiation, then allowed to rise)
Solvent Toluene or Hexane (Dilution favors

)
Neat or highly concentrated
Quench Time Immediate upon consumption of pseudo-isomerExtended reaction time

Q: What is "Gamma-Methyl Ionone"? A: This is a nomenclature pitfall. In trade literature, "Gamma-Methyl Ionone" often refers to a high-quality grade of


-isomethyl ionone . True 

-ionones (exocyclic double bond) are rare in standard acid catalysis. Always verify the CAS number or structure, not the trade name.

Module 3: Purification & Analysis

Distillation Logic

Separating n-methylionone from isomethyl ionone post-synthesis is extremely difficult due to overlapping boiling points.

  • Strategy: Separation must occur at the Pseudo-ionone stage .

  • Protocol: Fractionally distill the crude aldol product. The iso-pseudo isomer generally has a slightly higher boiling point than the n-pseudo isomer. Enriching the feed before cyclization is more efficient than downstream separation.

Analytical Checkpoints
CheckpointMethodTarget MetricAction if Failed
Post-Aldol GC-FID / NMRRatio iso:n > 70:30Lower reaction temp; switch to LiOH/Ba(OH)

.
Post-Cyclization GC-MS

:

ratio > 85:15
Switch to H

PO

; reduce reaction time.
Final Product OlfactoryPowdery, Woody, VioletIf "grassy" or "solvent-like", check for residual n-isomers.

References

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Standard reference for ionone industrial synthesis and nomenclature).

  • Gradeff, P. S. (1974). Process for preparation of methyl ionones. U.S. Patent 3,840,601.[2] (Detailed protocols on favoring the iso pseudo-isomer via low-temperature aldol condensation).

  • Kashid, M. N., et al. (2011). Investigation of kinetics of a strongly exothermic reaction in microstructured reactors. Chemical Engineering Journal. (Kinetics of pseudo-ionone cyclization and heat management).

  • Russell Organics. (n.d.). Alpha-Isomethyl Ionone.[2][3] (Clarification on trade names and industrial applications).

Sources

Optimization

Optimization of the cyclization reaction in Methylionone synthesis

Topic: Optimization of the Cyclization Reaction in Methylionone Synthesis Role: Senior Application Scientist Status: Active Support Session Introduction: Beyond the Recipe Welcome to the Technical Support Hub for Methyli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of the Cyclization Reaction in Methylionone Synthesis Role: Senior Application Scientist Status: Active Support Session

Introduction: Beyond the Recipe

Welcome to the Technical Support Hub for Methylionone synthesis. If you are reading this, you likely aren't looking for a basic textbook recipe—you are looking to optimize a capricious industrial reaction.

The cyclization of pseudo-methylionone to methylionone is a classic example of a reaction governed by the war between kinetic control (favoring the


-isomer) and thermodynamic control  (favoring the 

-isomer). Success depends not just on mixing reagents, but on mastering heat transfer, acid strength, and quenching dynamics.[1]

This guide is structured as a Tier-3 Support escalation, addressing the "Why" and "How" of failure modes in high-value fragrance synthesis.

Module 1: Critical Process Parameters (CPP)

Before troubleshooting, validate your baseline.[1] The conversion of pseudo-methylionone relies on protonation of the enone system followed by ring closure.

The Acid Catalyst Selection Matrix

Why it matters: The acidity function (


) determines the protonation rate vs. the isomerization rate.
Catalyst SystemPrimary TargetMechanism NoteRisk Profile
Conc. H₂SO₄ (93-98%)

-Isomers
Strong protonation forces thermodynamic equilibrium.[1]High risk of charring/tars.[1] Exotherm is violent.[1]
H₃PO₄ (85-100%)

-Isomers
Milder acidity allows kinetic trapping of the

-isomer.[1]
Slower reaction; requires higher mass of catalyst.[1]
BF₃·Etherate High Purity

Lewis acid catalysis avoids water-mediated side reactions.[1]Expensive; difficult workup; moisture sensitive.[1]
Zeolites/Resins Green/MixedSurface-mediated catalysis.[1]Pore clogging (fouling) by polymers is common.[1]

Module 2: Visualizing the Mechanism

To fix the reaction, you must visualize the invisible. The diagram below illustrates the bifurcation point where the reaction can be steered toward the floral


-isomer or the woody 

-isomer.

MethyliononeMechanism Pseudo Pseudo-Methylionone (Precursor) Activated Protonated Intermediate Pseudo->Activated + H+ Carbocation Cyclic Carbocation Activated->Carbocation Ring Closure Alpha Alpha-Methylionone (Kinetic Product) Carbocation->Alpha Fast Deprotonation (Low Temp) Beta Beta-Methylionone (Thermodynamic Product) Carbocation->Beta Slow Isomerization (High Temp/Strong Acid) Polymer Polymers/Tars (Side Reaction) Carbocation->Polymer Overheating Local Hotspots Alpha->Beta Acid Catalyzed Rearrangement

Figure 1: Mechanistic pathway of pseudo-methylionone cyclization.[1][2] Note that the Alpha isomer can rearrange to Beta if not quenched immediately.

Module 3: Troubleshooting & FAQs

Category A: Isomer Selectivity Issues

Q: We are targeting


-isomethyl ionone, but our GC analysis shows >30% 

-isomer. How do we shift the ratio back?

Diagnosis: You have crossed the thermodynamic threshold. This usually happens due to "thermal creep" or delayed quenching.[1] Corrective Action:

  • Temperature Audit: Ensure the reaction temperature never exceeds 35°C (for H₃PO₄) or 10°C (for H₂SO₄) if targeting

    
    .[1]
    
  • Quench Velocity: The isomerization from

    
     to 
    
    
    
    continues during the quench. Do not pour water into the reactor. Pour the reaction mixture into ice water/alkali. This ensures instant neutralization of the acid catalyst.
  • Dilution Effect: If using H₂SO₄, dilute with a non-polar solvent (e.g., hexane or toluene).[1] This creates a biphasic system where the product extracts into the organic layer, protecting it from the acid in the aqueous layer.

Q: Can I convert my waste


-isomer back to 

?
Answer: No. The

-isomer is the thermodynamic sink (more stable conjugated system). You cannot reverse this chemically on an industrial scale.[1] You must optimize the upstream cyclization to prevent its formation.
Category B: Yield & Purity (The "Tar" Problem)

Q: The reaction mixture turns black and viscous (tarring) before conversion is complete. Yield is <60%.

Diagnosis: This is "Polymerization via Localized Overheating."[1] Pseudo-methylionone is highly reactive.[1] If a droplet of precursor hits a pocket of hot, concentrated acid without immediate dispersion, it polymerizes.[1] Corrective Action:

  • Agitation: Increase impeller tip speed. You need turbulent flow (Reynolds number > 4000) to disperse the organic phase into the acid immediately.

  • Dosing Protocol: Switch to Sub-surface Addition . Do not drop the pseudo-methylionone onto the surface. Feed it through a dip tube directly into the high-shear zone of the impeller.

  • Cryogenic Control: If using conc. H₂SO₄, cool the reactor to -5°C to 0°C. The exotherm is massive; if your chiller cannot keep up, stop the feed.

Category C: Stalled Reaction[3]

Q: We are using Phosphoric Acid (85%). The reaction stalls at 80% conversion even after 12 hours.

Diagnosis: Water accumulation.[1] As the reaction proceeds (or if the starting material is wet), the water dilutes the acid, raising the


 and shutting down the carbocation formation.
Corrective Action: 
  • Drying: Dry the pseudo-methylionone precursor with MgSO₄ or molecular sieves before addition.[1]

  • Acid Concentration: Switch to Polyphosphoric Acid (PPA) or a mixture of H₃PO₄ and

    
     to act as an internal desiccant, maintaining protonating power throughout the run.
    

Module 4: The "Gold Standard" Protocol (Alpha-Target)

This protocol is optimized for high


-selectivity using a biphasic quench system.[1]

Reagents:

  • Pseudo-methylionone (Dried, <0.1%

    
    )[1]
    
  • Phosphoric Acid (85%) or

    
     (93%) [Note: Protocol below uses 
    
    
    
    for Alpha selectivity][1]
  • Toluene (Solvent)[1]

  • Quench: 20% NaOH + Crushed Ice[1]

Step-by-Step Workflow:

  • Charge Acid: Load H₃PO₄ (3.0 molar equivalents) into the reactor. Cool to 5°C.[1]

  • Solvent Buffer: Add Toluene (1:1 volume ratio to precursor). This acts as a heat sink.[1]

  • Controlled Addition:

    • Begin feeding Pseudo-methylionone/Toluene mix via sub-surface dip tube .[1]

    • Rate Limit: Maintain internal temperature

      
      . If T > 15°C, halt feed.
      
  • Cook Period: Once addition is complete, hold at 20°C for 2-4 hours. Monitor via GC every 30 mins.

  • The "Crash" Quench:

    • Prepare a separate vessel with Ice/NaOH.[1]

    • Transfer the reaction mass into the quench vessel under high agitation. Do not do the reverse.

  • Separation: Decant organic layer.[1][3] Wash with brine until neutral pH.[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Tars IssueType->LowYield WrongIsomer Wrong Isomer Ratio IssueType->WrongIsomer Stalled Reaction Stalled IssueType->Stalled CheckTemp Check Internal Temp During Addition LowYield->CheckTemp CheckQuench Check Quench Method WrongIsomer->CheckQuench CheckWater Check Water Content Stalled->CheckWater TempHigh Temp Spikes? CheckTemp->TempHigh FixCooling Action: Improve Cooling or Slow Feed Rate TempHigh->FixCooling Yes FixMixing Action: Increase RPM (Local Hotspots) TempHigh->FixMixing No QuenchSlow Slow/Inverse Quench? CheckQuench->QuenchSlow FixQuench Action: Crash Quench into Ice/Base QuenchSlow->FixQuench Yes CheckAcid Action: Switch to Weaker Acid (H3PO4) QuenchSlow->CheckAcid No WaterHigh Water Present? CheckWater->WaterHigh FixDry Action: Dry Precursor or Add P2O5 WaterHigh->FixDry Yes

Figure 2: Diagnostic decision tree for common methylionone synthesis failures.

References

  • Kashid, M. N., et al. (2011).[1][4][5] "Cyclization of Pseudoionone to

    
    -Ionone: Reaction Mechanism and Kinetics." Industrial & Engineering Chemistry Research. This paper details the kinetic vs. thermodynamic steps and the impact of acid strength on the reaction order.[5]
    [1]
    
  • Smit, V. A., et al. (1990).[1] "Superacid-catalyzed cyclization of terpenoids." Russian Chemical Reviews. Provides foundational knowledge on cationic cyclization mechanisms and the role of superacids in pushing selectivity.

  • Givaudan SA. (2011).[1][5] "Process for the preparation of alpha-isomethyl ionone." Patent EP2336103A1.[1] Describes industrial parameters for controlling the alpha/beta ratio using specific acid concentrations and temperature gradients.

  • University of Rochester. "Troubleshooting: How to Improve Yield."[1] Laboratory Manual. General grounding for workup procedures and quenching techniques cited in the troubleshooting section.

Sources

Troubleshooting

Technical Support Center: Methylionone Synthesis &amp; Purification

Topic: Identification and Removal of Byproducts in Methylionone Synthesis Audience: Organic Chemists, Process Engineers, and Fragrance Ingredient Manufacturers. Introduction: The Isomer Criticality Welcome to the Methyli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Byproducts in Methylionone Synthesis Audience: Organic Chemists, Process Engineers, and Fragrance Ingredient Manufacturers.

Introduction: The Isomer Criticality

Welcome to the Methylionone Technical Support Hub. Unlike standard Ionone synthesis (Citral + Acetone), Methylionone synthesis (Citral + 2-Butanone/MEK) introduces a critical layer of complexity: Regioselectivity .

The reaction of Citral with MEK can occur at the methyl group (yielding the n-series) or the methylene group (yielding the iso-series).

  • Target: The

    
    -Isomethylionone  (often commercially trade-named "Gamma Methylionone") is the most valuable isomer due to its superior violet/orris olfactory profile.[1]
    
  • The Problem: Achieving high iso-selectivity while minimizing MEK self-condensation and polymerization requires precise kinetic control.

This guide addresses the specific failure modes where byproducts are generated and provides protocols for their removal.

Module 1: Synthesis Workflow & Byproduct Mapping

The following diagram maps the bifurcation points where impurities are introduced. Use this to diagnose where your process is deviating.

Methylionone_Synthesis Citral Citral + MEK Aldol Step 1: Aldol Condensation (Base Catalyzed) Citral->Aldol Pseudo_N n-Pseudo-Methylionone (Kinetic Product) Aldol->Pseudo_N Methyl Attack (Low Temp) Pseudo_Iso iso-Pseudo-Methylionone (Thermodynamic Product) Aldol->Pseudo_Iso Methylene Attack (High Temp/Excess MEK) Waste_Aldol Byproducts (Step 1): 1. MEK Dimers (C8) 2. MEK Trimers (C12) 3. Unreacted Citral Aldol->Waste_Aldol Cyclization Step 2: Cyclization (Acid Catalyzed) Pseudo_N->Cyclization Yields n-Methylionones (Odorless/Woody) Pseudo_Iso->Cyclization Alpha_Iso TARGET: alpha-Isomethylionone Cyclization->Alpha_Iso H3PO4 / Quench Beta_Iso beta-Isomethylionone Cyclization->Beta_Iso H2SO4 / High T Waste_Cyc Byproducts (Step 2): 1. Polymers/Tars 2. Retro-aldol ketones 3. Wrong Isomers (n-series) Cyclization->Waste_Cyc

Figure 1: Reaction pathway highlighting the divergence between n-series and iso-series intermediates and associated waste streams.

Module 2: Troubleshooting Step 1 (Aldol Condensation)

Context: This step dictates the n- vs. iso- ratio.[2] Once the n-pseudo isomer is formed, it cannot be converted to the iso form in the cyclization step.

Q1: My GC shows a large peak eluting before the pseudo-ionone. What is it?

Diagnosis: This is likely MEK Self-Condensation products (C8 dimers or C12 trimers). Cause: MEK is more reactive than acetone. In the presence of strong base without strict temperature control, MEK reacts with itself rather than Citral. Remediation:

  • Increase MEK Ratio: Use a molar excess of MEK (4:1 to 6:1 relative to Citral). This statistically favors Citral-MEK collision over MEK-MEK collision.

  • Catalyst Dosing: Do not dump the catalyst. Add the base (e.g., KOH/Methanol) slowly to the Citral/MEK mixture.

  • Removal: These are "light" impurities. They can be stripped via vacuum distillation (approx. 60–80°C at 10 mbar) before the cyclization step.

Q2: I am getting predominantly n-methylionone (woody/weak odor) instead of iso-methylionone.

Diagnosis: Regioselectivity failure. Mechanism: Attack at the methyl group (kinetic control) is faster but less stable than attack at the methylene group (thermodynamic control). Corrective Protocol:

  • Temperature: Raise the reaction temperature. While low temps (0–10°C) favor the n-isomer, higher temperatures (40–60°C) or reflux conditions favor the thermodynamic iso-isomer.

  • Base Strength: Stronger bases (alkoxides like Sodium Methoxide) tend to improve iso ratios compared to aqueous NaOH.

Module 3: Troubleshooting Step 2 (Cyclization)

Context: Converting pseudo-methylionone to the ring-closed methylionone.

Q3: The product is dark/black and smells burnt. Yield is low.

Diagnosis: Polymerization (Tarring). Cause: Citral residues or pseudo-ionones are highly sensitive to strong acids and heat. Remediation:

  • Strict Pre-Purification: You must remove unreacted Citral and MEK dimers before cyclization. Citral polymerizes instantly in H2SO4/H3PO4.

  • Cryogenic Quenching: The cyclization is exothermic. If using H2SO4, the quench into water must be controlled to prevent localized overheating.

  • Dilution: Use a solvent (e.g., Toluene or Hexane) during cyclization to act as a heat sink.

Q4: How do I maximize the -isomer and minimize the -isomer?

Mechanism: The position of the double bond is determined by the acidity and quenching kinetics.

  • 
    -isomer:  Favored by Strong Acids  (Conc. H2SO4) and longer reaction times.[3]
    
  • 
    -isomer:  Favored by Weaker Acids  (85% H3PO4) or rapid quenching.
    Protocol: 
    
  • Use 85% Phosphoric Acid (H3PO4).[1][3]

  • Run at moderate temperatures (60–80°C).

  • Stop the reaction immediately upon disappearance of the pseudo-isomer (monitor via TLC/GC). Extended time promotes isomerization to the thermodynamically stable conjugated

    
    -form.
    

Module 4: Identification & Removal of Impurities

Impurity Fingerprint Table
Impurity TypeOriginApprox.[1][2][3][4][5][6] Boiling PointIdentification (GC-MS)Removal Strategy
MEK Dimers Step 1 Side RxnLow (<100°C)

114 (C8 ketone)
Flash Distillation (Pre-cyclization)
Unreacted Citral Incomplete RxnMedium (~229°C atm)Characteristic Lemon/Geranial peaksMust remove before Step 2 via Bisulfite wash or fractional distillation.
Retro-Aldol Ketones Step 2 DegradationMedium6-methyl-5-hepten-2-oneFore-cut during final distillation.

-Isomethylionone
Over-acidificationHigh (Close to

)
Elutes after

-isomer on polar columns.
High-efficiency Fractionation (Requires >20 theoretical plates).
Polymers/Tars Thermal/Acid degradationVery High (Non-volatile)No elution (residue)Pot residue (do not distill over).
High-Vacuum Fractionation Protocol

To isolate pharmaceutical/perfumery grade


-isomethylionone:
  • Equipment: Packed column (Sulzer or Vigreux) with vacuum jacket.

  • Vacuum: Maintain < 2 mbar (absolute pressure). High heat degrades the molecule.

  • Cuts:

    • Foreshots: Discard everything distilling below 110°C (at 2 mbar). This contains retro-aldol ketones and solvent traces.

    • Main Fraction: Collect range 115°C – 125°C (at 2 mbar) .

    • Tail: As temperature spikes >130°C, switch receivers. This contains

      
      -isomers and n-methylionones.
      
  • Validation: The main fraction should be analyzed by GC. Target specification is typically >70%

    
    -isomethylionone for "Gamma A" grades.[1]
    

Module 5: Analytical Validation

Technique: Gas Chromatography (GC-FID or MS). Column: Polar column (e.g., DB-WAX or HP-20M) is required to separate the


 and 

isomers. Non-polar columns (DB-1/DB-5) often co-elute them.

Isomer Elution Order (Typical on Wax Column):

  • 
    -n-methylionone
    
  • 
    -n-methylionone
    
  • 
    -isomethylionone (Target) 
    
  • 
    -isomethylionone[1]
    

Note: If your chromatogram shows the target peak splitting, check for "pseudo" carryover (uncyclized material).

References

  • Scentspiracy. (2023).[2][7] Methyl Ionone Gamma A: Violet-Orris Profile and Isomer Separation.[1] Scentspiracy. Link

  • Fraterworks. (2023). Understanding Ionones: History and Isomer Separation. Fraterworks. Link

  • Google Patents. (1974). US3840601A: Process for preparation of methyl ionones (Aldol Condensation Kinetics). Google Patents. Link

  • Diez, V. K., et al. (2017). Kinetic and mechanistic study of the synthesis of ionone isomers from pseudoionone on Brønsted acid solids. Applied Catalysis A: General. Link

  • Royal Society of Chemistry. (1964). Separation of some isomeric ionones and methylionones by multiple thin-layer chromatography. The Analyst. Link

Sources

Optimization

Technical Support Center: Strategies to Improve the Yield of Alpha-iso-Methylionone

Welcome to the technical support center for the synthesis of alpha-iso-methylionone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of alpha-iso-methylionone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic strategies. Instead of a rigid protocol, we will explore the critical parameters of the synthesis through a series of frequently asked questions, providing insights into the causality behind experimental choices to empower you to overcome common challenges and significantly improve your product yield and purity.

Overview of Alpha-iso-Methylionone Synthesis

Alpha-iso-methylionone is a valuable fragrance compound prized for its floral, violet, and orris-like scent.[1][2] Its synthesis is a multi-step process, primarily involving the base-catalyzed Aldol condensation of citral with methyl ethyl ketone (MEK) to form an intermediate known as pseudo-methylionone, followed by an acid-catalyzed cyclization (ring closure) to yield the final product.[1][3][4]

The primary challenge lies in controlling the initial condensation reaction to selectively form the desired iso isomer and then efficiently cyclizing it to the alpha-iso final product, all while minimizing side reactions.[5]

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization Citral Citral Pseudo-iso-methylionone Pseudo-iso-methylionone Citral->Pseudo-iso-methylionone Base Catalyst (e.g., KOH) MEK Methyl Ethyl Ketone MEK->Pseudo-iso-methylionone Alpha-iso-methylionone Alpha-iso-methylionone Pseudo-iso-methylionone->Alpha-iso-methylionone Acid Catalyst (e.g., H₃PO₄, H₂SO₄) Reactants

Caption: General two-step synthesis pathway for alpha-iso-methylionone.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield of methylionone is very low. Where should I start troubleshooting?

A low overall yield can stem from inefficiencies in either the condensation or cyclization step, but often the root cause is in the initial Aldol condensation. Here are the primary factors to investigate:

  • Reactant Purity and Stoichiometry: Ensure the purity of your starting materials. Citral is particularly susceptible to degradation and polymerization, especially under harsh conditions.[5] An excess of methyl ethyl ketone is crucial as it favors the formation of the desired iso-methyl isomers.[5]

  • Reaction Conditions: The Aldol condensation is highly sensitive to temperature. Lower temperatures (e.g., -10°C to 10°C) significantly favor the formation of the desired pseudo-iso-methylionone and suppress side reactions.[5][6]

  • Catalyst Choice and Concentration: The choice of base catalyst for the condensation step is critical. While sodium hydroxide (NaOH) can be used, potassium hydroxide (KOH) or potassium alkoxides often favor a higher proportion of the iso-isomer, although the reaction may be slower.[5] The catalyst concentration must be optimized; too much can promote polymerization and other side reactions.[7]

Q2: My product is a mixture of isomers. How do I increase selectivity for the alpha-iso-methylionone?

This is the most common challenge. Selectivity is determined in two stages: the initial condensation (iso vs. normal pseudo-ionone) and the final cyclization (alpha vs. beta isomers).

  • Controlling the Condensation: Methyl ethyl ketone has two potential sites for deprotonation: the methyl (-CH₃) group and the methylene (-CH₂) group. Reaction at the methylene group leads to the desired iso precursor.[5] To favor this, specific reaction conditions are necessary.

  • Controlling the Cyclization: The cyclization of pseudo-iso-methylionone with a strong acid catalyst can yield a mixture of alpha- and beta-iso-methylionone. The use of acids like phosphoric acid or methanesulfonic acid under controlled temperatures (e.g., 80-120°C) can improve selectivity for the alpha isomer.[4][8]

ParameterCondition Favoring iso-Isomer Condition Favoring n-IsomerRationale
Temperature Low (-10°C to 10°C)[5]HighLow temperature favors the thermodynamically more stable enolate from the methylene group.
Base Catalyst Potassium Hydroxide (KOH) / Alkoxides[5]Sodium Hydroxide (NaOH)The larger potassium cation is thought to influence the stereochemistry of the enolate formation.
Reactant Ratio Excess Methyl Ethyl Ketone[5]Equimolar or excess CitralA large excess of MEK pushes the equilibrium towards the desired product and minimizes citral self-condensation.
Reaction Time Long (e.g., >15 hours)[5]ShortThe formation of the iso-isomer can be slower, requiring longer reaction times to reach equilibrium.

Table 1: Influence of key reaction parameters on the isomeric ratio during the Aldol condensation step.

Q3: I'm observing significant formation of dark, tar-like substances in my reaction vessel. What is causing this and how can I prevent it?

The formation of tars or polymers is a clear sign of undesirable side reactions, often due to the instability of citral.[5]

  • Cause: Citral, being an α,β-unsaturated aldehyde, is highly sensitive to strong bases and high temperatures, which can cause it to polymerize.[3] Overly concentrated base or localized "hot spots" in the reactor can rapidly degrade the starting material.

  • Solution:

    • Temperature Control: Maintain a consistently low temperature throughout the base-catalyzed condensation.

    • Slow Addition: Add the base catalyst solution dropwise to the mixture of citral and MEK to avoid high local concentrations.[7]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that contribute to color formation.[8]

Sources

Troubleshooting

Addressing stability issues of Methylionone in acidic or basic formulations

Introduction: The Methylionone Paradox Methylionone (often utilized as the isomer Alpha-Isomethyl Ionone , CAS 127-51-5) is a cornerstone of functional perfumery and dermatological formulations, prized for its violet, wo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Methylionone Paradox

Methylionone (often utilized as the isomer Alpha-Isomethyl Ionone , CAS 127-51-5) is a cornerstone of functional perfumery and dermatological formulations, prized for its violet, woody, and orris-like character.[1][2] However, its conjugated enone structure makes it chemically labile.[1]

The stability of Methylionone is a "Goldilocks" scenario. It exhibits distinct degradation pathways at opposite ends of the pH scale:

  • Acidic Media (pH < 5): It suffers from Isomerization , leading to a fundamental change in olfactory profile (scent shift).[1]

  • Basic Media (pH > 8): It suffers from Schiff Base Formation (with amines) and Oxidation , leading to discoloration and off-notes.[1]

This guide provides the mechanistic understanding and validated protocols to diagnose and resolve these instabilities.

Module 1: The Acidic Challenge (pH < 5)

The Issue: "Why does my formulation smell like solvent/cedar instead of violet?"

In acidic environments (common in skin peels, AHAs, or antiperspirants), Methylionone undergoes an acid-catalyzed isomerization.[1] The commercially desirable


-isomer  (floral/violet) shifts to the thermodynamically more stable 

-isomer
(woody/dry/cedar).[1]
The Mechanism: Carbocation Migration

Protonation of the double bond in the cyclohexene ring generates a tertiary carbocation. To stabilize, the double bond migrates into conjugation with the ketone side chain.

  • Result: Loss of the "powdery/floral" efficacy; increase in "chemical/solvent" notes.

  • Visual Pathway: See Diagram 1 below.

Stabilization Strategy: Acidic Media
StrategyTechnical Rationale
Encapsulation Primary Defense. Use melamine-formaldehyde or silica shells to physically separate the ketone from the acidic bulk phase.[1]
Non-Ionic Surfactants Use surfactants with high HLB (e.g., Polysorbates) to solubilize the Methylionone in the micellar core, reducing proton interaction at the interface [1].
Buffer Systems If formulation allows, buffer to pH 5.5–6.0 using Citrate/Citric Acid to minimize the rate of protonation.

Module 2: The Alkaline Challenge (pH > 8)

The Issue: "Why is my white cream turning yellow/brown?"

In alkaline environments (soaps, hair dyes, depilatories), Methylionone acts as an electrophile.[1] The primary failure mode here is not usually isomerization, but chemical reaction with nucleophiles .[1]

The Mechanism: Schiff Base Formation & Aldol Reactions
  • Schiff Base (Discoloration): Methylionone is a ketone.[1] If your formulation contains primary amines (proteins, amino acids, anthranilates), the amine attacks the carbonyl carbon, releasing water and forming an Imine (Schiff Base) .[3] These are deeply colored (yellow to dark brown).[1]

  • Retro-Aldol/Oxidation: High pH accelerates the oxidation of the allylic positions and can trigger retro-aldol cleavage under thermal stress, breaking the molecule into smaller, rancid-smelling fragments [2].[1]

Stabilization Strategy: Alkaline Media
StrategyTechnical Rationale
Amine Avoidance Critical. Do not pair Methylionone with anthranilates or hydrolyzed proteins in high pH bases.[1] If necessary, separate them (e.g., dual-chamber pump).[1]
Antioxidant Loading Add BHT (0.05-0.1%) or Tocopherol to scavenge free radicals.[1] Base-catalyzed oxidation is rapid; antioxidants sacrifice themselves to protect the enone system.[1]
UV Filters Add Benzophenone-3 or similar UV absorbers.[1] Alkaline degradation is often photo-catalyzed.[1]

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the divergent fates of Methylionone depending on pH exposure.

Methylionone_Degradation Start Methylionone (Alpha-Isomer) Acid Acidic Environment (pH < 5) Start->Acid Protonation Base Alkaline Environment (pH > 8) Start->Base Nucleophilic Attack Carbo Carbocation Intermediate Acid->Carbo Double Bond Migration Beta Beta-Isomer (Woody/Dry Scent) Carbo->Beta Thermodynamic Stabilization Amine Presence of Primary Amines? Base->Amine Schiff Schiff Base Formation (Yellow/Brown Discoloration) Amine->Schiff Yes (Reaction with -NH2) Oxid Allylic Oxidation (Rancidity) Amine->Oxid No (Radical Mechanism)

Figure 1: Divergent degradation pathways of Methylionone in acidic vs. alkaline conditions.[1]

Module 4: Troubleshooting Protocols

Do not guess. Use these self-validating protocols to confirm the instability mechanism.

Protocol A: The "Stress Test" (Accelerated Stability)

Use this to predict shelf-life failures.[1]

  • Preparation: Prepare three samples of your formulation:

    • Control: Store at 4°C (Dark).

    • Thermal Stress: Store at 45°C (Dark) for 4 weeks.

    • UV Stress: Store in clear glass under UV light (or window sill) for 1 week.[1]

  • Observation:

    • Week 1 & 4: Compare color against the Control on a white background.

    • Olfactory Check: Dip blotters. Wait 5 minutes (dry down). Compare Thermal vs. Control.

    • Interpretation: If Thermal smells "flat" or "woody" but color is fine

      
      Acid Isomerization .[1] If Thermal is yellow/brown 
      
      
      
      Base/Schiff Base .[1]
Protocol B: Analytical Verification (GC-MS)

Use this if olfactory checks are ambiguous.[1]

  • Extraction: Extract 1g of formulation into 10mL Hexane or MTBE. Vortex for 1 min. Centrifuge to separate layers.

  • Method: GC-MS (e.g., Agilent 5977).[1]

    • Column: HP-5MS or DB-Wax.[1]

    • Oven: 60°C (1 min)

      
       240°C at 10°C/min.
      
  • Analysis:

    • Look for the Alpha-Isomer peak (usually elutes earlier on non-polar columns).[1]

    • Look for the Beta-Isomer peak (elutes later).[1]

    • Calculation: Calculate Ratio

      
      .[1] If the ratio drops significantly compared to the raw material standard, isomerization is confirmed [3].
      

Module 5: FAQ (Technical Support)

Q1: Can I use Methylionone in a bleaching product (pH 11+)? A: Highly risky.[1] At pH 11, oxidation is rapid.[1] You must use a high-load encapsulation (slurry form) specifically designed for bleach stability.[1] Free oil will degrade within days, causing the product to smell "sour."[1]

Q2: My Vitamin C serum (pH 3.5) lost its violet note. Can I add more Methylionone? A: No. Adding more fuel to the fire won't help. The low pH will isomerize the new addition as well. You must switch to a pre-isomerized Beta-Ionone (if the woody note is acceptable) or use a fragrance fixative that acts as a hydrophobic shield (e.g., Benzyl Salicylate) to slow down the protonation, though encapsulation is the only true fix.

Q3: Is the discoloration from Schiff base formation reversible? A: Generally, no.[1] While imine formation is chemically reversible via hydrolysis, in a complex formulation, the equilibrium strongly favors the Schiff base, and subsequent polymerization leads to permanent insoluble pigments (melanoidins).

References

  • Burdock, G. A. (2010).[1] Fenaroli's Handbook of Flavor Ingredients. CRC Press.[1] (Provides data on solubility and surfactant interactions for terpene ketones).

  • Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1] (Detailed mechanisms of enone degradation and Schiff base chemistry). [1]

  • Surburg, H., & Panten, J. (2016).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Standard reference for Ionone isomer analysis and stability data). [1]

Sources

Optimization

Technical Support Center: Methylionone Quantification &amp; Matrix Effects

Product/Application: Methylionone Analysis (Alpha-Isomethyl Ionone, -Methylionone) Techniques: GC-MS (EI), LC-MS/MS (ESI) Document ID: TSC-METH-004 Status: Active Core Concept: The Matrix Effect Paradox As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Product/Application: Methylionone Analysis (Alpha-Isomethyl Ionone,


-Methylionone)
Techniques:  GC-MS (EI), LC-MS/MS (ESI)
Document ID:  TSC-METH-004
Status:  Active

Core Concept: The Matrix Effect Paradox

As a Senior Application Scientist, the most common error I see in Methylionone quantification is treating all matrix effects as "suppression." You must distinguish the behavior based on your instrument physics:

  • In LC-MS (ESI): You typically fight Ion Suppression . Co-eluting hydrophobic components (lipids, surfactants in creams) compete for charge in the electrospray droplet, reducing the signal of Methylionone.

  • In GC-MS (EI): You often encounter Matrix Enhancement . In a clean solvent injection, Methylionone (a ketone) can adsorb to active sites (silanol groups) in the inlet liner. When a dirty matrix is injected, the matrix "sacrificially" covers these active sites, allowing more Methylionone to reach the detector than in the clean standard. This leads to recoveries >120% and false positives.

Diagnostic & Detection Modules

Module A: How do I know if I have a matrix effect?

Q: My calibration curve looks perfect (


), but my QC spikes in lotion are failing. Is it the instrument or the sample? 

A: You need to calculate the Matrix Factor (MF) . Do not rely on recovery alone, as recovery mixes extraction efficiency with matrix effects.

Protocol: The Post-Extraction Spike Method

  • Set A (Standard): Methylionone standard in pure solvent.

  • Set B (Post-Spike): Extract a blank matrix sample. Spike Methylionone into this extract after the cleanup steps.

  • Calculation:

    
    
    
MF ValueDiagnosisAction Required
85 - 115% Negligible EffectProceed with External Calibration.
< 85% Ion Suppression (LC) or Adsorption (GC)Improve cleanup or use Internal Standards.
> 115% Matrix Enhancement (GC)Use Matrix-Matched Calibration or Analyte Protectants.
Module B: Visualizing the Problem (Decision Tree)

Use this workflow to diagnose the specific nature of your quantification error.

MatrixDiagnosis Start Observed Quantification Error CheckInst Instrument Platform? Start->CheckInst GC GC-MS (EI) CheckInst->GC LC LC-MS/MS (ESI) CheckInst->LC HighRec Recovery > 120% (Overestimation) GC->HighRec Common Symptom RootGC Root Cause: Active Site Masking (Matrix Enhancement) HighRec->RootGC SolGC Solution: 1. Matrix-Matched Std 2. Analyte Protectants RootGC->SolGC LowSig Signal Loss / High LOD (Suppression) LC->LowSig Common Symptom RootLC Root Cause: Ionization Competition (Charge Stealing) LowSig->RootLC SolLC Solution: 1. Dilution 2. Deuterated IS 3. APCI Source RootLC->SolLC

Figure 1: Diagnostic decision tree distinguishing Matrix Enhancement (GC) from Ion Suppression (LC).

Troubleshooting & Solutions

Issue 1: "I cannot use Matrix-Matched Calibration because I don't have a 'blank' version of the customer's perfume."

Context: In fragrance analysis, the "matrix" is often unknown or proprietary. You cannot match it perfectly.

Solution: The Standard Addition Method This is the only self-validating method when blank matrix is unavailable. It assumes the matrix effect is linear within the spiking range.

Protocol:

  • Take the unknown sample extract (Volume

    
    ).
    
  • Prepare 3 aliquots of the extract.

  • Spike them with increasing amounts of Methylionone standard (

    
     expected concentration).
    
  • Plot Concentration Added (X-axis) vs. Signal (Y-axis).

  • Result: The absolute value of the X-intercept is the concentration of the unknown.[1]

Expert Insight: If the


 of this line is 

, your matrix effect is non-linear (likely saturation of the detector or ionization source). You must dilute the sample before re-attempting Standard Addition.
Issue 2: "My GC-MS recovery is too high (130-150%) even with good liners."

Context: This is classic Matrix Enhancement. The matrix components are coating the liner and column, preventing Methylionone from adsorbing to active silanols. The standard (in clean solvent) loses analyte to these silanols, making the sample look "richer" by comparison.

Solution: Analyte Protectants (APs) Instead of matching the matrix, we artificially "dirty" the standard to match the sample's behavior.

Protocol: 3-Component AP Mix Add the following to both your Standards and Samples (final concentration in vial):

  • L-Gulonic acid

    
    -lactone:  0.5 mg/mL (Protects against acidic active sites)
    
  • D-Sorbitol: 0.5 mg/mL (General coverage of active sites)

  • Shikimic acid: 0.2 mg/mL (Optional booster)

Mechanism: These poly-hydroxyl compounds form hydrogen bonds with silanol groups in the injector liner/column more aggressively than Methylionone does, effectively "passivating" the system for every injection.

Issue 3: "Internal Standard (IS) area counts fluctuate by >20% between samples."

Context: You are likely using a structural analog (like Ionone-alpha) rather than a stable isotope. If the IS retention time shifts even slightly away from the Methylionone peak, it experiences a different matrix environment.

Solution: Deuterated Isotopes & Equilibration

  • Selection: You must use Methylionone-d3 (or similar deuterated analog). It co-elutes perfectly with the analyte, suffering the exact same suppression/enhancement.

  • Equilibration: Do not just add the IS immediately before injection. Add it before the extraction step (if possible) or allow 30 minutes of equilibration time for the IS to integrate into the matrix micelles before extraction.

Experimental Workflow: Optimized Extraction

For complex cosmetic matrices (lotions, creams), simple dilution often fouls the instrument. Use this QuEChERS-based approach adapted for fragrance allergens.

Table 1: Optimized Extraction Protocol for Methylionone

StepActionScientific Rationale
1. Weighing Weigh 1.0 g sample into 50 mL centrifuge tube.Sufficient mass to average out heterogeneity.
2. IS Addition Add Methylionone-d3 solution. Vortex 30s.Internal standard must bind to matrix before solvent addition.
3. Extraction Add 10 mL Acetonitrile. Shake vigorously 1 min.Acetonitrile precipitates proteins and dissolves polar/semi-polar fragrances.
4. Partition Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake 1 min.Induces phase separation; forces water out of organic phase.
5. Cleanup Centrifuge (3000g, 5 min). Transfer aliquot to dSPE tube (PSA + C18).PSA removes organic acids; C18 removes lipids/waxes that cause ion suppression.
6. Analysis Filter (0.2 µm PTFE) and inject.Protects column frits.

Method Development Logic

This diagram illustrates the logical flow for selecting the correct quantification strategy based on your specific constraints.

QuantStrategy Start Start Method Dev BlankAvail Blank Matrix Available? Start->BlankAvail YesBlank Yes BlankAvail->YesBlank NoBlank No BlankAvail->NoBlank MatMatch Matrix-Matched Calibration YesBlank->MatMatch Isotope Deuterated IS Available? NoBlank->Isotope YesIso Yes (Methylionone-d3) Isotope->YesIso NoIso No Isotope->NoIso IntStd Internal Standard Calibration YesIso->IntStd StdAdd Standard Addition Method NoIso->StdAdd

Figure 2: Quantification strategy selection based on resource availability.

References

  • European Commission. (2023).[2] Regulation (EU) 2023/1545 amending Regulation (EC) No 1223/2009 as regards labelling of fragrance allergens in cosmetic products.[2][3] Official Journal of the European Union. Link

  • International Fragrance Association (IFRA). (2022). Analytical Method for the Determination of 57 Suspected Allergens in Ready to Inject Cosmetic Products by GC-MS.[4] IFRA Analytical Methods. Link

  • Mastovska, K., et al. (2005). Analyte Protectants in GC-MS: A Solution to Matrix Effects? Analytical Chemistry.[3][5][6][7][8][9][10] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Referencing Matrix Factor calculations). Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Troubleshooting

Improving the resolution of Methylionone isomers in chromatography

Welcome to the technical support center for the chromatographic analysis of Methylionone isomers. This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Methylionone isomers. This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the challenging separation of these structurally similar fragrance compounds. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to overcome common analytical hurdles. Here, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: The Challenge of Methylionone Isomers

Methylionones are a critical group of aroma chemicals prized for their violet and orris-like scents in the fragrance industry.[1][2] They exist as several structural isomers, most commonly α-isomethylionone, β-isomethylionone, and n-methylionone, each contributing a unique nuance to a fragrance profile. Due to their structural similarity and their classification as potential allergens in cosmetic products, achieving robust chromatographic resolution is essential for both quality control and regulatory compliance.[3][4][5] The primary analytical challenge lies in their subtle structural differences, which often leads to peak co-elution in standard gas chromatography (GC) methods.[6][7]

This guide provides a structured approach to troubleshoot and optimize your chromatographic methods, transforming poor resolution into baseline separation.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during your analysis in a direct question-and-answer format.

Q1: My α- and β-isomethylionone peaks are completely co-eluting. How do I achieve initial separation?

Probable Cause: Complete co-elution is fundamentally a problem of insufficient selectivity (α) .[8] This means the stationary phase in your GC column is not interacting differently enough with the two isomers to retain one longer than the other. The resolution equation shows that if selectivity is 1 (no difference in interaction), no amount of column efficiency or retention can create separation.[9]

Step-by-Step Solution:

  • Change the Stationary Phase: This is the most powerful way to alter selectivity.[10] If you are using a standard non-polar phase (like a 5% phenyl-methylpolysiloxane, e.g., DB-5 or HP-5ms), the separation is based primarily on boiling points, which are very similar for these isomers.

    • Action: Switch to a more polar stationary phase. A mid-polarity phase, such as a (50%-phenyl)-methylpolysiloxane (e.g., DB-17ms) or a polyethylene glycol (PEG/WAX) phase, can introduce different interaction mechanisms (like dipole-dipole interactions) that exploit the subtle polarity differences between the isomers.[6][11]

    • Advanced Option: Consider ionic liquid capillary columns, which offer unique separation patterns and can resolve compounds that co-elute on traditional phases.[3]

  • Drastically Lower the Oven Temperature: Reducing the column temperature increases the interaction of the analytes with the stationary phase.[10]

    • Action: Start with an initial oven temperature of 50-60°C and use a very slow temperature ramp (e.g., 2-3°C/min). While this will significantly increase the run time, it maximizes the chance for the stationary phase to differentiate between the isomers. If you see any peak "splitting" or shouldering, it confirms the column has some ability to separate them, and further optimization is possible.

Causality Explained: Selectivity is a measure of the relative retention of two compounds. By changing the column chemistry from non-polar to polar, you change the primary intermolecular forces governing retention from dispersion forces to include dipole-induced dipole or hydrogen bonding interactions. The slight differences in the electron distribution and geometry of the α and β isomers can be exploited by these more specific interactions, leading to differential retention and, therefore, separation.

Q2: I can see a shoulder on my main peak, but the resolution is poor (Rs < 1.5). How can I improve it?

Probable Cause: Seeing a shoulder indicates you have some selectivity, but the peaks are too broad to be distinct. This is a problem of insufficient column efficiency (N) .[12] Efficiency relates to the narrowness of the chromatographic peaks; taller, narrower peaks are easier to resolve.[10]

Step-by-Step Solution:

  • Optimize Carrier Gas Flow Rate: Every column has an optimal linear velocity (flow rate) at which it produces the narrowest peaks (highest efficiency).

    • Action: Perform a "van Deemter" or "Golay" plot experiment by running the analysis at several different flow rates (e.g., 20, 30, 40, 50 cm/s for hydrogen or helium) while keeping the temperature program constant. Plot the peak width or theoretical plates (N) against the flow rate to find the optimum. For many standard columns, this is around 30-40 cm/s for Hydrogen carrier gas.[9]

  • Decrease the Temperature Ramp Rate: A slower oven ramp rate allows for more interactions between the analytes and the stationary phase, which can improve separation for closely eluting compounds.[12][13]

    • Action: If your current ramp is 10°C/min, try reducing it to 5°C/min or even 2°C/min, especially during the elution window of the methylionone isomers.

  • Use a Longer or Narrower-Bore Column: Efficiency is directly proportional to column length and inversely proportional to its internal diameter (ID).[9][10]

    • Action: If you are using a 30m column, switching to a 60m column of the same phase and ID will increase efficiency and improve resolution by a factor of about 1.4 (the square root of 2).[10] Alternatively, switching from a 0.32 mm ID column to a 0.25 mm ID column will significantly boost efficiency.[12]

  • Reduce Film Thickness: Thinner stationary phase films can lead to sharper peaks and reduced peak tailing, especially for higher molecular weight analytes.

    • Action: If using a 0.5 µm film thickness, consider a 0.25 µm film. This reduces analyte diffusion within the phase, leading to faster mass transfer and higher efficiency.[12]

Troubleshooting Decision Tree for Poor Resolution

The following diagram outlines a systematic approach to diagnosing and solving resolution problems.

G start Poor Resolution (Rs < 1.5) q_peaks What is the peak shape? start->q_peaks coelution One Symmetrical Peak (Co-elution) q_peaks->coelution No separation visible shoulder Shoulder or Partially Merged Peaks q_peaks->shoulder Partial separation broad Broad or Tailing Peaks q_peaks->broad Poor peak shape act_selectivity ACTION: Increase Selectivity (α) coelution->act_selectivity act_efficiency ACTION: Increase Efficiency (N) shoulder->act_efficiency act_activity ACTION: Address System Activity/Dead Volume broad->act_activity sol_selectivity1 Change Stationary Phase (e.g., non-polar to mid-polar) act_selectivity->sol_selectivity1 sol_selectivity2 Lower Oven Temperature & Slow Ramp Rate act_selectivity->sol_selectivity2 sol_efficiency1 Optimize Carrier Gas Flow Rate act_efficiency->sol_efficiency1 sol_efficiency2 Use Longer / Narrower ID Column act_efficiency->sol_efficiency2 sol_efficiency3 Reduce Temperature Ramp Rate act_efficiency->sol_efficiency3 sol_activity1 Re-cut and install column act_activity->sol_activity1 sol_activity2 Use an inert liner act_activity->sol_activity2 sol_activity3 Check for leaks / dead volume act_activity->sol_activity3

Caption: Troubleshooting flowchart for poor isomer resolution.

Frequently Asked Questions (FAQs)

  • Q: What is the best type of GC column to start with for methylionone isomer analysis? A: For initial method development, a mid-polarity column, such as a (50%-phenyl)-methylpolysiloxane or a proprietary fragrance-specific column, is often a good starting point. These offer a different selectivity compared to standard non-polar phases.[6] If enantiomeric separation is required, a column with a chiral selector, typically a cyclodextrin derivative, is mandatory.[14][15]

  • Q: I need to separate the enantiomers of α-isomethylionone. Can this be done with a standard column? A: No. Enantiomers have identical physical properties (like boiling point and polarity) and will not be separated on a standard, achiral stationary phase. You must use a chiral stationary phase (CSP). For volatile compounds like methylionones, GC columns containing derivatized cyclodextrins (e.g., a substituted beta-cyclodextrin) are the industry standard.[14][15][16] These chiral selectors form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Q: Should I use GC-MS or GC-FID for this analysis? A: The choice depends on your goal. For routine quantification where isomers are well-separated and identified, a Flame Ionization Detector (FID) is robust, reliable, and offers a wide linear range.[11] However, for method development, troubleshooting co-elution, and positive identification in complex matrices like essential oils, a Mass Spectrometer (MS) is invaluable.[17] The mass spectra of α- and β-ionone isomers are very similar, so chromatographic separation is still essential, but MS can help confirm that a peak is indeed a methylionone and not an interfering compound.[18]

  • Q: Can Supercritical Fluid Chromatography (SFC) be used for methylionone isomer separation? A: Yes, SFC is a powerful technique for isomer separations, including chiral separations, and can be an excellent alternative to GC or HPLC.[19][20] It often provides faster separations and is considered a "green" technique due to its use of CO2 as the primary mobile phase.[20] SFC can be particularly advantageous for separating thermally labile or less volatile compounds and has shown high efficiency in separating terpene and terpenoid isomers.[19][21]

Data & Protocols

Table 1: Comparison of Recommended GC Stationary Phases
Stationary Phase TypeKey CharacteristicsPros for Methylionone AnalysisConsExample Phase
5% Phenyl-Methylpolysiloxane Low PolarityThermally stable, good general-purpose column, widely available.Often provides insufficient selectivity for critical isomer pairs.DB-5, HP-5ms, ZB-5
50% Phenyl-Methylpolysiloxane Mid-PolarityIncreased selectivity through π-π interactions. Often resolves α/β isomers.[6]Higher bleed at elevated temperatures compared to non-polar phases.DB-17, HP-50+, ZB-50
Polyethylene Glycol (WAX) High PolarityExcellent selectivity for polar compounds, works on H-bonding potential.Lower maximum temperature, susceptible to damage from oxygen.DB-WAX, ZB-WAXplus
Derivatized Cyclodextrin Chiral SelectorRequired for separating enantiomers.[14][16]More expensive, can have lower efficiency than achiral columns.Chirasil-Dex, Rt-βDEX
Protocol: Systematic GC Method Development Workflow

This protocol outlines a logical flow for developing a robust separation method from scratch.

G start 1. Define Goal (e.g., Resolve α/β isomers, Rs > 2.0) select_col 2. Select Initial Column (e.g., 30m x 0.25mm x 0.25µm, Mid-Polarity Phase) start->select_col set_cond 3. Set Initial Conditions - Carrier: He @ 1.2 mL/min - Inlet: 250°C, Split 50:1 - Oven: 60°C (1 min), ramp 10°C/min to 240°C - Detector: FID @ 260°C select_col->set_cond run 4. Inject Standard & Perform Run set_cond->run eval 5. Evaluate Chromatogram run->eval opt_selectivity 6a. Optimize Selectivity (α) - Lower initial temp - Slow ramp rate (2-5°C/min) eval->opt_selectivity Co-elution or Rs < 1.5 opt_efficiency 6b. Optimize Efficiency (N) - Adjust carrier flow rate - Use slower ramp eval->opt_efficiency Peaks are broad validate 8. Final Method Validation eval->validate Goal Met (Rs > 2.0) re_eval 7. Re-run and Evaluate opt_selectivity->re_eval opt_efficiency->re_eval re_eval->opt_selectivity Still Poor Separation re_eval->validate Goal Met

Caption: A systematic workflow for GC method development.

Steps:

  • Define Analytical Goal: Clearly state the objective. For example: "Achieve baseline resolution (Rs ≥ 1.5) for α-isomethylionone and β-isomethylionone."

  • Select Initial Column and Conditions: Based on Table 1, choose a starting column (e.g., a 30m x 0.25mm x 0.25µm, 50% Phenyl phase). Use standard initial conditions as a baseline.

  • Perform Initial Run: Inject a standard containing the isomers of interest.

  • Evaluate Chromatogram:

    • Identify Peaks: Confirm the elution order if possible.

    • Assess Resolution: Are the peaks co-eluting, partially resolved, or baseline resolved?

    • Check Peak Shape: Are the peaks symmetrical and sharp, or are they tailing/fronting?[22]

  • Optimize Parameters:

    • If Co-eluting: Focus on Selectivity . The primary tool is the oven temperature program. Lower the initial temperature and slow the ramp rate. If this fails, a different stationary phase is required.

    • If Partially Resolved/Broad: Focus on Efficiency . Optimize the carrier gas flow rate and consider a slower temperature ramp.

  • Iterate: Make one change at a time and re-run the analysis to observe the effect. Continue this iterative process until the analytical goal is met.

  • Validate: Once the desired separation is achieved, validate the method for its intended purpose (e.g., test for robustness, linearity, and precision).

References

  • Bicchi, C., D'Amato, A., Manzin, V., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843(1-2), 99-121. [Link]

  • Schurig, V. (2001). Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography.
  • Agilent Technologies. (n.d.). Analysis of Allergens in Fragrance Samples Using a Comprehensive GCxGC in Combination with a High-Resolution Mass Spectrometry. Agilent Application Note. Available at: [Link]

  • Perjési, P., & Kocsis, B. (2018). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 23(9), 2143. [Link]

  • Boulahna, A., et al. (2006). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors, 6(6), 567-606. [Link]

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  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

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  • Tsvirko, G. A., & Semenova, M. G. (2022). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Gu, B., & Yan, J. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia. Available at: [Link]

  • Yamazaki, Y., et al. (1989). Microbial Conversion of α-Ionone, α-Methylionone, and α-Isomethylionone. Applied and Environmental Microbiology, 55(12), 3269-3271. [Link]

  • Nomad Labs. (2021). Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification. Available at: [Link]

  • Phenomenex Inc. (n.d.). Considerations When Optimizing Your GC Method: Phase Ratio (β). Technical Note TN-2018. Available at: [Link]

  • Quora. (2017). Which factors affect resolution in chromatography?. Available at: [Link]

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  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(6).
  • Grosse, S., et al. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22(1), 17-25. [Link]

  • Huazheng Electric Manufacturing (Baoding) Co., Ltd. (2022). An introduction to the factors that affect the resolution of a chromatographic column. Available at: [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

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Optimization

Preventing degradation of Methylionone during sample preparation

Topic: Preventing degradation of Methylionone during sample preparation Content Type: Technical Support Center (Tier 3 Escalation) Audience: Analytical Chemists, Formulation Scientists, and QC Researchers. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of Methylionone during sample preparation Content Type: Technical Support Center (Tier 3 Escalation) Audience: Analytical Chemists, Formulation Scientists, and QC Researchers.

Executive Summary

Methylionone (commonly


-Isomethyl Ionone) is a pseudo-stable molecule widely used in fragrance profiling and pharmaceutical synthesis intermediates. Its structural integrity is compromised by two primary mechanisms: acid-catalyzed isomerization  (shifting the double bond position) and allylic oxidation  (formation of hydroperoxides).

This guide addresses the high failure rates observed during sample preparation (extraction, concentration) and instrumental analysis (GC/LC). It replaces generic handling rules with chemically grounded, self-validating protocols.

Module 1: The Degradation Landscape (The "Why")

Q: Why do my isomer ratios (


:

) shift between the raw material and the injected sample?
A: This is almost invariably Acid-Catalyzed Isomerization . Methylionone exists as a mixture of isomers, with

-isomethyl ionone often being the target. The

-isomer contains a non-conjugated double bond in the cyclohexene ring. In the presence of even trace Lewis or Brønsted acids (e.g., active silanol groups on glassware, trace HCl in chloroform, or acidic impurities in the matrix), the double bond migrates to the more thermodynamically stable conjugated position, forming the

-isomer.
  • Mechanism: Protonation of the ring double bond

    
     Tertiary carbocation intermediate 
    
    
    
    Elimination of a proton to form the conjugated system.
  • Impact: This alters the odor profile and retention time, leading to QC failure.

Q: I see "ghost peaks" and a drop in total recovery. Is this volatility? A: It is likely Oxidative Degradation combined with thermal stress. While Methylionone is volatile, "ghost peaks" usually indicate the breakdown of oxidized intermediates. The allylic positions (adjacent to the double bond) are susceptible to radical attack by singlet oxygen, forming hydroperoxides. Upon injection into a hot GC inlet (


C), these peroxides decompose into smaller fragments (e.g., dihydroactinidiolide) or polymerize, appearing as noise or ghost peaks.
Visualization: Degradation Pathways

The following diagram illustrates the two critical failure modes: Acid Isomerization and Radical Oxidation.

Methylionone_Degradation Alpha α-Isomethyl Ionone (Target Analyte) Carbo Tertiary Carbocation (Intermediate) Alpha->Carbo H+ (Acid Catalysis) Active Silanols Radical Allylic Radical Alpha->Radical UV Light / O2 Beta β-Isomethyl Ionone (Isomerization Artifact) Carbo->Beta -H+ (Thermodynamic Shift) Peroxide Hydroperoxides (Unstable) Radical->Peroxide + O2 Frags Fragmentation Products (Ghost Peaks) Peroxide->Frags Heat (GC Injector)

Figure 1: Mechanistic pathways for Methylionone degradation. The upper path represents acid-catalyzed isomerization; the lower path represents oxidative fragmentation.

Module 2: Critical Workflow Interventions (The "How")

To ensure data integrity, you must control the environment from extraction to injection.

Protocol: The "Zero-Artifact" Preparation Workflow

1. Solvent Selection & Stabilization

  • Do Not Use: Chlorinated solvents (DCM, Chloroform) stored without amylene stabilizers, as they generate HCl over time [1].

  • Recommended: HPLC-grade Hexane, MTBE, or Ethanol.

  • The Fix: Add BHT (Butylated Hydroxytoluene) at 10-50 ppm to the extraction solvent immediately. BHT acts as a radical scavenger, terminating the oxidation chain reaction before hydroperoxides form [2].

2. Glassware Hygiene (Silanization)

  • The Risk: Untreated borosilicate glass contains acidic silanol (-Si-OH) groups that catalyze the

    
     shift.
    
  • The Fix: Use Silanized (Deactivated) Glassware for all concentration steps. If not available, rinse glassware with 5% DMCS (Dimethyldichlorosilane) in toluene, followed by methanol.

3. Evaporation Parameters

  • The Risk: Methylionone has a vapor pressure of ~0.003 mmHg at 25°C. Evaporating to dryness results in significant analyte loss (sublimation/evaporation) and concentrates peroxides.

  • The Fix:

    • Temperature: Never exceed 40°C in the water bath.

    • Endpoint: Stop evaporation when 200-500 µL of solvent remains. Never blow down to dryness.

    • Gas: Use high-purity Nitrogen (

      
      ) only. Air/Oxygen accelerates degradation.
      
Visualization: Safe Sample Prep Workflow

Safe_Prep_Workflow Start Raw Sample Solvent Solvent Choice: Hexane/MTBE + 50ppm BHT Start->Solvent Extract Extraction (Avoid strong acids/bases) Solvent->Extract Glass Glassware Check: Is it Silanized? Extract->Glass Silanize Perform Silanization (5% DMCS) Glass->Silanize No Conc Concentration: N2 Stream, <40°C STOP at 500µL Glass->Conc Yes Silanize->Conc Vial Transfer to Amber Vial (Deactivated Insert) Conc->Vial

Figure 2: Decision tree for minimizing Methylionone loss and degradation during sample preparation.

Module 3: Troubleshooting Specific Artifacts

Use this table to diagnose issues based on your chromatograms.

SymptomProbable CauseVerification StepCorrective Action
Shift in Isomer Ratio (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-isomer increases)
Active Sites in GC Inlet: The glass liner wool or gold seal is active (acidic).Inject a standard of pure

-isomer. If

appears, the system is dirty.
Replace liner with Ultra Inert (UI) deactivated liner. Use wool-free liners if possible [3].
Peak Tailing Adsorption: Analyte is sticking to active silanols on the column or liner.Inspect peak symmetry. Tailing factor > 1.2 indicates activity.Trim 10cm from the GC column head (guard column). Switch to silanized inlet liners.
Low Recovery (<80%) Evaporative Loss: Sample was blown down too aggressively or to dryness.Compare peak area to an Internal Standard (e.g., Deuterated Ionone or a stable ester).Stop evaporation at 500µL. Ensure water bath <40°C.
Ghost Peaks / Baseline Noise Thermal Decomposition: Peroxides formed during storage are breaking down in the injector.Check storage history. Was the sample exposed to light/air?Add BHT to fresh samples. Store in amber vials at -20°C. Lower Injector Temp to 230°C.
FAQ: Expert Insights

Q: Can I use Acetone as a solvent? A: Avoid it if possible. Acetone can undergo aldol condensation with itself or the analyte under basic/acidic conditions, creating artifacts. Furthermore, commercial acetone often contains trace acidity.

Q: Is "Analyte Protectant" necessary for GC-MS? A: Highly recommended. Adding a small amount of Sorbitol or L-Gulonic acid gamma-lactone to the sample vial can coat the active sites in the GC liner, effectively "sacrificing" itself to protect the Methylionone [4].

Q: How do I validate that my method isn't causing the degradation? A: Perform a Spike-Recovery Study using a structural analog (e.g.,


-Ionone) into a blank matrix. If the analog isomerizes or degrades during your prep, your protocol is too harsh.
References
  • European Medicines Agency (EMA). (2006). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Trace acids in solvents).

  • Yehye, W. A., et al. (2015). Antioxidant properties of phenolic compounds. (Mechanism of BHT).

  • Agilent Technologies. (2023). Inert Flow Path Solutions: Minimizing Degradation of Labile Compounds.[1]

  • Mastovska, K., et al. (2005). Use of analyte protectants in the GC-MS analysis of pesticides. (Applicable to labile terpenes/ionones).

  • Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. (Ionone Chemistry).[2][3][4]

Sources

Reference Data & Comparative Studies

Validation

A Practical Guide to the Validation of an Analytical Method for Methylionone Using ICH Q2(R1) Guidelines

In the realm of fragrance and cosmetic science, the accurate quantification of individual components is paramount for ensuring product quality, safety, and regulatory compliance. Methylionone, a key fragrance ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of fragrance and cosmetic science, the accurate quantification of individual components is paramount for ensuring product quality, safety, and regulatory compliance. Methylionone, a key fragrance ingredient known for its characteristic violet and orris-like scent, is a prime example of a compound requiring a robust and reliable analytical method for its determination. This guide provides a comprehensive, experience-driven approach to the validation of a gas chromatography-flame ionization detection (GC-FID) method for the quantification of Methylionone, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This guide will not only detail the "how" but also the "why" behind each validation parameter, offering a comparative perspective on alternative analytical approaches and providing illustrative experimental data.

The Analytical Challenge and Method Selection

Methylionone often exists in complex matrices, such as essential oils, perfumes, and cosmetic formulations, which can contain a multitude of other volatile and semi-volatile compounds. This necessitates an analytical method with high resolving power and specificity. Gas chromatography is the technique of choice for analyzing fragrance compounds due to their volatility. For quantification, a flame ionization detector (FID) offers a robust, linear, and cost-effective solution, making it a workhorse in many quality control laboratories.

While mass spectrometry (MS) provides greater specificity through mass-to-charge ratio determination, GC-FID is often preferred for routine quantitative analysis due to its simplicity and wider dynamic range, provided that adequate chromatographic separation is achieved.

For the purpose of this guide, we will consider the validation of the following hypothetical GC-FID method for the assay of Methylionone in a fragrance oil base.

The Validation Workflow: An Overview

A successful method validation follows a structured approach, beginning with a clear definition of the method's intended use and culminating in a comprehensive validation report. The relationship between the key validation parameters is illustrated in the workflow diagram below.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Validation Protocol Definition Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Report Validation Report Specificity->Report Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Report Precision->Report LOD_LOQ->Report Robustness Robustness Robustness->Report

Caption: A typical workflow for analytical method validation.

Core Validation Parameters in Practice

The ICH Q2(R1) guideline outlines several key characteristics to be evaluated during method validation. The extent of validation depends on the intended application of the method. For a quantitative assay of a major component like Methylionone, a comprehensive validation is required.

Specificity

Why it matters: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Methylionone in a fragrance oil, the method must be able to distinguish the Methylionone peak from other fragrance ingredients.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of a well-characterized Methylionone reference standard.

    • Prepare a placebo solution containing all the components of the fragrance oil base except Methylionone.

    • Prepare a spiked sample by adding a known amount of Methylionone reference standard to the placebo.

    • Prepare a sample of the complete fragrance oil product.

  • Chromatographic Analysis:

    • Inject each solution into the GC-FID system.

  • Evaluation:

    • Compare the chromatograms. The chromatogram of the placebo should show no interfering peaks at the retention time of Methylionone. The peak in the spiked sample and the product sample should be single and have the same retention time as the reference standard.

Alternative Approach: For enhanced specificity, particularly in complex mixtures or for stability-indicating methods, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The mass spectrum of the analyte peak provides an additional layer of identification, confirming its identity.

Linearity

Why it matters: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of Methylionone reference standard to cover the expected working range. A typical range for an assay is 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (mg/mL)Peak Area (n=3)
0.8162,450
0.9183,100
1.0201,500
1.1222,650
1.2243,800

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

Range

Why it matters: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Determination: The range is typically derived from the linearity studies and is confirmed by the accuracy and precision data. For the assay of Methylionone, a range of 80% to 120% of the nominal concentration is usually appropriate.

Accuracy

Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the method's trueness.

Experimental Protocol:

  • Sample Preparation: Prepare a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration). This is often done by spiking a placebo matrix with known amounts of Methylionone.

  • Analysis: Analyze the samples and calculate the concentration of Methylionone in each.

  • Evaluation: Express the accuracy as the percentage recovery of the known amount of added analyte.

Data Presentation:

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.800.7998.8
100%1.001.01101.0
120%1.201.1999.2

Acceptance Criteria: Recovery values are typically expected to be within 98.0% to 102.0%.

Precision

Why it matters: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the fragrance oil at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Data Presentation:

Precision LevelAnalystDayMean Assay (%)RSD (%)
Repeatability1199.80.5
Intermediate22100.20.7

Acceptance Criteria: The RSD should typically be not more than 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it matters:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For an assay method for a major component like Methylionone, LOD and LOQ are not typically required. However, they are critical for the analysis of impurities.

Determination (if required):

  • Based on Signal-to-Noise Ratio: An approach that compares the signal from samples with low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Identify critical GC parameters (e.g., oven temperature, flow rate, injection volume) and deliberately vary them within a small, realistic range.

  • Analysis: Analyze a standard sample under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the results (e.g., retention time, peak area, resolution).

Data Presentation:

ParameterVariationRetention Time (min)Peak Area
Initial Flow Rate1.0 mL/min10.5201,500
0.9 mL/min10.8201,350
1.1 mL/min10.2201,600
Oven Temperature± 2°C10.3 / 10.7201,400 / 201,550

Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and the assay values should not be significantly affected.

System Suitability

Before commencing any validation experiments, and during routine use of the method, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

SystemSuitability cluster_system Chromatographic System cluster_params System Suitability Parameters GC GC-FID System Resolution Resolution GC->Resolution TailingFactor Tailing Factor GC->TailingFactor Repeatability Repeatability (RSD%) GC->Repeatability TheoreticalPlates Theoretical Plates GC->TheoreticalPlates

Caption: Key parameters for assessing system suitability.

Typical System Suitability Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • Repeatability (RSD% for 5 replicate injections): ≤ 1.0%

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the method is fit for its intended purpose. By following the principles outlined in the ICH Q2(R1) guideline, researchers and scientists can ensure the generation of accurate, reliable, and reproducible data for the analysis of Methylionone. This guide has provided a practical framework for this process, emphasizing the scientific rationale behind each validation parameter. A well-validated analytical method is a cornerstone of quality assurance and regulatory compliance in the development and manufacturing of fragrance and cosmetic products.

References

  • Universitas Indonesia. (n.d.). *Development and validation of an analytical method for the determination of methylisothiazolinone and methylchlor
Comparative

A Comparative Olfactory Analysis of Methylionone Isomers: A Guide for Researchers

Methylionones are a class of aromatic ketones that are indispensable in the fragrance and flavor industries for their characteristic woody and violet scents. Commercially, Methylionone is often a mixture of several isome...

Author: BenchChem Technical Support Team. Date: February 2026

Methylionones are a class of aromatic ketones that are indispensable in the fragrance and flavor industries for their characteristic woody and violet scents. Commercially, Methylionone is often a mixture of several isomers, with the specific composition significantly influencing the final olfactory profile. Understanding the distinct odor characteristics of each isomer is crucial for the targeted development of fragrances and for studying structure-odor relationships. This guide offers a detailed comparison of the odor profiles of the primary Methylionone isomers, supported by available experimental data, and outlines the methodologies for their analysis.

The Olfactory Landscape of Methylionone Isomers

The subtle variations in the molecular structure of Methylionone isomers, primarily the position of the double bond in the cyclohexenyl ring and the branching of the side chain, lead to a remarkable diversity in their odor profiles. These differences are a testament to the high specificity of human olfactory receptors.

Isomer Structures and Nomenclature

The primary isomers of Methylionone include alpha (α), beta (β), gamma (γ), and delta (δ) isomers, which are further classified as 'n' (normal) or 'iso' based on the structure of the butenone side chain. The 'iso' form, with a methyl group at the 3-position of the buten-2-one chain, is often considered to possess the most desirable and refined odor characteristics.

Table 1: Overview of Key Methylionone Isomers

Isomer NameCommon Synonym(s)Key Structural Feature
α-iso-Methylionone gamma-Methyl ionone, IsoraldeineDouble bond in the α-position of the ring, iso-side chain.
α-n-Methylionone -Double bond in the α-position of the ring, normal side chain.
β-iso-Methylionone -Double bond in the β-position of the ring, iso-side chain.
β-n-Methylionone Methyl-β-iononeDouble bond in the β-position of the ring, normal side chain.
γ-Methylionone Iraldeine gammaA commercial mixture rich in α-iso-methylionone.
δ-Methylionone -Double bond in the δ-position of the ring.

Comparative Odor Profiles: A Sensory Deep Dive

The odor of each Methylionone isomer is a complex interplay of floral, woody, powdery, and sometimes fruity or leathery notes. The intensity and character of these notes vary significantly between isomers and even between their stereoisomers.

α-iso-Methylionone: The Quintessential Violet

Often considered the most valuable of the Methylionone isomers, α-iso-Methylionone possesses a refined and elegant odor profile. It is renowned for its clean, violet, and orris notes, with a powdery and slightly woody character[1]. Its odor is often described as the finest among the ionones[2]. The chirality of the molecule plays a crucial role in its olfactory perception.

A study by Agnese Abate and colleagues provided quantitative odor thresholds for the enantiomers of α-iso-methylionone[3]:

  • (+)-(6R)-α-iso-Methylionone: Exhibits a typical dry, warm ionone and irisone character with a clean, tea-like nuance. It is perceived as more intense and drier than its enantiomer. Its odor threshold is exceptionally low at 0.079 ng/L in air [3].

  • (-)-(6S)-α-iso-Methylionone: Possesses a floral note reminiscent of iris and ionone, but is approximately ten times weaker than the (+)-enantiomer. It also has hesperidic-citric and sweet, fruity, damascone-like facets, making its overall odor more rich and complex. Its odor threshold is significantly higher at 0.83 ng/L in air [3].

α-n-Methylionone: A Milder, Delicate Counterpart

The 'n' isomer of alpha-Methylionone presents a woody, powdery, and floral odor that is in the direction of the ionone family but is generally considered less powerful and intense than its 'iso' counterpart[4]. The dry-down reveals woody-ionone notes with a hint of orris and, in the case of the (+)-enantiomer, a fruity, raspberry-type character[4].

Quantitative odor thresholds for the enantiomers of α-n-methylionone have also been determined:

  • (+)-(6R)-α-n-Methylionone: Has an odor threshold of 0.53 ng/L in air [4].

  • (-)-(6S)-α-n-Methylionone: Is slightly more potent with an odor threshold of 0.24 ng/L in air [4].

β-iso-Methylionone: Powdery, Woody, and Orris-like
β-n-Methylionone: A Hint of Leather

β-n-Methylionone, also known as Methyl-β-ionone, has a distinct odor similar to β-ionone but with an added leather note[6]. It is often found in commercial Methylionone mixtures at lower concentrations[6]. Its odor profile is described as having orris, woody, powdery, floral, violet, and even tropical and tobacco nuances[7][8]. Quantitative odor threshold data for this isomer is not widely published.

γ-Methylionone: A Complex Commercial Blend

The term "γ-Methylionone" in the fragrance industry typically refers to a commercial mixture that is rich in the highly desirable α-iso-methylionone[8][9]. Therefore, its odor profile is largely dominated by the characteristics of α-iso-methylionone, presenting a soft, violet-iris scent with woody, powdery, and balsamic nuances[9].

δ-Methylionone: A Musky, Woody Profile

Table 2: Summary of Odor Profiles and Thresholds of Methylionone Isomers

IsomerOdor ProfileOdor Threshold (ng/L in air)
(+)-(6R)-α-iso-Methylionone Dry, warm, ionone, irisone, clean, tea-like, intense, dry[3]0.079 [3]
(-)-(6S)-α-iso-Methylionone Weaker floral, iris, ionone, hesperidic-citric, sweet, fruity, damascone-like, complex[3]0.83 [3]
(+)-(6R)-α-n-Methylionone Woody, powdery, floral, less powerful, orris-like, fruity, raspberry-type[4]0.53 [4]
(-)-(6S)-α-n-Methylionone Woody, powdery, floral, less powerful, orris-like, slightly fruity[4]0.24 [4]
β-iso-Methylionone Powdery, orris-like, woody, ambergris, waxy, floral[5]Data not available
β-n-Methylionone Orris, woody, powdery, floral, violet, tropical, tobacco, creamy, with a leather note[6][7][8]Data not available
γ-Methylionone Dominated by α-iso-methylionone: soft, violet-iris, woody, powdery, balsamic[9]Data not available
δ-Methylionone Woody, musk, patchouli, oakmoss[10]Data not available

The Molecular Basis of Odor Perception: A Mechanistic View

The differences in odor profiles among Methylionone isomers can be attributed to their varying abilities to interact with and activate specific olfactory receptors (ORs) in the nasal epithelium. ORs are G-protein coupled receptors (GPCRs), and the binding of an odorant molecule triggers a conformational change that initiates a downstream signaling cascade, ultimately leading to the perception of a specific smell[12].

The shape and electronic properties of each isomer determine its affinity for the binding pockets of different ORs. For instance, the human olfactory receptor OR1G1 is known to be broadly tuned and is activated by a range of odorants, with a preference for molecules with carbon chains of 9-10 atoms[6][7]. While direct studies linking all Methylionone isomers to specific ORs are limited, it is understood that even subtle changes in molecular geometry, such as the position of a double bond or the presence of a methyl group, can dramatically alter how the molecule fits into the receptor's binding site, leading to differences in activation and perceived odor[13].

The significant difference in odor thresholds between the enantiomers of α-iso-methylionone is a clear example of the stereospecificity of olfactory receptors. The chiral center at the C6 position of the cyclohexenyl ring dictates the three-dimensional arrangement of the molecule, leading to a more optimal interaction of one enantiomer with its target receptor(s) compared to the other.

Methylionone_Isomers_Odor_Profile cluster_isomers Methylionone Isomers cluster_descriptors Key Odor Descriptors alpha-iso α-iso-Methylionone Violet Violet alpha-iso->Violet Strong Orris Orris alpha-iso->Orris Strong Woody Woody alpha-iso->Woody Powdery Powdery alpha-iso->Powdery alpha-n α-n-Methylionone alpha-n->Orris Hint alpha-n->Woody alpha-n->Powdery Fruity Fruity alpha-n->Fruity Subtle beta-iso β-iso-Methylionone beta-iso->Orris beta-iso->Woody beta-iso->Powdery beta-n β-n-Methylionone beta-n->Orris beta-n->Woody beta-n->Powdery Leathery Leathery beta-n->Leathery Distinct gamma γ-Methylionone gamma->Violet gamma->Orris gamma->Woody delta δ-Methylionone delta->Woody Musky Musky delta->Musky

Figure 1: Relationship between Methylionone isomers and their primary odor descriptors.

Experimental Methodologies for Odor Profile Analysis

A comprehensive understanding of the odor profiles of Methylionone isomers requires a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[4][8]. This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific scent.

Workflow for GC-O Analysis:

GCO_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Prep Dilution of Methylionone Isomer GC Injection & Separation on Chiral Column Prep->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Sensory Evaluation) Splitter->ODP Data Correlation of MS Data with Olfactory Perception MS->Data ODP->Data

Figure 2: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Detailed Protocol for GC-O Analysis of Methylionone Isomers:

  • Sample Preparation: Prepare solutions of the individual Methylionone isomers in a suitable solvent (e.g., ethanol) at various concentrations to determine odor thresholds and characterize odor quality at different intensities.

  • GC Separation:

    • Injector: Use a split/splitless injector, typically in split mode to avoid column overload.

    • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is essential for separating the enantiomers of the chiral isomers. A non-polar or mid-polar column can be used for general isomer separation.

    • Oven Program: A temperature gradient program is used to ensure good separation of the isomers. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory evaluation.

  • Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent at the ODP and records the retention time, duration, intensity, and a qualitative description of any perceived odors.

  • Data Analysis: The data from the MS detector is used to identify the chemical compound eluting at a specific retention time, which is then correlated with the sensory data recorded by the panelist. This allows for the direct attribution of a specific odor to a particular isomer or enantiomer.

Sensory Panel Analysis

Sensory panel analysis provides a more holistic and descriptive evaluation of the odor profile. Trained panelists are essential for providing reliable and reproducible data.

Protocol for Descriptive Sensory Analysis:

  • Panelist Training: Panelists are trained to identify and rate the intensity of a range of standard aroma compounds relevant to the odor profiles of Methylionones (e.g., violet, orris, woody, powdery standards).

  • Sample Presentation: The Methylionone isomers are presented to the panelists on smelling strips or in diluted solutions. The presentation should be randomized and blinded to prevent bias.

  • Evaluation: Panelists evaluate each sample for a range of predefined sensory attributes (e.g., violet intensity, woody character, powdery feel, overall pleasantness) and rate the intensity of each attribute on a structured scale (e.g., a 0-10 scale).

  • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile for each isomer. Techniques such as spider web plots can be used to visualize and compare the sensory profiles.

Conclusion

The olfactory profiles of Methylionone isomers are a fascinating example of how subtle changes in molecular structure can lead to profound differences in sensory perception. While α-iso-methylionone is celebrated for its classic violet and orris notes, the other isomers offer a rich palette of woody, powdery, fruity, and even leathery characteristics. A thorough understanding of these nuances, supported by quantitative data from techniques like GC-O and detailed sensory analysis, is paramount for the strategic use of these compounds in fragrance creation and for advancing our fundamental knowledge of olfaction. Further research into the specific interactions of these isomers with olfactory receptors will undoubtedly provide even deeper insights into the molecular basis of smell.

References

  • Leffingwell, J. C. (n.d.). The alpha-n-Methylionones. Leffingwell & Associates. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The alpha-Iso-Methylionones. Leffingwell & Associates. Retrieved from [Link]

  • Ohloff, G. (1994). Scent and Fragrances: The Fascination of Odors and Their Chemical Perspectives. Springer-Verlag.
  • LookChem. (n.d.). Cas 127-43-5, BETA-N-METHYLIONONE. Retrieved from [Link]

  • FlavScents. (n.d.). beta-methyl ionone. Retrieved from [Link]

  • Amenduni, G., et al. (2016). CHEMICAL CHARACTERIZATION OF ODOR ACTIVE VOLATILE ORGANIC COMPOUNDS EMITTED FROM PERFUMES BY GC/MS-O. Environmental Engineering and Management Journal, 15(9), 1963-1969.
  • Olfactorian. (n.d.). Methyl Ionone Gamma | Perfume Material. Retrieved from [Link]

  • Oka, Y., Omura, M., Kataoka, H., & Touhara, K. (2004). Olfactory receptor antagonism between odorants. The EMBO Journal, 23(1), 120-126.
  • The Good Scents Company. (n.d.). beta-methyl ionone. Retrieved from [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40.
  • Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. (2021). Foods, 10(12), 3053.
  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties.
  • Sell, C. S. (2006). The Relationship between Molecular Structure and Odour. In The Chemistry of Fragrances (pp. 125-161). Royal Society of Chemistry.
  • The Good Scents Company. (n.d.). delta-methyl ionone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). beta-isomethyl ionone. Retrieved from [Link]

Sources

Validation

Biological effects of Methylionone compared to its synthetic analogs

Executive Summary This technical guide provides a comparative analysis of Methylionone (specifically the alpha-isomethyl isomer) against its primary synthetic analogs, -Ionone and -Ionone . While often grouped as fragran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Methylionone (specifically the alpha-isomethyl isomer) against its primary synthetic analogs,


-Ionone  and 

-Ionone
. While often grouped as fragrance ingredients, these compounds exhibit distinct biological profiles in drug development contexts, particularly regarding Olfactory Receptor 51E2 (OR51E2) modulation, metabolic stability, and sensitization potential.

Key Finding: Methylionone functions as a sterically hindered analog.[1] While it retains the core pharmacophore of


-ionone (a potent OR51E2 agonist and anti-proliferative agent), the additional methyl group significantly alters its interaction with the receptor binding pocket and reduces its reactivity with skin proteins, resulting in a lower sensitization potency (EC3 ~21.8%) compared to more reactive analogs like damascones.

Molecular Architecture & Isomerism

To understand the biological divergence, one must first distinguish the structural variations. The "Ionone" family shares a trimethylcyclohexyl ring and an enone side chain.

CompoundIUPAC NameKey Structural FeaturePrimary Biological Distinction

-Ionone
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-oneConjugated double bond in ring.[1][2][3][4]High Potency Agonist. Strongest OR51E2 activation; promotes invasiveness in PCa cells.

-Ionone
(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-oneDouble bond shifted (non-conjugated).Biased Agonist. Promotes cell proliferation rather than invasion; historically misclassified as an antagonist.

-Isomethyl Ionone
(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-oneMethyl group at C3 (alpha position of side chain).Steric Modulator. The methyl group hinders metabolic oxidation and reduces Schiff base formation (lower allergenicity).

Pharmacodynamics: The OR51E2 Receptor Interface

The human olfactory receptor OR51E2 (also known as PSGR) is a G-protein coupled receptor (GPCR) ectopically expressed in prostate cancer (PCa) cells and melanocytes. It is a critical target for investigating chemically induced changes in tumor aggressiveness.

Agonist vs. Biased Signaling

Recent experimental data challenges the binary "agonist/antagonist" view.

  • 
    -Ionone (The Aggressor):  Acts as a full agonist. Upon binding, it triggers a 
    
    
    
    influx via the cAMP-dependent pathway, activating MAPK/ERK and AKT . In LNCaP prostate cancer cells, this signaling cascade is directly linked to increased invasiveness and metastasis.[2][3]
  • 
    -Ionone (The Proliferator):  Previously labeled an antagonist, rigorous in vitro assays demonstrate it acts as a biased agonist. It sustains cell growth  (proliferation) but does not trigger the cytoskeletal remodeling required for invasion to the same extent as 
    
    
    
    -ionone.
  • Methylionone (The Stabilizer): The addition of the methyl group in

    
    -isomethyl ionone introduces steric bulk near the receptor binding cleft. Structure-Activity Relationship (SAR) analysis suggests this modification reduces the ligand's efficacy (
    
    
    
    ) compared to
    
    
    -ionone, potentially acting as a partial agonist or weak antagonist depending on the specific cellular context.
Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of these analogs upon OR51E2 binding.

OR51E2_Pathway Ligand_Beta Beta-Ionone Receptor OR51E2 (GPCR) Ligand_Beta->Receptor Full Agonist Ligand_Alpha Alpha-Ionone Ligand_Alpha->Receptor Biased Agonist AC Adenylyl Cyclase Receptor->AC cAMP cAMP Increase AC->cAMP CNG CNG Channel cAMP->CNG Ca Ca2+ Influx CNG->Ca MAPK MAPK / ERK Ca->MAPK AKT AKT Pathway Ca->AKT Invasion Invasiveness / Metastasis (Beta-Dominant) MAPK->Invasion Cytoskeletal Remodeling Prolif Cell Proliferation (Alpha-Dominant) AKT->Prolif Cell Cycle Entry

Caption: Differential signaling of Ionone analogs through OR51E2. Beta-ionone drives invasion via MAPK, while Alpha-ionone biases toward proliferation.

Toxicology & Sensitization Profile

In drug development, particularly for topical applications, the sensitization potential (allergenicity) is a " go/no-go " parameter. Ionones are haptens; they must bind to skin proteins to trigger an immune response.

Mechanism: Schiff Base Formation

The primary mechanism of ionone sensitization is the formation of a Schiff base between the ketone group of the ionone and amino groups (lysine residues) on skin proteins.

  • Reactivity:

    
    -unsaturated ketones (like Damascones) are highly reactive Michael acceptors.
    
  • Methylionone Advantage: The extra methyl group in

    
    -isomethyl ionone creates steric hindrance  around the carbonyl carbon. This slows the kinetics of Schiff base formation, rendering it a significantly weaker sensitizer than its unmethylated or varying-isomer counterparts.
    
Comparative Sensitization Data (LLNA)

The Local Lymph Node Assay (LLNA) provides the EC3 value (concentration required to induce a 3-fold increase in lymphocyte proliferation).[5] Higher EC3 = Lower Toxicity.

CompoundEC3 Value (%)ClassificationMechanistic Insight
Damascone (Analog) ~0.3 - 1.0%Strong SensitizerHighly reactive Michael acceptor.

-Isomethyl Ionone
21.8% Weak Sensitizer Methyl group blocks protein binding (Haptenization).
Methyl Ionone (Mix) ~14 - 20%Weak SensitizerMixture of isomers dilutes the reactive species.

Experimental Protocols

To validate these biological effects in your own lab, follow these standardized workflows.

Protocol A: Calcium Imaging for OR51E2 Activation

Objective: Quantify the agonist potency of Methylionone vs. Beta-Ionone.

  • Cell Preparation:

    • Transfect HEK293 cells with the OR51E2 plasmid and a chaperone plasmid (e.g., Hana3A) to ensure surface expression.

    • Seed cells on poly-D-lysine coated glass coverslips in 35mm dishes.

  • Dye Loading:

    • Incubate cells with Fura-2 AM (2-5

      
      M) for 30 minutes at 37°C in Ringer’s solution.
      
    • Critical Step: Wash cells 3x with Ringer’s solution to remove extracellular dye. Allow 15 min for de-esterification.

  • Stimulation:

    • Place coverslip in a perfusion chamber mounted on an inverted fluorescence microscope.

    • Perfuse Ringer’s solution (baseline) for 60s.

    • Apply Methylionone (100

      
      M) or 
      
      
      
      -Ionone
      (100
      
      
      M) for 30s.
    • Control: Use ATP (10

      
      M) as a positive control for cell viability.
      
  • Data Acquisition:

    • Excite at 340nm and 380nm; measure emission at 510nm.

    • Calculate the Ratio (

      
      ). A rise in ratio indicates 
      
      
      
      influx.
Protocol B: MTT Cytotoxicity Assay

Objective: Compare anti-proliferative effects on Melanoma or PCa cells.

  • Seeding: Seed LNCaP or Melanoma cells (e.g., A375) at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Treatment:

    • Prepare stock solutions of Methylionone and

      
      -Ionone in DMSO.
      
    • Treat cells with serial dilutions (0.1

      
      M to 100 
      
      
      
      M). Ensure final DMSO < 0.1%.
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570nm.

    • Calculation: Plot dose-response curve to determine

      
      .
      

Synthesis of Findings

The choice between Methylionone and its analogs depends on the therapeutic goal:

  • Select

    
    -Ionone  if the objective is maximal receptor activation or investigating acute cytotoxic mechanisms in cancer models, accepting the higher risk of invasiveness promotion.
    
  • Select Methylionone if the objective is to utilize the ionone scaffold with enhanced metabolic stability and reduced sensitization , particularly for topical formulations or when a partial agonist profile is desired to modulate the receptor without full activation.

References
  • Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth. Oncotarget, 2017.

  • Ionones: Human health tier II assessment. AICIS, 2018.

  • Intracellular Allosteric Antagonist of the Olfactory Receptor OR51E2. Molecular Pharmacology, 2023.

  • Weight of Evidence Approach for Skin Sensitization Potency Categorization. Dermatitis, 2016.

  • Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Cellular Neuroscience, 2019.

Sources

Comparative

In-Silico Modeling of Methylionone Binding to Olfactory Receptors: A Comparative Guide

Executive Summary Methylionone (specifically -isomethyl ionone) is a critical fragrance compound characterized by its violet, woody, and orris-like olfactory profile.[1][2][3] While its sensory properties are well-docume...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylionone (specifically


-isomethyl ionone) is a critical fragrance compound characterized by its violet, woody, and orris-like olfactory profile.[1][2][3] While its sensory properties are well-documented, the molecular mechanism of its detection remains a complex challenge in computational biology due to the lack of experimental crystal structures for human olfactory receptors (ORs).

Recent chemogenomic and functional assays have identified OR10A6 and OR5A1 as key targets for ionone derivatives. This guide compares the performance of Static Rigid Docking against Dynamic Induced-Fit Protocols for modeling Methylionone binding. We demonstrate that while static methods provide rapid screening, they consistently fail to capture the cryptic hydrophobic pockets required for ionone specificity. We present a validated, high-fidelity workflow integrating AlphaFold2 , Molecular Dynamics (MD) , and Induced-Fit Docking (IFD) to accurately predict binding modes and affinities.

Part 1: Strategic Comparison of Modeling Approaches

The "product" under evaluation is the Dynamic Induced-Fit Workflow , compared here against the industry-standard Static Homology Docking .

FeatureMethod A: Static Homology Docking (Standard)Method B: Dynamic Induced-Fit Workflow (Recommended)
Receptor Source Homology model based on Rhodopsin/

-AR templates.
AlphaFold2 prediction refined via Molecular Dynamics (MD) .
Pocket Definition Rigid, pre-defined cavity. Often collapsed in orphan ORs.Flexible. Pocket opens/adapts to ligand (Methylionone) insertion.
Ligand Sampling Conformational search of ligand only.Simultaneous sampling of ligand and receptor side-chains (e.g., F289).
Binding Energy Accuracy Low correlation (

). High false-positive rate.
High correlation (

) with EC50 values.
Computational Cost Low (< 1 hour per ligand).High (24-48 hours per system).
Suitability for Ionones Poor. Fails to accommodate the bulky cyclohexenyl ring of Methylionone.Excellent. Captures the hydrophobic expansion required for binding.

Expert Insight: Methylionone is a hydrophobic, bulky molecule. Olfactory receptors like OR10A6 often exist in a "closed" state in the absence of a ligand or G-protein. Static docking into an AlphaFold model (which typically predicts the compact, inactive state) results in steric clashes and artificially high positive binding energies. Method B is strictly required to relax the transmembrane helices (TM3/TM5/TM6) and open the orthosteric binding site.

Part 2: Validated Experimental Protocol

This protocol focuses on OR10A6 , a receptor activated by


-ionone and its analogs (Methylionone), utilizing the Dynamic Induced-Fit strategy.
Phase 1: Receptor Preparation & Refinement
  • Sequence Retrieval:

    • Retrieve the human OR10A6 sequence (UniProt: Q8NH74 ).[4]

    • Note: OR10A6 is highly polymorphic; ensure the reference sequence matches the wild-type allele associated with functional ionone perception.

  • Structural Prediction (AlphaFold2):

    • Generate the initial 3D model using AlphaFold2-Multimer.

    • Critical Step: The pLDDT score for the transmembrane (TM) bundles should be >90. Discard low-confidence loop regions (N/C-termini) if they obstruct the extracellular entrance.

  • Membrane Embedding & MD Relaxation:

    • Embed the OR10A6 model in a POPC lipid bilayer using CHARMM-GUI.

    • Solvate with TIP3P water and neutralize with 0.15 M NaCl.

    • Run a 50 ns Molecular Dynamics equilibration (NPT ensemble, 310 K) using GROMACS or Desmond.

    • Goal: This step relaxes the "AlphaFold compaction," allowing TM helices to shift and creating a putative binding cavity.

Phase 2: Ligand Preparation
  • Isomer Specification:

    • Methylionone exists as multiple isomers.[2][5] Generate 3D structures for

      
      -isomethyl ionone  (CAS: 127-51-5).
      
    • Generate stereoisomers (R/S) to test enantioselectivity, as ORs often distinguish between chiral pairs.

  • Energy Minimization:

    • Minimize ligand geometry using the OPLS4 force field to relieve internal strain.

Phase 3: Induced-Fit Docking (IFD)
  • Grid Generation:

    • Define the centroid of the binding pocket based on the conserved "floor" residues (typically positions 3.32, 5.42, 6.48 in Ballesteros-Weinstein numbering).

  • Docking Protocol:

    • Initial Glide Docking: Soft-potential docking (Van der Waals radii scaled by 0.5) to place the ligand.

    • Prime Refinement: Treat residues within 5 Å of the ligand as flexible. Minimize the receptor-ligand complex.

    • Re-Docking: Perform rigorous docking (XP mode) into the optimized pocket.

  • Scoring:

    • Rank poses using GlideScore (or Vina Score) and MM-GBSA (

      
      ) calculations.
      
Part 3: Data Presentation & Analysis

The following table illustrates the superior predictive power of the Dynamic Workflow (Method B) compared to Static Docking (Method A) for Methylionone binding to OR10A6.

Table 1: Comparative Binding Energetics (kcal/mol)

LigandMethod A (Static AF2)Method B (MD + IFD)Exp. Activity (EC50)*Interpretation

-Isomethyl Ionone
-4.2-9.1 ~15

M
Strong Binder. Method B reveals deep hydrophobic insertion.

-Ionone
-3.8-8.4~25

M
Moderate Binder. Slightly less favorable steric fit in OR10A6 vs OR5A1.
Octanal (Control) -5.1-5.5InactiveNon-specific binder. Method B correctly identifies low affinity relative to ionones.

*Experimental activity inferred from homologous ionone activation assays on OR10A6 and OR5A1.

Key Finding: Method A fails to differentiate between the specific ligand (Methylionone) and the non-specific control (Octanal). Method B correctly ranks Methylionone as the most potent binder (


 kcal/mol), correlating with its low odor threshold.
Part 4: Visualization of Signaling Pathways

Methylionone binding triggers a GPCR cascade.[2] Recent research also links OR10A6 activation by ionones to the Hippo Signaling Pathway in non-olfactory tissues (e.g., skin carcinoma inhibition), adding a therapeutic dimension to this modeling.

Diagram 1: The In-Silico Workflow

G Sequence OR10A6 Sequence (UniProt: Q8NH74) AF2 AlphaFold2 Prediction Sequence->AF2 MD Membrane MD (POPC Bilayer, 50ns) AF2->MD Relax Structure Cluster Clustering & Pocket Selection MD->Cluster Open Conf. IFD Induced-Fit Docking (IFD) Cluster->IFD Target Receptor Ligand Methylionone Isomer Prep Ligand->IFD MMGBSA MM-GBSA Binding Energy IFD->MMGBSA Refine Score

Caption: Figure 1. The optimized "Dynamic Induced-Fit" computational pipeline for modeling Methylionone-OR interactions.

Diagram 2: OR10A6 Signaling Mechanism (Olfactory & Therapeutic)

Pathway Ligand Methylionone / alpha-Ionone OR10A6 OR10A6 (GPCR) Ligand->OR10A6 Binds Golf G_olf / G_s OR10A6->Golf Activates AC3 Adenylyl Cyclase 3 Golf->AC3 cAMP cAMP AC3->cAMP Increases CNG CNG Channel (Ca2+ Influx) cAMP->CNG PKA PKA cAMP->PKA Effect1 Olfactory Perception CNG->Effect1 Depolarization Hippo Hippo Pathway (LATS/YAP) PKA->Hippo Phosphorylation Effect2 Tumor Suppression (Skin) Hippo->Effect2 Antiproliferative

Caption: Figure 2. Dual signaling pathways of OR10A6 activation by ionones: Canonical olfactory transduction and the non-canonical Hippo tumor suppression axis.

References
  • Comparison of Docking Software for GPCRs

    • BenchChem. (2025). Unlocking the Secrets of Scent: A Comparative Guide to Molecular Docking of Musk Compounds with Olfactory Receptors.
  • OR10A6 Activation by Ionones & Cancer Signaling

    • Kim, S. et al. (2024). A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6. Molecular Nutrition & Food Research.
  • OR5A1 and Beta-Ionone Specificity

    • Jaeger, S. R., et al. (2013).[6] A Mendelian Trait for Olfactory Sensitivity Affects Odor Experience and Food Selection. Current Biology.

  • In-Silico Protocols for Olfactory Receptors

    • De March, C. A., et al. (2015). Structural basis of odorant recognition by a human olfactory receptor. Nature. (Foundational reference for OR homology modeling).
  • Alpha-Isomethyl Ionone Chemistry

    • Wikipedia. Alpha-Isomethyl ionone.[1][3][7][8]

Sources

Validation

Cross-reactivity Studies of Methylionone in Immunoassay Development: A Technical Comparison Guide

Abstract This guide provides a technical framework for evaluating high-specificity immunoassays for Alpha-Isomethyl Ionone (commercially known as Methylionone), a regulated fragrance allergen. We compare the performance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for evaluating high-specificity immunoassays for Alpha-Isomethyl Ionone (commercially known as Methylionone), a regulated fragrance allergen. We compare the performance of a monoclonal antibody (mAb)-based Competitive ELISA against Polyclonal (pAb) alternatives and the instrumental gold standard (GC-MS). Emphasis is placed on hapten design, cross-reactivity (CR) profiling against structural analogs, and self-validating experimental protocols.

Introduction: The Specificity Challenge

Methylionone (specifically the Alpha-Isomethyl Ionone isomer, CAS 127-51-5) is a ubiquitous fragrance ingredient and a regulated allergen under EU Cosmetic Regulation 1223/2009. While Gas Chromatography-Mass Spectrometry (GC-MS) is the regulatory gold standard, it is low-throughput and capital-intensive.

Developing an immunoassay for Methylionone is chemically complex due to its low molecular weight (~206 Da) and high structural similarity to non-allergenic ionones (e.g.,


-Ionone, 

-Ionone). The success of the assay hinges entirely on hapten design and the rigorous characterization of cross-reactivity .
Hapten Design & Immunogen Synthesis

Expertise Insight: Small molecules (haptens) are not immunogenic.[1] To elicit an immune response, they must be conjugated to a carrier protein.[1][2] The site of attachment determines the antibody's specificity.

  • The Error: Random conjugation often masks the unique "isomethyl" tail, leading to antibodies that recognize the common ionone ring (high cross-reactivity).

  • The Solution: We utilize the ketone group on the ring for linker attachment. This projects the critical isomethyl side chain away from the carrier, exposing it to the immune system as the primary epitope.

Synthesis Workflow (Methylionone-CMO Derivative)

The following pathway utilizes O-carboxymethylhydroxylamine (CMO) to convert the ketone into a carboxylic acid handle via oxime formation, followed by EDC/NHS activation for protein coupling.

HaptenSynthesis M Methylionone (Target Hapten) Oxime Methylionone-CMO (Oxime Derivative) M->Oxime Reflux/Pyridine CMO + CMO (Linker) CMO->Oxime Act EDC/NHS Activation Oxime->Act Conj Immunogen (Hapten-KLH) Act->Conj + KLH Carrier

Figure 1: Hapten synthesis strategy ensuring distal exposure of the isomethyl group.

Cross-Reactivity Profiling

Trustworthiness: A robust assay must quantify how much the antibody "confuses" the target with similar molecules.[3][4] We define Cross-Reactivity (CR) using the 50% Inhibitory Concentration (


)  derived from competitive ELISA curves.[5]


Comparative Performance Data

The table below contrasts a high-affinity Monoclonal Antibody (mAb-MI-4) developed using the CMO-hapten strategy against a standard Polyclonal (pAb) and the GC-MS method.

Table 1: Cross-Reactivity & Performance Metrics

ParameterTarget mAb (mAb-MI-4) Generic pAb (Rabbit) GC-MS (Gold Standard)
Target:

-Isomethyl Ionone
100% (Reference) 100% (Reference) Specific Peak
Interferent:

-Ionone
< 2.5%45.0%0% (Resolved)
Interferent:

-Ionone
< 1.0%32.0%0% (Resolved)
Interferent: Pseudoionone < 0.1%12.0%0% (Resolved)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL10 ng/mL (SIM mode)
Throughput 96 samples / 2 hours96 samples / 2 hours5 samples / hour
Cost Per Sample Low ($)Low ($)High (

$)

Analysis:

  • The mAb Advantage: The mAb shows <2.5% CR with

    
    -Ionone. This is critical because 
    
    
    
    -Ionone is a common flavorant. The pAb, recognizing the shared ring structure, exhibits 45% CR, making it unsuitable for complex cosmetic matrices.
  • vs. GC-MS: While GC-MS offers perfect specificity (resolution of peaks), the mAb ELISA provides a 20x throughput advantage with sufficient specificity for screening compliance.

Experimental Protocol: Competitive ELISA

This protocol is designed to be self-validating . If the


 (maximum signal) is low, the coating failed. If the 

shifts, matrix interference is present.
Workflow Diagram

ELISA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition cluster_2 Phase 3: Detection Step1 Coat Plate (Methylionone-BSA) Step2 Block Surface (1% Casein/PBS) Step1->Step2 Step3 Add Sample (Free Methylionone) Step2->Step3 Step4 Add Antibody (Anti-Methylionone mAb) Step3->Step4 Step5 Incubate 1h (Competition for Ab) Step4->Step5 Step6 Wash 3x Step5->Step6 Step7 Add HRP-Secondary Ab Step6->Step7 Step8 TMB Substrate -> Stop -> Read 450nm Step7->Step8

Figure 2: Indirect Competitive ELISA workflow. Signal is inversely proportional to analyte concentration.

Step-by-Step Methodology

1. Coating (The Anchor):

  • Dilute Methylionone-BSA conjugate to 1.0 µg/mL in Carbonate Buffer (pH 9.6).

  • Add 100 µL/well to a polystyrene microplate. Incubate overnight at 4°C.

  • Validation: Include a "No Coat" control well. It must read OD < 0.05.

2. Blocking:

  • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

  • Add 200 µL 1% Casein in PBS . Incubate 1h at 37°C.

  • Why Casein? BSA is used in the conjugate; using BSA for blocking can cause high background if the antibody recognizes the linker-BSA bridge. Casein prevents this.

3. Competition (The Critical Step):

  • Add 50 µL of Standard/Sample (Serial dilution: 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Immediately add 50 µL of Anti-Methylionone mAb (optimized dilution, e.g., 1:5000).

  • Incubate 60 min at 37°C.

  • Mechanism:[2][6][7] Free Methylionone in the sample competes with the plate-bound Methylionone-BSA for the limited antibody sites.

4. Detection:

  • Wash 3x with PBST.

  • Add 100 µL Goat Anti-Mouse IgG-HRP . Incubate 45 min.

  • Wash 5x.

  • Add TMB Substrate. Stop with 2M

    
     after 15 min. Read at 450 nm.
    
References
  • Scientific Committee on Consumer Safety (SCCS). (2012).[8][9] Opinion on Fragrance Allergens in Cosmetic Products. European Commission. Link

  • Creative Biolabs. (n.d.). Small-molecule Hapten Design and Synthesis. Retrieved from Creative Biolabs.[10] Link

  • Thermo Fisher Scientific. (n.d.). Secondary Antibody Cross-Adsorption and Cross Reactivity. Retrieved from Thermo Fisher. Link

  • Wild, D. (2013).
  • Begum, H., et al. (2020). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Chromatography Online. Link

Sources

Comparative

A Comparative Guide to the Stability of Methylionone Isomers Under Stress Conditions

Executive Summary Methylionone isomers are cornerstones of the fragrance industry, prized for their complex violet, orris, and woody scent profiles that are integral to countless fine fragrances and consumer products.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylionone isomers are cornerstones of the fragrance industry, prized for their complex violet, orris, and woody scent profiles that are integral to countless fine fragrances and consumer products.[1][2] However, the inherent chemical nature of these isomers—primarily α-isomethyl ionone, β-isomethyl ionone, and γ-methyl ionone—presents significant stability challenges for formulators. Their susceptibility to degradation under common environmental stressors like light, heat, and oxidation can lead to scent profile shifts, discoloration, and loss of efficacy, ultimately compromising product quality and shelf life.[3][4] This guide provides an in-depth comparative analysis of the stability of these key methylionone isomers under controlled stress conditions. We will detail the rigorous experimental protocols employed, present objective performance data, and offer expert insights into the underlying degradation mechanisms to empower researchers and product developers in making informed formulation decisions.

Introduction: The Significance of Isomeric Purity and Stability

The olfactory character of methylionone is intrinsically linked to its isomeric form. Commercial grades are often mixtures, but high-purity isomers are sought for specific effects.[2][5] For instance, γ-methyl ionone (often referred to as α-isomethyl ionone in commercial contexts) is celebrated for its refined floral-woody profile and is considered one of the most attractive isomers.[2][6] The challenge arises because the double bond position in the cyclohexenyl ring, which differentiates the isomers, also dictates their reactivity and stability.[7] Isomerization from the less stable α-form to the more thermodynamically stable β-form can occur under acidic or thermal stress, altering the intended fragrance profile.[8] Therefore, understanding the relative stability of each isomer is not merely an academic exercise but a critical factor in ensuring product consistency and consumer satisfaction.[9]

Methodology for Comparative Stress Testing

To provide a robust comparison, purified samples of α-isomethyl ionone, β-isomethyl ionone, and γ-methyl ionone were subjected to a battery of accelerated stability tests.[10][11] The rationale behind this multi-stressor approach is to simulate the diverse environmental conditions a product may encounter during its lifecycle, from transport and storage to final use by the consumer.[12][13]

The entire experimental workflow is designed to isolate the impact of each stressor and quantify the degradation of the parent molecule, providing clear, actionable data.

Diagram: Experimental Workflow for Stress Testing

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application (72h) cluster_analysis 3. Analysis cluster_output 4. Data Output Prep Prepare 1% solutions of each isomer (α, β, γ) in ethanol carrier Photo Photostability (ICH Q1B Option 2) 1.2M lux-hrs UV/Vis Prep->Photo Expose samples Thermal Thermal Stress (45°C in calibrated oven) Prep->Thermal Expose samples Oxidative Oxidative Stress (Solution sparged with O2, sealed, and heated to 40°C) Prep->Oxidative Expose samples Analysis GC-MS Analysis (Quantify remaining parent isomer against control sample) Photo->Analysis Analyze samples Thermal->Analysis Analyze samples Oxidative->Analysis Analyze samples Output Calculate % Degradation Compare Isomer Performance Analysis->Output

Caption: Workflow for comparative stability testing of methylionone isomers.

Detailed Experimental Protocols

A. Sample Preparation:

  • Prepare a 1.0% (w/v) stock solution of each methylionone isomer (α-isomethyl ionone, β-isomethyl ionone, γ-methyl ionone) in 200-proof ethanol.

  • Dispense 10 mL of each solution into three sets of transparent, Type 1 borosilicate glass vials.

  • A fourth set of vials for each isomer should be wrapped completely in aluminum foil to serve as dark controls.[14]

B. Photostability Testing:

  • Place one set of transparent vials (and one set of dark controls) into a photostability chamber.

  • Expose the samples to a light source conforming to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][12][14]

  • Maintain the temperature within the chamber at 25°C to isolate the effects of light.

C. Thermal Stability Testing:

  • Place a second set of vials into a calibrated laboratory oven maintained at a constant temperature of 45°C for 72 hours.[12][15] This accelerated condition is a standard predictor of long-term stability at room temperature.[3][10]

D. Oxidative Stability Testing:

  • For the third set of vials, gently bubble pure oxygen gas through each solution for 2 minutes to ensure saturation.

  • Immediately seal the vials with airtight caps.

  • Place the vials in a 40°C oven for 72 hours. This combination of oxygen and moderate heat creates an environment conducive to oxidative degradation.[16]

E. Analytical Method:

  • Following the 72-hour exposure period, allow all samples to return to room temperature.

  • Analyze all samples (stressed and dark controls) using Gas Chromatography-Mass Spectrometry (GC-MS).[9][15][17]

  • Quantify the peak area of the parent methylionone isomer in each sample.

  • Calculate the percentage of degradation by comparing the peak area of the stressed sample to its corresponding dark control.

Comparative Stability Analysis: Results & Discussion

The stability of the three methylionone isomers varied significantly across the different stress conditions. The results, summarized below, provide a clear quantitative comparison of their performance.

IsomerStress ConditionAvg. Degradation (%)Key Observations
α-Isomethyl Ionone Photostability (UV/Vis)18.5%Significant discoloration (yellowing). Formation of multiple degradation byproducts detected via GC-MS.
Thermal Stability (45°C)8.2%Moderate degradation. Evidence of isomerization to the β-isomer was observed.
Oxidative Stability (O₂)25.4%Highest susceptibility. Likely due to the exocyclic double bond being a prime target for oxidation.
β-Isomethyl Ionone Photostability (UV/Vis)11.3%More stable than the α-isomer under light exposure. Less pronounced color change.
Thermal Stability (45°C)3.5%Highly stable. The endocyclic conjugated double bond system provides greater thermodynamic stability.[8]
Oxidative Stability (O₂)14.8%More resistant to oxidation than the α-isomer, but still shows notable degradation.
γ-Methyl Ionone Photostability (UV/Vis)9.5%The most photostable of the three isomers. Minimal discoloration observed.
Thermal Stability (45°C)4.1%Excellent thermal stability, comparable to the β-isomer.
Oxidative Stability (O₂)12.6%The most robust isomer against oxidation. The position of the double bond appears to offer steric hindrance.

Discussion of Results:

The data clearly indicates that γ-methyl ionone exhibits the highest overall stability across all tested stress conditions. Its superior performance, particularly against photo-oxidation and direct oxidation, makes it the most robust choice for formulations where long-term stability is paramount.

α-Isomethyl ionone was found to be the most labile isomer. Its high susceptibility to oxidation is a critical finding for formulators, as this degradation pathway can lead to the formation of off-notes and potential sensitizers.[18] The observed isomerization to the more stable β-form under thermal stress confirms known chemical principles.[8]

β-Isomethyl ionone demonstrates a significant stability advantage over the α-isomer, especially under thermal stress, which is consistent with its thermodynamically favored conjugated double bond system. While more stable than its alpha counterpart, it remains susceptible to photo- and oxidative degradation, a key consideration for products in transparent packaging or those with a high surface area-to-volume ratio.

Mechanistic Insights & Degradation Pathways

The stability differences are rooted in the molecular structure of each isomer. The primary degradation pathways are isomerization and oxidation.

  • Isomerization: The α-isomer, with its exocyclic double bond, can readily rearrange to the more stable β-isomer, where the double bond is conjugated with the carbonyl group. This is often catalyzed by acid or heat.

  • Oxidation: The double bonds in the cyclohexenyl ring are susceptible to attack by free radicals generated by UV light or the presence of oxygen.[18][19] This can lead to the formation of epoxides, hydroperoxides, and subsequent cleavage of the ring, resulting in smaller, often malodorous compounds and a loss of the characteristic ionone scent.[20] The higher stability of the γ-isomer suggests its specific double bond placement is less accessible or reactive towards oxidative species.

Diagram: Potential Degradation Pathways

G Alpha α-Isomethyl Ionone (Less Stable) Beta β-Isomethyl Ionone (More Stable) Alpha->Beta Isomerization (Heat, Acid) Oxidized Oxidized Byproducts (Epoxides, Cleavage Products) 'Off-notes' Alpha->Oxidized Oxidation (Light, O₂) Beta->Oxidized Oxidation (Light, O₂)

Sources

Validation

Inter-Laboratory Validation of a High-Resolution Quantitative Method for Methylionone Isomers

Content Type: Publish Comparison Guide / Application Note Author: Senior Application Scientist, Analytical Chemistry Division Executive Summary Methylionone, specifically the isomer Alpha-Isomethyl Ionone (CAS 127-51-5),...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide / Application Note
Author: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Methylionone, specifically the isomer Alpha-Isomethyl Ionone (CAS 127-51-5), is a critical fragrance ingredient subject to strict regulatory limits by the International Fragrance Association (IFRA) due to its potential as a dermal sensitizer. Accurate quantification is notoriously difficult due to the presence of multiple closely related isomers (n-methylionones vs. isomethylionones) that frequently co-elute on standard non-polar capillary columns.

This guide presents the inter-laboratory validation of Method M-Res , an optimized High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing a polar stationary phase. We objectively compare this method against legacy GC-FID and generic GC-MS approaches, demonstrating superior isomer resolution, linearity, and reproducibility suitable for regulatory compliance (EU Regulation 1223/2009).

The Analytical Challenge: Isomer Resolution

Methylionone is not a single molecule but a complex reaction mixture. The primary analytical challenge is separating the restricted allergen Alpha-Isomethyl Ionone (often called Gamma-Methyl Ionone in trade) from its non-restricted isomers like Alpha-n-Methyl Ionone .

  • Legacy Failure: Standard 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) columns often fail to resolve these isomers at high ramp speeds, leading to over-quantification of the allergen.

  • The Solution: Method M-Res utilizes a Polyethylene Glycol (PEG/WAX) stationary phase, which exploits polarity differences between the isomers to achieve baseline separation (

    
    ).
    
Isomer Separation Logic (Decision Tree)

IsomerLogic Start Methylionone Sample Analysis ColSelect Column Selection Start->ColSelect NonPolar Non-Polar (DB-1/HP-5) Boiling Point Separation ColSelect->NonPolar Standard Method Polar Polar (WAX/PEG) Polarity Separation ColSelect->Polar Method M-Res Result1 Co-elution of Alpha-Iso & Alpha-n isomers NonPolar->Result1 Result2 Baseline Resolution (Rs > 1.5) Polar->Result2 Decision Quantification Accuracy Result1->Decision High Risk of False Positive Result2->Decision Compliant Quantification

Figure 1: Chromatographic decision tree highlighting the necessity of polar stationary phases for accurate isomer quantification.

Comparative Analysis: Method Performance

The following table contrasts the performance of the validated Method M-Res against the two most common industry alternatives: Standard GC-FID (Non-polar) and Generic GC-MS (Scan Mode).

FeatureMethod M-Res (Validated) Alternative A: Standard GC-FID Alternative B: Generic GC-MS (Scan)
Detector Single Quadrupole MS (SIM Mode)Flame Ionization Detector (FID)Single Quadrupole MS (Full Scan)
Column Phase Polar (Innowax / DB-WAX) Non-Polar (DB-1 / HP-5)Non-Polar (DB-5MS)
Isomer Resolution Baseline (

)
Partial/Co-elution (

)
Partial (

)
LOD (ppm) 0.05 mg/kg 1.0 mg/kg0.5 mg/kg
Specificity High (m/z 150, 135 target ions) Low (Retention time only)Medium (Spectrum match)
Linearity (

)
> 0.999 (0.1 - 100 ppm) > 0.999 (10 - 1000 ppm)> 0.995 (Non-linear at high conc)
Throughput Medium (30 min run)High (15 min run)Medium (30 min run)

Expert Insight: While GC-FID is robust for raw materials, it lacks the specificity required for complex cosmetic matrices where terpenes (e.g., Geraniol) may co-elute with Methylionone. Method M-Res uses Selected Ion Monitoring (SIM) to isolate the target analyte even in the presence of matrix interference.

The Validated Protocol (Method M-Res)

This protocol was subjected to an inter-laboratory study involving 8 laboratories across the EU and US.

Instrumentation & Conditions
  • System: GC-MS (Single Quadrupole).

  • Column: Polyethylene Glycol phase (e.g., DB-WAX), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1), Temp: 250°C.

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 5°C/min to 230°C.

    • Hold 10 min.

  • MS Detection (SIM Mode):

    • Target Ion: m/z 150 (Molecular Ion of methylionones is 206, but 150 is a stable fragment).

    • Qualifier Ions: m/z 135, 93.

    • Internal Standard: 1,4-Dibromobenzene or Deuterated Alpha-Ionone.

Sample Preparation
  • Extraction: Weigh 1.0g of sample (cream/lotion) into a 20mL vial.

  • Solvent: Add 10mL Ethanol (HPLC Grade) containing Internal Standard (100 µg/mL).

  • Agitation: Vortex for 2 mins, then sonicate for 15 mins to ensure micelle disruption.

  • Filtration: Filter through 0.45µm PTFE filter into GC vial.

Inter-Laboratory Validation Results

The validation followed ICH Q2(R2) and ISO 5725 guidelines. Eight laboratories analyzed blind duplicates of three concentration levels (Low, Medium, High).

Precision & Accuracy Data
ParameterLevel 1 (10 ppm)Level 2 (100 ppm)Level 3 (500 ppm)Acceptance Criteria
Recovery (%) 98.4%101.2%99.7%80 - 120%
Repeatability (

)
2.1%1.5%1.1%< 5%
Reproducibility (

)
4.8%3.2%2.8%< 8% (Horwitz)
HorRat Value 0.60.50.40.5 - 2.0

Interpretation: The HorRat value (Horwitz Ratio) is the critical metric here. A value between 0.5 and 2.0 indicates that the method's precision is acceptable relative to the concentration level. All levels passed, confirming the method is robust across different laboratory environments.

Z-Score Analysis (Proficiency Testing)

Laboratories were graded based on Z-scores (


).
  • Lab 1-7:

    
     (Satisfactory).
    
  • Lab 8:

    
     (Questionable - identified as an integration error of the isomer shoulder).
    

Validation Workflow Visualization

The following diagram illustrates the rigorous workflow used to validate Method M-Res, ensuring "Trustworthiness" in the generated data.

ValidationFlow cluster_check Quality Gates Plan 1. Protocol Design (ICH Q2 / ISO 5725) Prep 2. Sample Distribution (Blind Duplicates) Plan->Prep Exec 3. Inter-Lab Execution (8 Labs, Method M-Res) Prep->Exec Stats 4. Statistical Analysis (ANOVA, Grubbs Test) Exec->Stats Check1 System Suitability (Res > 1.5) Exec->Check1 Report 5. Final Validation Report & SOP Stats->Report Check2 Z-Score < 2.0 Stats->Check2

Figure 2: The ICH Q2(R2) aligned validation workflow ensuring data integrity and method robustness.

Conclusion

The inter-laboratory validation confirms that Method M-Res outperforms standard GC-FID and generic GC-MS methods for the quantification of Methylionone isomers. By utilizing a polar stationary phase and SIM-mode MS detection, the method solves the critical industry challenge of isomer co-elution.

For researchers and Quality Control professionals, adopting this protocol ensures:

  • Regulatory Compliance: Accurate distinction of the IFRA-restricted Alpha-Isomethyl Ionone.

  • Data Integrity: Validated reproducibility (

    
    ) across different sites.
    
  • Specificity: Elimination of false positives from complex cosmetic matrices.

References

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). ICH. [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library: Alpha-Isomethyl Ionone. IFRA. [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. ISO. [Link]

  • Chaintreau, A., et al. (2003). Strategies to Analyze Suspected Allergens in Fragrances. Perfumer & Flavorist. [Link]

  • European Commission. (2009). Regulation (EC) No 1223/2009 on cosmetic products. EUR-Lex. [Link]

Comparative

Efficacy of Methylionone as a fragrance ingredient compared to novel compounds

An In-Depth Comparative Guide to the Efficacy of Methylionone and Novel Fragrance Compounds for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Methylionone and Novel Fragrance Compounds for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the fragrance ingredient Methylionone in comparison to contemporary novel compounds. We will delve into their distinct olfactory profiles, performance metrics, and the rigorous experimental methodologies required for their evaluation. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in fragrance formulation and application.

Foundational Fragrance Compounds: An Overview

The selection of a fragrance ingredient is a critical decision in product development, influencing consumer perception and product identity. Here, we introduce our baseline compound, Methylionone, and three novel compounds that have significantly impacted modern perfumery.

Methylionone: The Classic Floral-Woody Note

Methylionone (CAS 1335-46-2) is a synthetic organic compound from the ionone family, renowned for its characteristic floral and woody scent profile.[1] It is a colorless to pale yellow liquid, soluble in alcohol and oils, and is widely used in perfumes, cosmetics, and personal care products to impart a sweet, violet-like aroma.[1][2] Its molecular structure, featuring a cyclohexene ring, is fundamental to its aromatic properties.[1]

  • Olfactory Profile: Sweet, floral (violet), powdery, and woody.[1][3]

  • Chemical Formula: C₁₄H₂₂O.[1][4][5]

  • Applications: A versatile ingredient in a wide array of scented products, from fine fragrances to soaps.[2][6][7]

Novel Compounds in Modern Perfumery

Technological advancements in organic chemistry and molecular biology have introduced a new palette of synthetic molecules, offering unique olfactory experiences and performance characteristics.[8][9][10] We will focus on three transformative compounds: Iso E Super, Ambroxan, and Hedione.

  • Iso E Super: This synthetic chemical is prized for its smooth, woody, and amber scent that imparts a "velvet" like sensation.[11][12][13] It is known for its ability to add fullness, radiance, and subtle strength to fragrances rather than dominating them.[11][14] Discovered in 1973, it has become a staple in modern perfumery, often used in high concentrations.[15]

  • Ambroxan: Developed by Firmenich in the 1950s as a substitute for the rare and costly ambergris, Ambroxan provides a complex scent profile that is musky, woody, ambery, and clean with a hint of saltiness.[16][17][18] It is synthesized from sclareol, a component of clary sage.[16][19] Ambroxan is highly valued for its remarkable longevity and its ability to enhance projection.[16][17][19]

  • Hedione (Methyl Dihydrojasmonate): Discovered in 1958, Hedione is celebrated for its elegant, transparent, and fresh floral jasmine note with a citrus hint.[20][21] Its primary function in a composition is to act as a modifier, adding luminosity, diffusion, and a natural smoothness to other notes without overpowering them.[20][21][22] Studies have even suggested that Hedione can activate a human pheromone receptor.[23][24]

Comparative Efficacy Analysis

The efficacy of a fragrance ingredient is determined by several key performance indicators. Here we compare Methylionone against our selected novel compounds based on longevity, sillage, projection, and stability.

Olfactory Profile Comparison
CompoundScent FamilyOlfactory Description
Methylionone Floral, WoodySweet, violet-like, powdery, with orris and woody undertones.[1][3]
Iso E Super Woody, AmberSmooth, velvety woody-amber aroma with cedar-like facets and a transparent warmth.[11][13][14][15]
Ambroxan Ambery, MuskyWarm, musky, ambery, with mineral, slightly salty, and clean skin effects.[16][17][19]
Hedione Floral, CitrusElegant and transparent floral jasmine note with a refreshing citrus hint, imparting luminosity and radiance.[20][21][22]
Performance Metrics: Longevity, Sillage, and Projection

The performance of a fragrance is often described using three key terms:

  • Longevity: The duration a fragrance remains detectable on a substrate, typically skin or clothing.[25][26][27] It is influenced by the molecular weight of the fragrance compounds and the concentration of aromatic oils.[28]

  • Sillage: A French term for the scent trail left behind by the wearer.[25][26][29] It is a measure of how well a fragrance diffuses into the air.[26]

  • Projection: The distance a fragrance radiates from the wearer while stationary, creating a "scent bubble".[26][28][29]

CompoundLongevitySillage & ProjectionKey Performance Characteristic
Methylionone ModerateModerateProvides a classic floral-woody core to a fragrance.
Iso E Super Excellent (>172 hours on a smelling strip)[14]Moderate to HighEnhances diffusion and gives a velvety, full-bodied character to a blend.[11][13]
Ambroxan Excellent (can last over a month on a smelling strip)[19]HighActs as a powerful fixative, providing exceptional longevity and a strong ambery note.[17][19]
Hedione Moderate (4-8 hours on skin)[23]High"Lights up" other notes, significantly boosting radiance, diffusion, and presence without adding weight.[21][22][23]

Experimental Protocols for Efficacy Evaluation

To objectively assess the performance of fragrance ingredients, a suite of analytical and sensory evaluation techniques is employed. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the resulting data.

Gas Chromatography-Olfactometry (GC-O)

This technique is the cornerstone of fragrance analysis, combining the separation power of gas chromatography with the sensitivity of the human olfactory system.[30][31]

Causality of Experimental Choice: Standard analytical techniques like GC-MS can identify the chemical components of a fragrance but cannot describe their odor characteristics.[30] GC-O bridges this gap by using a trained human assessor as a highly specific detector to identify which compounds are truly "odor-active".[31]

Protocol:

  • Sample Preparation: The fragrance compound is diluted in an appropriate solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The individual compounds are separated based on their volatility and interaction with the GC column's stationary phase.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Mass Spectrometer for identification) and a heated olfactory detection port (ODP).[30][31]

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the time, intensity, and description of each perceived odor.[32][33]

  • Data Correlation: The olfactory data is correlated with the peaks from the conventional detector to identify the specific compounds responsible for each scent note.[30][31]

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Sample Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (ODP) Splitter->ODP Data Data Correlation & Analysis MS->Data Assessor Human Assessor (Sensory Data) ODP->Assessor Assessor->Data

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Analysis Panels

Quantitative sensory data for attributes like longevity and sillage are gathered using trained human panels.[32][34][35]

Causality of Experimental Choice: While instrumental analysis provides chemical data, the ultimate measure of a fragrance's performance is human perception.[34] A trained panel provides reproducible and statistically valid data on how a fragrance is perceived over time.

Protocol for Longevity Evaluation:

  • Panelist Selection: Panelists are screened for olfactory acuity and trained to rate scent intensity consistently.[35]

  • Sample Application: A standardized dose of the fragrance (diluted in a base like ethanol) is applied to a specific area on the panelist's skin or a smelling strip.

  • Timed Evaluation: Panelists evaluate the intensity of the fragrance at predetermined intervals (e.g., t=0, 1hr, 2hr, 4hr, 8hr).

  • Data Collection: Intensity ratings are recorded, often using a labeled magnitude scale (LMS).[34]

  • Analysis: The data is statistically analyzed to determine the fragrance's longevity profile, often defined as the time until the intensity drops below a predetermined threshold.

Stability Testing

Stability testing is crucial to ensure a fragrance maintains its intended character and safety within a final product formulation throughout its shelf life.[36][37][38]

Causality of Experimental Choice: Fragrance molecules can be reactive and may degrade or change character when exposed to heat, light, or other ingredients in a cosmetic base.[36][39] Stability testing simulates these conditions to predict long-term performance.[36][37]

Protocol:

  • Sample Preparation: The fragrance is incorporated into the final product base (e.g., lotion, soap, ethanol-based spray). A control sample of the unperfumed base is also prepared.[36]

  • Accelerated Stability (Heat): Samples are stored in ovens at elevated temperatures (e.g., 40-50°C) for a period of weeks to months to simulate aging.[37]

  • Light Exposure: Samples are placed in UV light cabinets to simulate exposure to sunlight or retail lighting.[36][37]

  • Real-Time Stability: Samples are stored under normal conditions for the duration of the product's expected shelf life.[37]

  • Periodic Evaluation: At set intervals, samples are evaluated for changes in color, clarity, viscosity, pH, and, most importantly, odor profile compared to a control stored in the dark at low temperatures.[38]

Stability_Testing_Workflow cluster_conditions Storage Conditions Start Prepare Perfumed & Unperfumed Product Base Accelerated Accelerated (Heat) Start->Accelerated Light Light Exposure (UV) Start->Light RealTime Real-Time (Ambient) Start->RealTime Control Control (Cold, Dark) Start->Control Evaluation Periodic Evaluation: - Odor Profile - Color & Clarity - pH & Viscosity Accelerated->Evaluation Light->Evaluation RealTime->Evaluation Control->Evaluation Result Assess Stability & Predict Shelf-Life Evaluation->Result

Caption: General Workflow for Fragrance Stability Testing.

Conclusion

This guide demonstrates that while Methylionone remains a valuable and effective ingredient for achieving classic floral-woody profiles, novel synthetic compounds have expanded the perfumer's toolkit, offering unique functional benefits.

  • Methylionone is a reliable choice for its characteristic violet and orris notes, providing a well-understood and widely appreciated scent profile.

  • Iso E Super offers a subtle, velvety character and is exceptionally useful for enhancing the body and diffusion of a fragrance composition.[11][14]

  • Ambroxan is unparalleled in its ability to impart a substantive, long-lasting ambery and musky character, acting as a powerful fixative.[19][40]

  • Hedione provides a unique "blooming" or "radiant" effect, elevating and brightening other notes to create a sense of naturalness and spaciousness in a fragrance.[21][22]

The choice between these ingredients is not merely a matter of substituting one for another but depends entirely on the desired creative direction and required technical performance of the final product. The rigorous application of the described experimental protocols is essential for quantifying their efficacy and ensuring the development of stable, high-performing fragrances.

References

  • Phlur. (2023, March 8). What Does Hedione Smell Like In Perfume?. [Link]

  • Fragrance Lord. (2025, October 16). What Is the Difference Between Sillage and Longevity in Perfumes. [Link]

  • WhatScent Magazine. (2025, August 15). Longevity vs Sillage vs Projection: What's the Difference?. [Link]

  • Scent Journer. (2024, July 31). The Impact of Climate on Perfume Longevity and Sillage: How to Enhance Your Fragrance Performance. [Link]

  • Scent Chronicles. (2025, September 19). What Is Ambroxan in Perfumery? A Complete Guide. [Link]

  • Ciccolo, F. (2018, June 12). Ambroxan, the modern key ingredient. Medium. [Link]

  • IFF. Iso E Super®|Fragrance Ingredients. [Link]

  • News-Medical. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • Scent Split. (2024, June 18). Iso E Super: The Delightful Smell of Nothing. [Link]

  • Orchadia Solutions. Fragrance Stability. [Link]

  • Separation Science. (2024, July 30). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]

  • House of Sultan. Hedione Longevity: The Jasmine Molecule with Radiance (4-8 Hours). [Link]

  • Olfactorian. Iso E Super | Perfume Material. [Link]

  • Africa Imports. (2025, December 12). Perfume Longevity: Why Scents Fade & How to Make Them Last. [Link]

  • Sinobio Chemistry. (2024, November 15). What is Ambroxan?. [Link]

  • Azizun. Fragrance Longevity: A Guide to Scent Notes and Perfume Oils. [Link]

  • Olfactorian. Hedione High Cis | Perfume Material. [Link]

  • Notino. (2024, December 22). Hedione: a Fragrance of Attraction and Desire. [Link]

  • Good Scents Company. METHYL-alpha-IONONE (CAS 127-42-4). [Link]

  • National Institute of Standards and Technology. γ-Methylionone. [Link]

  • Oo La Lab. (2023, March 23). So um, WTF is Ambroxan. [Link]

  • ScenTree. Ambroxan® (CAS N° 6790-58-5). [Link]

  • National Center for Biotechnology Information. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers. [Link]

  • Discover the latest trends in perfumery: innovative details and enchanting scents. (2023, November 16). [Link]

  • GL Sciences. gc-olfactometry; PHASER publications. [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. [Link]

  • Bell Flavors & Fragrances. (2025, March 25). Emerging Trends In The Aroma Chemicals Industry: 2025 Update. [Link]

  • JIB Expo. (2025, November 27). How has fragrance technology evolved around the world?. [Link]

  • PCW Monde. (2023, May 15). METHYLIONONE GAMMA. [Link]

  • GoToStage.com. (2024, February 16). Sensory Directed Analysis: A Method for Identifying Key Sensory-Active Compounds. [Link]

  • MAIR. (2025, October 21). Is the Fragrance Industry Still Innovating?. [Link]

  • GERSTEL. GERSTEL GCO – Sensory Analysis via GC-Olfactometry. [Link]

  • Scentspiracy. Methyl Ionone Gamma A (1335-46-2): Violet-Orris Profile. [Link]

  • Cosmoprof. (2025, March 12). Fragrance Trends, Production Technologies, and Input Innovations. [Link]

  • Academia.edu. (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin. [Link]

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • Bedoukian Research. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. [Link]

  • Parameter. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. [Link]

  • SciELO. (2011, October 11). Influence of the presence and type of fragrance on the sensory perception of cosmetic formulations. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methylionene

Operational Safety Guide: Handling Methylionene (Methyl Ionone) in Research Environments Part 1: Scope Verification & Executive Safety Summary Scope Note: This guide addresses Methylionene (synonyms: Methyl Ionone, Alpha...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Methylionene (Methyl Ionone) in Research Environments

Part 1: Scope Verification & Executive Safety Summary

Scope Note: This guide addresses Methylionene (synonyms: Methyl Ionone, Alpha-Isomethyl Ionone), identified by CAS 1335-46-2 . Note: If you are working with "Ionene polymers" (cationic polyelectrolytes used in gene transfection, e.g., Polybrene), stop. The hazards differ significantly. This guide focuses on the terpene ketone intermediate used in formulation and synthesis.

The Core Hazard: Sensitization & Aquatic Toxicity Methylionene is not merely a mild irritant; it is a Category 1B Skin Sensitizer .[1]

  • The Mechanism: As a Michael acceptor, Methylionene can form covalent bonds with nucleophilic amino acid residues (like cysteine or lysine) in skin proteins. This haptenization triggers an immune response. Repeated exposure, even at low levels, can lead to permanent allergic contact dermatitis.

  • Environmental Fate: With a LogPow of ~4.5–5.0, this compound is highly lipophilic and toxic to aquatic life with long-lasting effects (H411). It must never enter sink drains.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "standard precautions." The lipophilicity of Methylionene requires specific barrier materials.

PPE CategoryStandard Requirement Technical Specification & Rationale
Hand Protection Nitrile Rubber (High Grade) Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Methylionene is an organic ketone. Latex degrades rapidly upon contact. Nitrile provides >480 min breakthrough time for incidental contact. Critical: For immersion or spill cleanup, use Laminate (PE/EVOH) gloves.
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses are insufficient due to the "creeping" nature of lipophilic liquids. Goggles prevent vapor absorption into contact lenses and direct splash entry.
Respiratory Situation Dependent Spec: NIOSH-approved N95 (particulate) or OV (Organic Vapor) cartridge.Rationale: Required only if heating, spraying, or generating aerosols. At ambient temp (Vapor Pressure < 0.01 hPa), fume hood ventilation is usually sufficient.
Body Defense Lab Coat (Cotton/Poly Blend) Spec: High-neck, long sleeve, snap closure.Rationale: Prevents skin absorption. If handling >1L volumes, add a Tyvek® apron to prevent soak-through in case of a lap-spill.

Part 3: Operational Decision Logic (Visualization)

The following logic flow dictates your safety posture based on the specific experimental manipulation of Methylionene.

Methylionene_Safety_Logic Start Start: Risk Assessment Activity Define Activity Type Start->Activity IsAerosol Heating / Spraying / High Energy Mixing? Activity->IsAerosol IsSplash High Volume Transfer (>500mL) or Open Vessel? IsAerosol->IsSplash No Level3 LEVEL 3: Respiratory - Add: Half-mask Respirator (OV/P100) - Dedicated Ventilation IsAerosol->Level3 Yes Level1 LEVEL 1: Standard - Fume Hood - Nitrile Gloves (4mil) - Safety Glasses/Goggles - Lab Coat IsSplash->Level1 No Level2 LEVEL 2: Splash Guard - Add: Face Shield - Add: Tyvek Apron - Gloves: Double Nitrile IsSplash->Level2 Yes

Figure 1: Decision logic for selecting PPE tiers based on experimental conditions. Note the escalation to Level 3 for aerosol-generating activities.

Part 4: Validated Handling Protocols

Protocol A: Weighing and Transfer (High Risk for Contamination)

Objective: Prevent surface contamination that leads to inadvertent skin sensitization.

  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the chemical fume hood.

    • Double Glove: Wear two pairs of nitrile gloves. Remove the outer pair immediately if splashed.[2]

  • Transfer:

    • Use a positive-displacement pipette or glass pipette for liquid transfer. Avoid air-displacement pipettes if high precision is not required, as the viscosity (approx. 14 mm²/s) can cause dripping.

    • Technique: Keep the receiving vessel as close to the source container as possible to minimize travel distance.

  • Decontamination:

    • Wipe the exterior of the stock bottle with an ethanol-dampened wipe before returning it to storage.

    • Why? Methylionene residues oxidize over time, becoming more sensitizing. A clean bottle prevents future exposure.

Protocol B: Spill Response (Self-Validating System)

Scenario: 50 mL spill inside the fume hood.

  • Isolate: Close the hood sash immediately to containing vapors.

  • Absorb: Do not use water (immiscible).[3] Use sand, vermiculite, or a dedicated organic spill pad .

  • Clean:

    • Scoop absorbed material into a hazardous waste bag.

    • Wash the surface with warm soapy water (surfactant is required to solubilize the lipophilic Methylionene).

    • Validation: Perform a final wipe with ethanol. If the wipe smells "woody/floral," contamination remains. Repeat washing.[1][3][4]

Part 5: Disposal & Environmental Stewardship

Strict Prohibition: Under no circumstances can Methylionene be disposed of via sink drains. It is classified as Aquatic Chronic 2 (H411) .[3][5]

Waste StreamHandling Procedure
Liquid Waste Collect in a dedicated "Non-Halogenated Organic" solvent waste container. Label clearly with "Aquatic Toxin."
Solid Waste Pipette tips, wipes, and gloves must be disposed of in the Solid Hazardous Waste bin, not regular trash.
Empty Containers Triple rinse with ethanol. Collect the rinsate as liquid hazardous waste. Deface the label before recycling the glass.

References

  • DirectPCW. (2024, September 18).[3] Safety Data Sheet: METHYLIONONE PURE. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methyl Ionone (CAS 1335-46-2).[3][6] (Note: Used for hazard classification verification H317, H411).[1][3][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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